Product packaging for Tetrakis(trimethylsiloxy)silane(Cat. No.:CAS No. 3555-47-3)

Tetrakis(trimethylsiloxy)silane

货号: B1585261
CAS 编号: 3555-47-3
分子量: 384.84 g/mol
InChI 键: VNRWTCZXQWOWIG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C12H36O4Si5 and its molecular weight is 384.84 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(trimethylsilyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H36O4Si5 B1585261 Tetrakis(trimethylsiloxy)silane CAS No. 3555-47-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tetrakis(trimethylsilyl) silicate
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InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3
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InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H36O4Si5
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DSSTOX Substance ID

DTXSID9042463
Record name Tetrakis(trimethylsiloxy)silane
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Molecular Weight

384.84 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name Tetrakis(trimethylsiloxy)silane
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CAS No.

3555-47-3
Record name Tetrakis(trimethylsiloxy)silane
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Record name Tetrakis(trimethylsiloxy)silane
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-
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Record name Tetrakis(trimethylsiloxy)silane
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Record name 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane
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Record name TETRAKIS(TRIMETHYLSILOXY)SILANE
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Foundational & Exploratory

"Tetrakis(trimethylsiloxy)silane" synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Tetrakis(trimethylsiloxy)silane

Introduction

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is an organosilicon compound of significant interest in materials science and chemical synthesis.[1] It serves as a key precursor for the preparation of nanostructured silicon dioxide-like films through methods like plasma-enhanced chemical vapor deposition (PECVD).[1][2] Its well-defined structure, consisting of a central silicate (B1173343) core capped with four trimethylsiloxy groups, makes it a valuable building block in various applications. This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers and professionals in chemistry and materials science.

Synthesis Methodology: Co-hydrolysis of Chlorosilanes

The most prominent and high-yielding method for synthesizing this compound is the controlled co-hydrolysis of silicon tetrachloride (SiCl₄) and trimethylchlorosilane ((CH₃)₃SiCl).[3] This one-pot reaction involves the simultaneous hydrolysis of the Si-Cl bonds in both precursors, leading to the formation of silanol (B1196071) intermediates which then condense to form the desired Si-O-Si framework.[4][5] The overall reaction can be represented as:

SiCl₄ + 4 (CH₃)₃SiCl + 4 H₂O → Si[OSi(CH₃)₃]₄ + 8 HCl

An acid catalyst, such as trifluoromethanesulfonic acid, is employed to facilitate the reaction.[3] Careful control of the reaction temperature is crucial to manage the exothermic nature of the hydrolysis and prevent unwanted side reactions.[3][6][7]

Logical Workflow for Synthesis

G Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Vessel (0 to -10°C) cluster_output Output SiCl4 Silicon Tetrachloride Mixing Mixing of Reactants SiCl4->Mixing TMSCl Trimethylchlorosilane TMSCl->Mixing Catalyst Trifluoromethanesulfonic Acid Catalyst->Mixing H2O Water (dropwise addition) Aging1 Aging (0-10°C, 2h) H2O->Aging1 Hydrolysis & Condensation HCl HCl gas (byproduct) H2O->HCl generates Heating Heating (60-70°C, 2h) Aging1->Heating Crude Crude Product Mixture Heating->Crude

Caption: Flowchart of the co-hydrolysis synthesis process.

Detailed Experimental Protocol

The following protocol is based on a documented high-yield synthesis.[3]

  • Apparatus Setup : A 1-liter, four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas absorption trap (e.g., a water falling film absorber for HCl).

  • Charging Reactants : The reaction flask is charged with 1.0 mol (169.9 g) of silicon tetrachloride, 4.5 mol (488.7 g) of trimethylchlorosilane, and 15.0 g of trifluoromethanesulfonic acid.

  • Initial Cooling : Stirring is initiated (e.g., at 120 rpm), and the flask is cooled using an ice-water bath to maintain an internal temperature of 0 to -10°C.

  • Hydrolysis : 10.0 mol (180.0 g) of water is added dropwise via the dropping funnel over a period of 3 hours. The temperature must be carefully maintained within the 0 to -10°C range throughout the addition. Hydrogen chloride gas evolved during this step is neutralized by the absorption trap.

  • Aging and Reaction Completion :

    • After the water addition is complete, the mixture is "aged" by stirring at 0-10°C for an additional 2 hours.

    • The temperature is then raised to 60-70°C and held for 2 hours to ensure the reaction goes to completion.

  • Cooling : The reaction mixture is allowed to cool to room temperature.

Quantitative Synthesis Data
ParameterValueReference
Reactants
Silicon Tetrachloride1.0 mol[3]
Trimethylchlorosilane4.5 mol[3]
Water10.0 mol[3]
Catalyst (TfOH)15.0 g[3]
Reaction Conditions
Hydrolysis Temperature0 to -10 °C[3]
Post-heating Temperature60-70 °C[3]
Total Reaction Time~7 hours[3]
Results
Crude Product Mass471.5 g[3]
Final Product Mass378.6 g[3]
Yield98.4%[3]
Purity (by GC)98.2%[3]

Purification Methodology

The crude product from the synthesis contains the desired this compound, residual aqueous hydrochloric acid, and minor impurities. The purification process involves a series of work-up steps followed by vacuum distillation.[3]

Purification Workflow Diagram

G Purification Workflow Crude Crude Reaction Mixture Separation Phase Separation (Separatory Funnel) Crude->Separation Washing Aqueous Washing (4x) Separation->Washing Organic Phase AqueousWaste Aqueous HCl Phase (Waste) Separation->AqueousWaste Drying Drying (Anhydrous Na₂SO₄) Washing->Drying WashWaste Aqueous Washings (Waste) Washing->WashWaste Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Dried Crude SolidWaste Used Na₂SO₄ (Waste) Filtration->SolidWaste FinalProduct Pure this compound Distillation->FinalProduct

Caption: Step-by-step process for purification.

Detailed Purification Protocol
  • Phase Separation : The cooled crude reaction mixture is transferred to a large pear-shaped separatory funnel. The mixture is allowed to stand for approximately 15 minutes to allow for clear separation of the two phases. The lower aqueous hydrochloric acid layer is drained and discarded.[3]

  • Washing : The remaining organic layer (crude product) is washed four times with 200 g portions of deionized water to remove residual acid and water-soluble impurities.[3]

  • Drying : The washed organic phase is transferred to a clean flask and dried over 20 g of anhydrous sodium sulfate (B86663) for at least 8 hours to remove dissolved water.[3]

  • Distillation : The drying agent is removed by filtration. The dried, crude product is then purified by vacuum distillation to yield the final, high-purity this compound.[3]

Physical and Analytical Data of Purified Product

The following table summarizes key physical properties of purified this compound.

PropertyValueReference
Appearance Colorless liquid[1]
Chemical Formula C₁₂H₃₆O₄Si₅[1]
Molar Mass 384.841 g·mol⁻¹[1]
Boiling Point 103-106 °C @ 2 mmHg[2]
Density 0.87 g/mL @ 25 °C[2]
Refractive Index (n²⁰/D) 1.389[2]

Conclusion

The co-hydrolysis of silicon tetrachloride and trimethylchlorosilane provides a highly efficient and scalable route to produce this compound with excellent yield and purity.[3] The process, while straightforward, requires careful control over temperature and stoichiometry to achieve optimal results. The subsequent purification via aqueous work-up and vacuum distillation is effective in isolating the product to a high degree of purity, suitable for demanding applications in research and industry. This guide provides the essential technical details for the successful synthesis and purification of this important organosilicon compound.

References

An In-depth Technical Guide to Tetrakis(trimethylsiloxy)silane (CAS: 3555-47-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Tetrakis(trimethylsiloxy)silane, identified by the CAS number 3555-47-3, is a notable organosilicon compound with the chemical formula Si[OSi(CH₃)₃]₄.[1] This colorless liquid is a key precursor in materials science, particularly valued for its role in creating silicon-based thin films. Its distinct molecular architecture, featuring a central silicate (B1173343) core tetrahedrally bonded to four trimethylsiloxy groups, provides it with unique properties suitable for various advanced applications. This guide offers a detailed examination of its chemical and physical characteristics, synthesis methods, applications, and safety protocols, emphasizing experimental procedures and technical specifications.

A compilation of the essential quantitative data for this compound is provided in the table below.

PropertyValue
CAS Number 3555-47-3[1]
Molecular Formula C₁₂H₃₆O₄Si₅[1]
Molecular Weight 384.84 g/mol [1]
Appearance Colorless liquid[2]
Density 0.87 g/mL at 25 °C[1]
Boiling Point 103-106 °C at 2 mmHg[1]
Refractive Index n20/D 1.389[1]
Flash Point 76 °C (closed cup)[1]
InChI Key VNRWTCZXQWOWIG-UHFFFAOYSA-N[1]
SMILES C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">Si(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1]

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below.

Experimental Protocol: Synthesis of this compound[3]

Materials and Equipment:

  • Silicon tetrachloride (1.0 mol, 169.9 g)

  • Trimethylchlorosilane (4.5 mol, 488.7 g)

  • Trifluoromethanesulfonic acid (15.0 g)

  • Water (10 mol, 180.0 g)

  • Anhydrous sodium sulfate (B86663)

  • Ice

  • 1 L four-necked flask

  • Mechanical stirrer

  • Ice water bath

  • Dropping funnel

  • Gas absorption apparatus for HCl

  • Separatory funnel

  • Distillation setup

Procedure:

  • Charge a 1 L four-necked flask with silicon tetrachloride (1.0 mol) and trimethylchlorosilane (4.5 mol).

  • Introduce trifluoromethanesulfonic acid (15.0 g) into the flask.

  • Initiate stirring at a rate of 120 rpm and cool the flask to a temperature range of 0 to -10 °C using an ice water bath.

  • Add water (10 mol) dropwise to the reaction mixture over a 3-hour period. The hydrogen chloride gas generated during this addition should be neutralized using a water falling film trap.

  • Following the complete addition of water, allow the reaction to age for an additional 2 hours while maintaining the temperature between 0 and 10 °C.

  • Transfer the cooled reaction mixture to a separatory funnel and let it stand for 15 minutes to facilitate phase separation.

  • Isolate the upper organic layer, which contains the crude product, by draining and discarding the lower aqueous hydrochloric acid phase.

  • Wash the crude this compound four times with 200 g portions of water.

  • Dry the organic phase over 20 g of anhydrous sodium sulfate for 8 hours.

  • Purify the final product via distillation. This process is expected to yield approximately 98.4% of this compound with a purity of 98.2%, as confirmed by gas chromatography.[3]

Key Applications

The principal application of this compound lies in its use as a precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD) for the fabrication of silicon-based thin films, including silicon dioxide (SiO₂) and silicon oxycarbide (SiCOH). These films are integral to the microelectronics industry and are also employed as protective coatings.

PECVD of Nanostructured SiO₂-like Films

This compound is utilized for the atmospheric pressure deposition of nanostructured films that are chemically similar to silicon dioxide.[4][5] The morphology of these films can be controlled by adjusting the plasma conditions, allowing for the creation of surfaces ranging from compact and smooth to complex, nano-dendritic 3D structures.[4][5]

Equipment and Materials:

  • Atmospheric pressure plasma jet system (microwave or radiofrequency)

  • Precursor bubbler

  • Mass flow controllers

  • Substrate holder

  • This compound (TTMS)

  • Argon (carrier gas)

  • Substrates (e.g., silicon wafers, glass)

Procedure:

  • Fill the bubbler with liquid TTMS precursor.

  • Utilize argon as a carrier gas, with flow rates between 90 and 435 sccm, to transport TTMS vapors to the plasma jet. The precursor flow rate can be confirmed by gravimetric analysis.

  • Maintain a main argon gas flow of 2.6 slm through the plasma jet.

  • Position the substrate approximately 6 mm from the nozzle of the discharge tube.

  • Generate the plasma using either a microwave (2.45 GHz) or a radiofrequency (27.12 MHz) source. Typical power settings are in the range of 6 to 15 W for the RF jet and higher, around 235 W, for the microwave jet.[4][5]

  • A standard deposition time is approximately 5 minutes.[4][5]

The resulting films possess a chemical composition approaching that of SiO₂, with a carbon content of less than 5%.[4][5]

Surface Modification of Biomaterials

While specific studies detailing the use of this compound for biomaterial surface modification are not prevalent, the broader class of organosilanes is extensively used for such purposes.[6][7][8][9] This process generally involves the hydrolysis of the silane's alkoxy groups to form reactive silanols. These silanols then undergo condensation with hydroxyl groups present on the biomaterial's surface, resulting in a durable, covalent bond. This technique can be employed to alter surface properties, such as hydrophobicity. The molecular structure of this compound suggests its potential for similar applications.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental techniques for the structural elucidation and characterization of this compound.

Equipment and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • Standard NMR tubes

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

  • Dissolve a small quantity of the this compound sample in the chosen deuterated solvent within an NMR tube.

  • Add a trace amount of TMS to serve as an internal reference (0 ppm).

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: zgdc30 (for quantitative analysis without the Nuclear Overhauser Effect, zgpg30 is also suitable)

  • Acquisition Time (AQ): Approximately 1.0 s

  • Relaxation Delay (D1): Approximately 2.0 s

  • Number of Scans (NS): 128 or higher, contingent on sample concentration.

  • Pulse Width (P1): Calibrated for a 30° pulse angle.

  • Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.

¹H NMR spectra can typically be acquired with a shorter relaxation delay and a reduced number of scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for determining the purity of this compound and for its quantification in diverse sample matrices.

Equipment and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • GC column appropriate for organosilicon compounds (e.g., DB-5ms)

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

Reaction Mechanisms and Pathways

Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes are cornerstone reactions in sol-gel science and surface chemistry. Although specific kinetic data for this compound are not widely published, the general mechanism for alkoxysilanes is well-understood.[10][11][12][13]

This process occurs in two primary stages:

  • Hydrolysis: The Si-O-Si bonds of the trimethylsiloxy moieties undergo hydrolysis to yield silanol (B1196071) groups (Si-OH) and trimethylsilanol. This reaction can be catalyzed by either acids or bases.

  • Condensation: The resultant silanol groups can then condense with other silanols to form extended siloxane (Si-O-Si) networks, with the concurrent elimination of water or alcohol.

The kinetics of these reactions are dependent on several factors, including pH, water concentration, solvent choice, and temperature.[13][14]

Safety and Handling

This compound is designated as a hazardous chemical. A summary of its GHS hazard classifications is provided below.

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation[1]
Eye IrritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]

Recommended Handling Procedures: [1]

  • Always wear appropriate protective gloves, clothing, and eye/face protection.

  • Conduct all work in a well-ventilated area or outdoors.

  • Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.

  • Thoroughly wash any exposed skin after handling.

  • Store in a tightly sealed container in a well-ventilated location.

Relevance to Drug Development and Signaling Pathways

At present, there is a lack of scientific literature detailing any direct application of this compound in drug development, drug delivery platforms, or the modulation of biological signaling pathways. While silica-based nanomaterials are a subject of investigation for drug delivery, the research has predominantly centered on materials synthesized from other precursors, such as tetraethyl orthosilicate (B98303) (TEOS).[15][16] Similarly, biocompatibility assessments have been performed on generic silica (B1680970) surfaces, but not specifically on films produced from this compound.[6] Consequently, the potential utility of this compound in the biomedical arena remains an open area for future research.

Visual Representations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification SiCl4 Silicon Tetrachloride ReactionVessel Reaction at 0-10°C SiCl4->ReactionVessel TMCS Trimethylchlorosilane TMCS->ReactionVessel Acid Trifluoromethanesulfonic Acid Acid->ReactionVessel Water Water Water->ReactionVessel Separation Phase Separation ReactionVessel->Separation Reaction Mixture Washing Washing Separation->Washing Crude Product Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product This compound Distillation->Product PECVD_Setup cluster_gas_delivery Gas and Precursor Delivery cluster_plasma_generation Plasma Generation cluster_deposition Deposition Chamber Ar_Source Argon Source MFC Mass Flow Controllers Ar_Source->MFC TTMS_Bubbler TTMS Bubbler TTMS_Bubbler->MFC Plasma_Jet Plasma Jet (RF or MW) MFC->Plasma_Jet Precursor/Gas Mixture Substrate Substrate Plasma_Jet->Substrate Plasma Plume Power_Supply Power Supply Power_Supply->Plasma_Jet Hydrolysis_Condensation TTMS This compound Si(OSi(CH₃)₃)₄ Silanol Silanol Intermediates Si(OH)ₓ(OSi(CH₃)₃)₄₋ₓ TTMS->Silanol + H₂O (Hydrolysis) Siloxane Siloxane Network (SiO₂)ₓ Silanol->Siloxane - H₂O (Condensation)

References

An In-depth Technical Guide to Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the fundamental physicochemical properties of Tetrakis(trimethylsiloxy)silane, a compound of significant interest in materials science and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core quantitative data for this compound is summarized in the table below, offering a clear and concise reference for laboratory and research applications.

PropertyValue
Molecular FormulaC12H36O4Si5[1][2]
Linear Formula[(CH3)3SiO]4Si[3]
Molecular Weight384.84 g/mol [1][2][3][4]

Molecular Structure and Connectivity

To visualize the molecular structure of this compound, a logical relationship diagram has been generated. This diagram illustrates the central silicon atom bonded to four trimethylsiloxy groups, providing a clear representation of the molecule's composition.

G Central_Si Central Si TMOS_Group1 O-Si(CH3)3 Central_Si->TMOS_Group1 TMOS_Group2 O-Si(CH3)3 Central_Si->TMOS_Group2 TMOS_Group3 O-Si(CH3)3 Central_Si->TMOS_Group3 TMOS_Group4 O-Si(CH3)3 Central_Si->TMOS_Group4

Molecular connectivity of this compound.

References

Tetrakis(trimethylsiloxy)silane: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tetrakis(trimethylsiloxy)silane (TTMS), a versatile organosilicon compound. The information is curated for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Properties and Data

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a colorless liquid with applications in organic synthesis and materials science.[1] Understanding its solubility and stability is critical for its effective application and storage.

Solubility Data

This compound exhibits solubility in a range of common organic solvents, while its aqueous solubility is notably low. This differential solubility is a key consideration for its use in various reaction and formulation environments.

SolventSolubilityTemperature (°C)
Chloroform100 mg/mLNot Specified
EthanolSolubleNot Specified
AcetoneSolubleNot Specified
Water150.7 ng/L23
WaterInsolubleNot Specified

Table 1: Quantitative and Qualitative Solubility Data for this compound. Data sourced from multiple suppliers and databases.[2][3][4][5][6]

Physical and Stability Data

The stability of this compound is influenced by environmental conditions such as temperature, moisture, and light. The following table summarizes its key physical properties and stability profile.

ParameterValue
Molecular Weight384.84 g/mol
AppearanceColorless liquid
Melting Point-60 °C
Boiling Point103-106 °C @ 2 mmHg; 222 °C @ 760 mmHg
Density0.87 g/mL at 25 °C
Vapor Pressure27.4 hPa @ 20°C; 2 mm Hg @ 100°C; 40 mm Hg @ 125°C
Flash Point80 °C
Storage StabilityStable for at least 2 years at +4°C, protected from light and moisture.
Hydrolytic SensitivityRated 4: No reaction with water under neutral conditions.
IncompatibilitiesStrong oxidizing agents.
Conditions to AvoidMoisture, heat, open flame, sparks.
Hazardous DecompositionUnder fire: Carbon oxides, silicon oxides. With heat/flame: Formaldehyde, organic acid vapors.

Table 2: Physical Properties and Stability Information for this compound.[1][2][3][4][6][7][8]

Stability Profile and Degradation Pathways

The primary degradation mechanisms for this compound are hydrolysis and photolysis. Understanding these pathways is crucial for predicting its behavior in various applications and for developing appropriate handling and storage protocols.

Hydrolytic Degradation

Although considered to have low reactivity with water under neutral conditions, the silicon-oxygen bonds in this compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of silanols. This process is the initial step in the formation of siloxane bonds, which can lead to polymerization.

TTMS This compound Si[OSi(CH₃)₃]₄ Silanol (B1196071) Silanol Intermediates (e.g., (Me₃SiO)₃SiOH) TTMS->Silanol Hydrolysis H2O Water (H₂O) (Acid/Base Catalyst) H2O->Silanol Condensation Condensation Silanol->Condensation TMSOH Trimethylsilanol (CH₃)₃SiOH Silanol->TMSOH Further Hydrolysis Polymer Polysiloxane Network (Si-O-Si linkages) Condensation->Polymer

Hydrolytic degradation pathway of this compound.
Photolytic Degradation

Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. Studies have shown that UV light, particularly at wavelengths of 185 nm and 254 nm, can induce photochemical reactions.[9] This degradation can involve the cleavage of silicon-carbon and silicon-oxygen bonds.

TTMS This compound Radicals Radical Intermediates TTMS->Radicals Photolysis UV UV Radiation (e.g., 185 nm, 254 nm) UV->Radicals Degradation Degradation Products (e.g., smaller siloxanes, organic fragments) Radicals->Degradation Rearrangement/Recombination

Photolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methods for assessing the stability of siloxane compounds can be applied.

Hydrolysis Rate Determination

The rate of hydrolysis can be quantitatively measured by monitoring the conversion of the parent compound and the appearance of hydrolysis products over time.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Mix Mix TTMS, Solvent, Water, and Catalyst NMR 29Si NMR Spectroscopy Mix->NMR FTIR FTIR Spectroscopy Mix->FTIR Monitor Monitor Disappearance of Reactant and Appearance of Products NMR->Monitor FTIR->Monitor Kinetics Determine Pseudo-First-Order Rate Constants Monitor->Kinetics

Workflow for determining hydrolysis kinetics of silanes.

¹⁹Si NMR Spectroscopy: This is a direct method to observe the change in the chemical environment of the silicon atoms as hydrolysis proceeds. The disappearance of the peak corresponding to the starting material and the appearance of new peaks for silanol intermediates and siloxane polymers can be quantified.[10]

FTIR Spectroscopy: The hydrolysis can be monitored by observing the decrease in the intensity of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching. The formation of Si-O-Si bonds can also be tracked.[10]

Photodegradation Analysis

The stability of this compound under UV irradiation can be assessed by exposing a sample to a controlled UV source and analyzing the degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating and identifying volatile degradation products that may form during photolysis.[9] By analyzing samples at different time points of UV exposure, the rate of degradation and the nature of the photoproducts can be determined.

Conclusion

This compound is a compound with well-defined solubility and stability characteristics. Its solubility in common organic solvents and insolubility in water make it suitable for a variety of non-aqueous applications. While generally stable, particularly when stored properly, it is susceptible to degradation through hydrolysis and photolysis. A thorough understanding of these properties and the application of appropriate analytical techniques are essential for its successful use in research and development.

References

A Technical Guide to the Spectroscopic Analysis of Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsiloxy)silane (TTMS) is an organosilicon compound with the chemical formula Si[OSi(CH₃)₃]₄ and CAS Number 3555-47-3.[1][2] It is a colorless liquid utilized as a precursor and reagent in various synthetic processes.[2] Notably, TTMS serves as a key component in plasma-enhanced chemical vapor deposition (PECVD) to produce nanostructured silicon dioxide-like films, a testament to its importance in materials science.[2][3] A thorough understanding of its spectroscopic profile is essential for quality control, reaction monitoring, and structural elucidation in its various applications.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The molecular structure of this compound features a central silicon atom bonded to four trimethylsiloxy groups. This high degree of symmetry is directly reflected in its spectroscopic data, particularly in NMR, where all 36 protons and 12 methyl carbons are chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple, characterized by single peaks for the protons and carbons. The ²⁹Si NMR spectrum is crucial for distinguishing between the two unique silicon environments.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Assignment

| ~0.1 - 0.3 | Singlet (s) | 36H, Si(O-Si(CH₃ )₃)₄ |

Note: All 36 protons on the twelve methyl groups are chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

| ~1.0 - 2.0 | 12C, Si(O-Si(C H₃)₃)₄ |

Note: All 12 methyl carbons are chemically equivalent. Proton decoupling is standard.

Table 3: ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Reference
~+7.5 Peripheral Si: Si(O-Si (CH₃)₃)₄ [4]

| -104.6 | Central Si: Si (O-Si(CH₃)₃)₄ |[4] |

Note: Data referenced from related trimethylsilyl (B98337) species and direct observation in a reaction mixture.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TTMS is dominated by strong absorptions related to the Si-O-Si and Si-CH₃ bonds.

Table 4: Principal Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Intensity Reference
1279 Si-CH₃ symmetric deformation Medium-Strong [3]
1130 - 1200 Si-O-Si transverse optical ('surface') mode Strong, Broad [3]
~1070 Si-O-Si antisymmetric stretch ('bulk') mode Very Strong, Broad [3]
~920 Si-OH stretch (silanol impurity) Weak/Variable [3]
~800 Si-O-Si bending / Si-C stretch Strong [3]

| ~450 | Si-O-Si rocking mode | Medium |[3] |

Mass Spectrometry (MS)

Mass spectrometry of TTMS, typically performed with Gas Chromatography (GC-MS), shows characteristic fragmentation patterns for siloxanes.

Table 5: Key Mass Spectrometry (GC-MS) Fragments

Mass-to-Charge (m/z) Proposed Fragment Ion Formula of Fragment
369 [M - CH₃]⁺ C₁₁H₃₃O₄Si₅⁺
281 [M - OSi(CH₃)₃]⁺ C₉H₂₇O₃Si₄⁺

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | C₅H₁₅OSi₂⁺ |

Note: Data derived from GC-MS analysis listed in PubChem.[1]

Experimental Protocols & Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectral width is set to cover the range of approximately -2 to 12 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., -10 to 220 ppm) is used. Due to the low natural abundance of ¹³C and potentially long relaxation times, an adequate number of scans is necessary to achieve a good signal-to-noise ratio.

  • ²⁹Si NMR Acquisition: A proton-decoupled experiment is run. ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, often requiring specialized pulse programs (e.g., INEPT or DEPT) or longer acquisition times. The chemical shift range is broad, and referencing is done relative to TMS.[5] A background signal from the glass NMR tube and probe materials may be observed around -110 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, TTMS can be analyzed directly.

    • Neat Film: A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (commonly diamond or germanium). This is often the preferred method due to its simplicity and minimal sample preparation.

  • Instrumentation: A standard FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) is used.[1]

  • Acquisition: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. The sample is then scanned, typically over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of TTMS is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A GC system coupled to a mass spectrometer, typically a quadrupole or ion trap detector.

  • Gas Chromatography: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) which separates components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As TTMS elutes from the GC column, it enters the MS ion source.

    • Ionization: Standard Electron Ionization (EI) at 70 eV is used to fragment the molecule.

    • Analysis: The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical correlation between the molecule's structure and its spectral data.

experimental_workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis sample TTMS Sample nmr_prep Dissolve in CDCl3 + TMS sample->nmr_prep ir_prep Use Neat Liquid (ATR or Salt Plate) sample->ir_prep ms_prep Dilute in Hexane sample->ms_prep nmr_acq NMR Spectrometer (¹H, ¹³C, ²⁹Si) nmr_prep->nmr_acq ir_acq FTIR Spectrometer ir_prep->ir_acq ms_acq GC-MS System ms_prep->ms_acq nmr_data Chemical Shifts Multiplicity nmr_acq->nmr_data ir_data Wavenumbers Vibrational Modes ir_acq->ir_data ms_data Mass Spectrum Fragmentation Pattern ms_acq->ms_data

Caption: Experimental workflow for spectroscopic analysis of TTMS.

structure_spectra_correlation Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_spectra Spectroscopic Data central_si Central Si (Si(O-)₄) si_nmr ²⁹Si NMR δ -104.6 ppm δ ~+7.5 ppm central_si->si_nmr δ -104.6 peripheral_group Peripheral Groups (-O-Si(CH₃)₃) x4 ch3_protons Methyl Protons (36H) ch3_carbons Methyl Carbons (12C) sio_bonds Si-O-Si Bonds peripheral_group->si_nmr δ ~+7.5 ms_spec Mass Spec m/z 281, 147 peripheral_group->ms_spec fragments to h_nmr ¹H NMR δ ~0.1-0.3 ppm (s) ch3_protons->h_nmr correlates to c_nmr ¹³C NMR δ ~1-2 ppm ch3_carbons->c_nmr correlates to ir_spec FTIR 1070 cm⁻¹ (Si-O-Si) 1279 cm⁻¹ (Si-CH₃) sio_bonds->ir_spec strong stretch

References

Navigating the Safe Handling of Tetrakis(trimethylsiloxy)silane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(trimethylsiloxy)silane, a member of the organosiloxane family, is a versatile chemical intermediate utilized in various research and industrial applications. While offering unique chemical properties, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides comprehensive safety and handling precautions, physical and chemical properties, and logical workflows for the safe use of this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C12H36O4Si5[1][2]
Molecular Weight 384.84 g/mol [1][3]
Appearance Clear, colorless liquid or oil[1][2]
Boiling Point 284.4 ± 23.0 °C at 760 mmHg[4]
Melting Point -60 °C[4]
Flash Point 117.4 ± 23.0 °C[4]
Density 0.9 ± 0.1 g/cm³[4]
Purity Typically ≥97%[2]

Section 2: Hazard Identification and Classification

This compound is classified as a combustible liquid.[1] While comprehensive toxicological data is not extensively available, it is known to cause skin and eye irritation.[1][3] Inhalation may also lead to respiratory irritation.[3]

GHS Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation (reported by 51.6% of notifiers).[3]

  • H319: Causes serious eye irritation (reported by 51.6% of notifiers).[3]

  • H335: May cause respiratory irritation (reported by 51.4% of notifiers).[3]

The following diagram illustrates the primary hazards associated with this compound.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Start Start: Prepare for Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Start->PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->EngControls Handling Handle in Designated Area (Avoid contact, inhalation, ignition sources) EngControls->Handling Storage Store Properly (Cool, well-ventilated, tightly closed) Handling->Storage Cleanup Decontaminate Work Area and Wash Hands Storage->Cleanup End End of Procedure Cleanup->End Spill_Response_Logic cluster_spill Accidental Spill Response Logic Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill Ventilate->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Dispose Dispose of Waste in a Closed Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

References

In-Depth Technical Guide on the Thermal Decomposition of Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Tetrakis(trimethylsiloxy)silane (TTMSS). It is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its thermal stability, decomposition pathways, and the resulting products.

Introduction to this compound

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a branched organosilicon compound. Its molecular structure features a central silicon atom bonded to four trimethylsiloxy groups. This unique structure imparts specific physical and chemical properties, including its thermal behavior. TTMSS is utilized in various applications, such as a precursor for the deposition of silicon dioxide-like films and as a component in the synthesis of silicone resins. Understanding its thermal stability and decomposition mechanism is crucial for its effective use and for ensuring safety in high-temperature applications.

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide critical data on the temperatures at which the compound begins to decompose, the rate of decomposition, and the associated energy changes.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of silicone resins, which share structural similarities with TTMSS, indicates that the thermal stability is influenced by the molecular structure. For instance, silicone resins containing trifluorovinyl ether groups have shown 5% mass loss (T₅%) temperatures ranging from 374 °C to 461 °C in a nitrogen atmosphere.[1] The thermal decomposition of silicone insulating rubber, primarily composed of polydimethylsiloxane (B3030410) (PDMS), occurs in stages, including the release of volatile organic compounds and the breakdown of the polymer backbone.[2]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be employed to determine the temperatures of thermal events such as melting, crystallization, and decomposition. For materials that may decompose upon melting, high heating rates can be used to separate these overlapping events.[3] DSC analysis of silicone resins has been used to study their curing process, which involves reactions of Si-OH groups.[1]

Decomposition Products

Upon exposure to elevated temperatures, this compound undergoes decomposition, yielding a range of volatile and solid products. The nature of these products depends on the decomposition conditions, such as temperature and the presence of oxygen.

A Safety Data Sheet for TTMSS indicates that hazardous decomposition products include formaldehyde, organic acid vapors, and silicon dioxide. The formation of these products is expected when the material is exposed to high temperatures or open flame.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the specific volatile products of thermal decomposition. For silicone polymers, Py-GC-MS analysis has revealed the formation of cyclic siloxanes and trimethylsilanol.[4] In the case of TTMSS, similar fragmentation patterns leading to smaller siloxane oligomers and other organic fragments can be anticipated.

Proposed Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a multi-step mechanism involving the cleavage of its silicon-oxygen and silicon-carbon bonds. The exact pathway can be influenced by the presence of catalysts or reactive atmospheres.

A generalized decomposition pathway can be visualized as follows:

Decomposition_Pathway TTMSS This compound Si[OSi(CH3)3]4 Intermediate1 Intermediate Radicals and Fragments TTMSS->Intermediate1 Initial Heat Input (Bond Scission) Volatile_Products Volatile Products (e.g., Formaldehyde, Organic Vapors, Smaller Siloxanes) Intermediate1->Volatile_Products Further Fragmentation & Volatilization Solid_Residue Solid Residue (Silicon Dioxide) Intermediate1->Solid_Residue Rearrangement & Condensation (in air)

Proposed thermal decomposition pathway for TTMSS.

This diagram illustrates the initial breakdown of the TTMSS molecule into reactive intermediates, followed by the formation of volatile organic compounds and a solid silicon dioxide residue, particularly in an oxidative environment.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound. Below are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol
  • Objective: To determine the thermal stability and decomposition profile of TTMSS by measuring weight loss as a function of temperature.

  • Apparatus: A standard thermogravimetric analyzer.

  • Procedure:

    • A small sample of TTMSS (typically 5-10 mg) is placed in a ceramic or platinum pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).

    • The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the final char yield.[5]

Differential Scanning Calorimetry (DSC) Protocol
  • Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions.

  • Apparatus: A standard differential scanning calorimeter.

  • Procedure:

    • A small, weighed sample of TTMSS (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The pans are heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

    • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.[5]

    • The resulting DSC curve is analyzed to identify endothermic and exothermic events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
  • Objective: To identify the volatile organic compounds produced during the thermal decomposition of TTMSS.

  • Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Procedure:

    • A small amount of the TTMSS sample is placed in a pyrolysis tube.

    • The tube is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

    • The volatile pyrolysis products are swept by a carrier gas into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[6]

Summary and Future Outlook

This technical guide has summarized the available information on the thermal decomposition of this compound. While general trends can be inferred from the behavior of similar branched siloxanes and silicone resins, there is a clear need for more specific experimental data on TTMSS. Future research should focus on conducting detailed TGA, DSC, and Py-GC-MS studies on pure TTMSS to generate quantitative data on its thermal stability and to definitively identify its decomposition products. This will enable a more precise understanding of its decomposition mechanism and facilitate its broader application in high-temperature environments.

References

An In-depth Technical Guide to the Hydrolysis of Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(trimethylsiloxy)silane (TTMS) is an organosilicon compound with significant potential in various scientific and industrial applications, including surface modification and as a precursor for silica-based materials. The hydrolysis of TTMS is a critical reaction that governs its utility, leading to the formation of reactive silanol (B1196071) intermediates and ultimately condensed siloxane networks. This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, its expected products, and the key factors influencing the reaction. While specific quantitative kinetic data for TTMS hydrolysis is not extensively available in peer-reviewed literature, this document extrapolates from the well-established principles of alkoxysilane and siloxane chemistry to provide a robust theoretical and practical framework. Detailed experimental protocols for monitoring the hydrolysis reaction are also presented, alongside illustrative diagrams of the chemical pathways and experimental workflows.

Introduction

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a branched siloxane.[1] Its structure consists of a central silicon atom bonded to four trimethylsiloxy groups. The hydrolysis of this compound involves the cleavage of the silicon-oxygen-silicon (siloxane) bonds by water, a fundamental process in sol-gel chemistry and materials science. Understanding and controlling this reaction is paramount for applications requiring the formation of silica (B1680970) films, particles, or for the functionalization of surfaces where the generation of silanol groups is a prerequisite.

The overall hydrolysis reaction can be generalized as the progressive replacement of the trimethylsiloxy (-OSi(CH₃)₃) groups with hydroxyl (-OH) groups, liberating trimethylsilanol (B90980) ((CH₃)₃SiOH) as a byproduct. These newly formed silanols on the central silicon atom are highly reactive and tend to undergo subsequent condensation reactions.

Hydrolysis Mechanism

The hydrolysis of siloxanes like TTMS is catalyzed by either acids or bases, with the reaction rate being slowest at a neutral pH of around 7.[2] The mechanisms under acidic and basic conditions differ significantly.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water.[3][4] The reaction proceeds via a series of reversible steps.

The proposed acid-catalyzed hydrolysis pathway for one of the four siloxane bonds in TTMS is as follows:

  • Protonation of the Siloxane Oxygen: A hydronium ion protonates one of the oxygen atoms in the Si-O-Si linkage.

  • Nucleophilic Attack by Water: A water molecule attacks the central silicon atom.

  • Proton Transfer and Cleavage: A proton is transferred, leading to the cleavage of the Si-O bond and the formation of a silanol group on the central silicon and a protonated trimethylsilanol.

  • Deprotonation: The protonated trimethylsilanol is deprotonated, regenerating the acid catalyst.

This process can continue stepwise for the remaining three trimethylsiloxy groups.

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the central silicon atom.[3][4] This forms a pentacoordinate silicon intermediate.

The proposed base-catalyzed hydrolysis pathway is as follows:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the central silicon atom.

  • Formation of a Pentacoordinate Intermediate: A transient pentacoordinate silicon species is formed.

  • Cleavage of the Siloxane Bond: The Si-O bond is cleaved, displacing a trimethylsilanolate anion.

  • Protonation: The trimethylsilanolate anion is subsequently protonated by water to form trimethylsilanol.

Similar to the acid-catalyzed mechanism, this process can proceed until all four trimethylsiloxy groups are hydrolyzed.

Hydrolysis Products

The hydrolysis of this compound results in a mixture of products, depending on the reaction conditions and the extent of hydrolysis and subsequent condensation.

  • Initial Hydrolysis Products: The primary products of hydrolysis are partially and fully hydrolyzed TTMS species, along with trimethylsilanol ((CH₃)₃SiOH). The fully hydrolyzed product would be silicic acid (Si(OH)₄).

  • Condensation Products: The silanol groups (Si-OH) formed during hydrolysis are highly reactive and readily undergo condensation reactions with other silanols or with the remaining trimethylsiloxy groups.[5] This leads to the formation of larger siloxane oligomers and polymers, with the concurrent elimination of water or trimethylsilanol. The structure of these condensed products can range from linear chains to complex three-dimensional networks.

Factors Influencing Hydrolysis Rate

Several factors significantly impact the rate of TTMS hydrolysis, and their control is crucial for reproducible results.

  • pH: As mentioned, the hydrolysis rate is slowest at neutral pH and is accelerated by both acidic and basic catalysts.[2]

  • Temperature: An increase in temperature generally increases the rate of hydrolysis, following the principles of chemical kinetics.[6]

  • Concentration: Higher concentrations of TTMS and water can lead to a faster hydrolysis rate.[2]

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate.

  • Catalyst: The type and concentration of the acid or base catalyst have a direct and pronounced effect on the hydrolysis kinetics.

  • Steric Hindrance: The bulky trimethylsiloxy groups in TTMS are expected to sterically hinder the approach of the nucleophile (water or hydroxide ion) to the central silicon atom. This steric hindrance would likely result in a slower hydrolysis rate compared to less sterically hindered silanes like tetraethoxysilane (TEOS).[7]

Quantitative Data

SilaneCatalyst (HCl) Concentration (M)SolventTemperature (°C)Hydrolysis Rate Constant (k)Reference
Tetraethoxysilane (TEOS)<0.003Ethanol/WaterNot Specified0.002 - 0.5 M⁻¹ h⁻¹ (in basic medium)[3]
Methyltriethoxysilane (MTES)Not SpecifiedNot SpecifiedNot SpecifiedSlower than MTMES[3]
Phenyltrimethoxysilane (PTMS)Excess WaterTHFNot Specified2.87 x 10⁻⁸ M⁻²·³ s⁻¹[3]
Propyltrimethoxysilane (PrTMS)Excess WaterTHFNot Specified1.26 x 10⁻⁸ M⁻²·¹ s⁻¹[3]

Experimental Protocols

Monitoring the hydrolysis of this compound can be achieved using various spectroscopic techniques. The following are generalized protocols for key analytical methods.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the hydrolysis and condensation reactions of silanes.[7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).

    • In an NMR tube, combine a known amount of the TTMS stock solution with the solvent and a defined amount of water (or D₂O).

    • To initiate the reaction, add a precise amount of an acid or base catalyst (e.g., HCl or NH₄OH in D₂O).

  • Data Acquisition:

    • Acquire a ²⁹Si NMR spectrum immediately after the addition of the catalyst (t=0).

    • Continue to acquire spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of peaks corresponding to hydrolyzed intermediates and condensed species.

  • Data Analysis:

    • Integrate the peaks corresponding to the different silicon environments.

    • The relative concentrations of the species can be determined from the integral values, allowing for the calculation of reaction kinetics.

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the changes in functional groups during the hydrolysis reaction, often utilizing an Attenuated Total Reflectance (ATR) setup for in-situ measurements.[7]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Place the solution in contact with the ATR crystal.

    • Initiate the reaction by adding a known amount of water and catalyst.

  • Data Acquisition:

    • Record an initial FTIR spectrum before the addition of the catalyst.

    • Record spectra at regular time intervals after initiating the reaction.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Si-O-Si stretching bands (around 1050-1100 cm⁻¹).

    • Observe the appearance of a broad band corresponding to Si-OH stretching (around 3200-3700 cm⁻¹) and the characteristic vibrations of the byproduct, trimethylsilanol.

Visualizations

Signaling Pathways and Logical Relationships

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis TTMS_A Si(OSiMe₃)₄ Protonated_TTMS Si(OSiMe₃)₃(O⁺HSiMe₃) TTMS_A->Protonated_TTMS + H₃O⁺ Intermediate_A Pentacoordinate Intermediate Protonated_TTMS->Intermediate_A + H₂O H2O_A H₂O Product_A HOSi(OSiMe₃)₃ Intermediate_A->Product_A - HOSiMe₃ - H₃O⁺ Byproduct_A HOSiMe₃ H3O H₃O⁺ H3O_out H₃O⁺ TTMS_B Si(OSiMe₃)₄ Intermediate_B Pentacoordinate Intermediate TTMS_B->Intermediate_B + OH⁻ OH OH⁻ Product_B HOSi(OSiMe₃)₃ Intermediate_B->Product_B - ⁻OSiMe₃ Byproduct_B ⁻OSiMe₃ Byproduct_B2 HOSiMe₃ Byproduct_B->Byproduct_B2 + H₂O H2O_B H₂O

Caption: Acid- and base-catalyzed hydrolysis pathways of TTMS.

Condensation_Pathway cluster_condensation Subsequent Condensation Reactions Hydrolyzed_TTMS HOSi(OSiMe₃)₃ Dimer (Me₃SiO)₃Si-O-Si(OSiMe₃)₃ Hydrolyzed_TTMS->Dimer Another_Hydrolyzed HOSi(OSiMe₃)₃ Another_Hydrolyzed->Dimer H2O_out H₂O Dimer->H2O_out - H₂O Further_Hydrolysis Further Hydrolysis & Condensation Dimer->Further_Hydrolysis Oligomers Siloxane Oligomers Further_Hydrolysis->Oligomers Network 3D Siloxane Network Oligomers->Network

Caption: Condensation of hydrolyzed TTMS to form siloxanes.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Monitoring TTMS Hydrolysis cluster_monitoring Analytical Techniques Start Sample Preparation (TTMS, Solvent, H₂O) Initiate Initiate Reaction (Add Catalyst) Start->Initiate Monitor In-situ Monitoring Initiate->Monitor NMR ²⁹Si NMR Spectroscopy Monitor->NMR FTIR FTIR-ATR Spectroscopy Monitor->FTIR Data_Analysis Data Analysis End Kinetic & Mechanistic Insights Data_Analysis->End NMR->Data_Analysis FTIR->Data_Analysis

Caption: Experimental workflow for studying TTMS hydrolysis.

Conclusion

The hydrolysis of this compound is a complex process that is fundamentally governed by the principles of siloxane chemistry. While specific kinetic data for this molecule is sparse, a comprehensive understanding of its hydrolytic behavior can be inferred from the extensive research on analogous alkoxysilanes. The reaction is subject to catalysis by both acids and bases, and its rate is influenced by a variety of factors including temperature, concentration, and solvent. The primary products are partially or fully hydrolyzed silanols, which are prone to subsequent condensation reactions, leading to the formation of oligomeric and polymeric siloxane structures. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of TTMS and to tailor the reaction conditions to achieve desired outcomes in their specific applications. Further research to quantify the hydrolysis and condensation kinetics of TTMS would be a valuable contribution to the field of silicon chemistry.

References

A Technical Guide to the Purity Grades of Tetrakis(trimethylsiloxy)silane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(trimethylsiloxy)silane, a member of the organosilicon compound family, is a versatile reagent with significant applications in materials science and as a standard in analytical chemistry. Its utility in research, particularly in sensitive analytical methods, is intrinsically linked to its purity. This technical guide provides an in-depth overview of the available purity grades of this compound, the analytical methods for its quality assessment, and its application as an internal standard in experimental workflows.

Purity Grades and Specifications

The purity of this compound is a critical parameter that can influence the outcome of research experiments, especially those requiring high precision and accuracy. Commercial suppliers offer several grades of this compound, each with a specified level of purity. While detailed certificates of analysis provide the most comprehensive data, the following table summarizes the commonly available purity grades for research purposes.

Purity GradeTypical Assay (%)Key Considerations for Research
Technical Grade< 95%Suitable for general synthesis and non-critical applications where the presence of minor impurities will not interfere with the reaction outcome.
Standard Grade96% - 97%A common grade for general laboratory use, including as a precursor in materials synthesis and in some analytical applications where the highest purity is not essential.[1]
High Purity Grade≥ 98%Recommended for applications sensitive to impurities, such as in the manufacturing of specialized polymers and as a reference material in analytical method development.
Analytical/Reference Standard≥ 99.9%The highest purity available, essential for use as an internal standard in quantitative analytical techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) to ensure the accuracy of the results.[2]

Note: The specifications provided are typical values. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Analytical Methodologies for Purity Determination

The assessment of this compound's purity is predominantly carried out using chromatographic and spectroscopic techniques. These methods allow for the identification and quantification of the main component as well as any impurities.

Gas Chromatography (GC)

Gas chromatography is a primary method for determining the purity of volatile compounds like this compound.[3] A flame ionization detector (FID) is commonly employed for quantification.

Experimental Protocol for GC Analysis:

  • Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., toluene, hexane).

  • Internal Standard: For quantitative analysis, a suitable internal standard (a compound with similar properties but well-resolved from the analyte) is added to the sample solution.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically used.

    • Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.

    • Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250 °C) to ensure complete volatilization of the sample.

    • Oven Temperature Program: A temperature gradient is programmed for the oven to ensure the separation of the main component from any potential impurities. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

  • Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H, 13C, and 29Si NMR, is a powerful tool for the structural elucidation and purity assessment of this compound. It can provide information about the molecular structure and the presence of any silicon-containing impurities.

29Si NMR Spectroscopy:

29Si NMR is particularly useful for analyzing organosilicon compounds. This compound exhibits characteristic chemical shifts for its silicon atoms, which can be used for its identification and to detect the presence of other siloxane species.[4][5][6]

Application as an Internal Standard in Research

A significant application of high-purity this compound in research is its use as an internal standard (IS) in analytical chemistry, particularly for the quantification of other siloxanes in various matrices using GC-MS.[7][8][9]

Experimental Workflow for using this compound as an Internal Standard:

The following workflow outlines the general steps for using this compound as an internal standard for the quantification of target analytes (e.g., cyclic siloxanes) in a sample.

experimental_workflow prep_is Prepare Internal Standard Solution (this compound in a suitable solvent) spike_is Spike Sample with Internal Standard prep_is->spike_is Add known amount sample_prep Sample Preparation (e.g., extraction of analytes from the matrix) sample_prep->spike_is analysis GC-MS Analysis spike_is->analysis quant Quantification (Ratio of analyte peak area to IS peak area) analysis->quant

Caption: Experimental workflow for the use of this compound as an internal standard.

Detailed Methodological Steps:

  • Preparation of the Internal Standard Stock Solution: A stock solution of high-purity this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a high-purity solvent (e.g., toluene).

  • Sample Preparation and Spiking: The sample containing the analytes of interest is prepared, which may involve extraction, dilution, or other cleanup steps. A precise volume of the internal standard stock solution is then added to the prepared sample.

  • GC-MS Analysis: The spiked sample is injected into the GC-MS system. The chromatographic conditions are optimized to achieve good separation between the analytes and the internal standard.

  • Quantification: The concentration of the analytes in the original sample is determined by comparing the ratio of the peak area of each analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes and the internal standard.

Logical Relationship of Purity to Application

The purity of this compound is directly proportional to its suitability for use as an analytical standard. The following diagram illustrates this critical relationship.

purity_application_relationship purity Purity of This compound high_purity High Purity (≥99.9%) purity->high_purity is low_purity Lower Purity (<98%) purity->low_purity is analytical_standard Suitable as an Analytical Standard high_purity->analytical_standard leads to synthesis_precursor Suitable as a Synthesis Precursor low_purity->synthesis_precursor may be sufficient for inaccurate_quant Potential for Inaccurate Quantification low_purity->inaccurate_quant can lead to

Caption: Logical relationship between the purity of this compound and its primary applications.

References

Methodological & Application

Application Notes and Protocols for Deposition of SiO2-like Thin Films using Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrakis(trimethylsiloxy)silane (TTMSS), with the chemical formula C12H36O4Si5, is an organosilicon precursor increasingly utilized for the deposition of high-quality silicon dioxide-like (SiO2-like) thin films. Its unique molecular structure, featuring a central SiO4 unit analogous to quartz and four peripheral OSi(CH3)3 groups, makes it particularly advantageous for Plasma-Enhanced Chemical Vapor Deposition (PECVD), especially at atmospheric pressure (AP-PECVD).[1] The use of TTMSS allows for the formation of films with a chemical composition closely resembling stoichiometric SiO2, with low carbon content, which is crucial for applications demanding high purity and stability.[1][2]

Films deposited from TTMSS can exhibit a wide range of morphologies, from compact and smooth to nano-dendritic 3D structures, depending on the specific process parameters.[1][2][3] This versatility makes TTMSS a compelling precursor for various applications, including permeation barriers, catalytic surfaces, and dielectric layers in microelectronics. This document provides detailed application notes, experimental protocols, and key data for the deposition of SiO2-like thin films using TTMSS.

Chemical Structure of the Precursor

The unique three-dimensional structure of TTMSS is a key factor in its ability to form structured coatings. The molecule consists of five rigid tetrahedral sub-units, which allows for a flexible conformation that can be beneficial for the self-adapted growth of nanostructured films.[1]

TTMSS_Structure Si_center Si O1 O Si_center->O1 O2 O Si_center->O2 O3 O Si_center->O3 O4 O Si_center->O4 Si1 Si O1->Si1 Si2 Si O2->Si2 Si3 Si O3->Si3 Si4 Si O4->Si4 CH3_1a CH3 Si1->CH3_1a CH3_1b CH3 Si1->CH3_1b CH3_1c CH3 Si1->CH3_1c CH3_2a CH3 Si2->CH3_2a CH3_2b CH3 Si2->CH3_2b CH3_2c CH3 Si2->CH3_2c CH3_3a CH3 Si3->CH3_3a CH3_3b CH3 Si3->CH3_3b CH3_3c CH3 Si3->CH3_3c CH3_4a CH3 Si4->CH3_4a CH3_4b CH3 Si4->CH3_4b CH3_4c CH3 Si4->CH3_4c

Caption: Chemical structure of this compound (TTMSS).
Quantitative Data Presentation

The properties of the deposited SiO2-like films are highly dependent on the deposition technique and process parameters. The following table summarizes key quantitative data from studies utilizing TTMSS as a precursor.

Deposition MethodPlasma Source/FrequencyKey Process ParametersFilm PropertyValueReference
AP-PECVDRadiofrequency (RF) Plasma JetLower power densityRefractive Index (@ 500 nm)1.45[1]
AP-PECVDRadiofrequency (RF) Plasma JetLower power densitySurface Roughness (RMS)0.3 nm[1]
AP-PECVDRF and Microwave Plasma JetsAtmospheric pressureChemical Composition (Si:O)1:2[1][2]
AP-PECVDRF and Microwave Plasma JetsAtmospheric pressureCarbon Content< 5%[1][2]
AP-PECVDMicrowave (MW) Plasma JetHigher power densityFilm MorphologyNano-dendritic 3D structures[1][3]
AP-PECVDRadiofrequency (RF) Plasma JetLower power densityFilm MorphologyCompact, smooth films[1][3]

Experimental Protocols and Workflows

General Experimental Workflow

The overall process for depositing and characterizing SiO2-like thin films from TTMSS involves several key stages, from substrate preparation to detailed film analysis.

G cluster_prep Preparation cluster_dep Deposition cluster_char Characterization Substrate Substrate Cleaning (e.g., Si, Glass) Deposition AP-PECVD Process Substrate->Deposition Precursor Precursor Handling (TTMSS Vaporization) Precursor->Deposition Morphology Morphological Analysis (SEM, AFM) Deposition->Morphology Composition Chemical Analysis (XPS, EDX, FTIR) Deposition->Composition Optical Optical Properties (Ellipsometry) Deposition->Optical

Caption: General workflow for SiO2-like thin film deposition and characterization.
Representative Protocol for AP-PECVD of SiO2-like Films

This protocol describes a representative method for the deposition of SiO2-like thin films using TTMSS in an atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) system. Note: Specific parameters should be optimized for the particular AP-PECVD system in use.

1. Materials and Equipment

  • Precursor: this compound (TTMSS, C12H36O4Si5)

  • Carrier Gas: Argon (Ar) or Helium (He), high purity

  • Reactive Gas: Oxygen (O2), high purity

  • Substrates: Silicon wafers, glass slides, or other relevant materials

  • Equipment:

    • AP-PECVD reactor with a plasma jet (RF or microwave)

    • Precursor vaporization system (e.g., bubbler, heated injector)

    • Mass flow controllers (MFCs) for all gases

    • Substrate holder with temperature control (optional)

    • Exhaust and safety systems

2. Substrate Preparation

  • Clean substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Optional: Perform a plasma treatment (e.g., O2 or Ar plasma) on the substrates in-situ to remove any remaining organic contaminants and to activate the surface.

3. Precursor Delivery

  • Heat the TTMSS precursor in a bubbler to a controlled temperature (e.g., 50-80°C) to ensure a stable vapor pressure.

  • Use a carrier gas (e.g., Ar) passed through the bubbler to transport the TTMSS vapor to the plasma jet.

  • Control the precursor flow rate by adjusting the carrier gas flow rate through the bubbler (e.g., 50-200 sccm).

  • Maintain all gas lines from the bubbler to the reactor at a temperature above the bubbler temperature to prevent precursor condensation.

4. Deposition Process

  • Place the prepared substrate on the sample holder inside the deposition chamber.

  • Purge the chamber with the primary carrier gas (e.g., Ar or He) to establish a stable atmospheric pressure environment.

  • Set the main carrier gas flow for the plasma jet (e.g., 1-5 slm Ar).

  • Introduce the reactive gas (O2) at a specific flow rate (e.g., 10-100 sccm). The ratio of O2 to precursor is a critical parameter influencing film stoichiometry.

  • Ignite the plasma by applying power to the plasma source (RF or microwave). The power level will influence the precursor fragmentation and film morphology.

  • Introduce the TTMSS vapor/carrier gas mixture into the plasma jet.

  • Deposit the film for the desired duration to achieve the target thickness. The deposition can be performed by moving the substrate under the plasma jet or vice versa.

5. Post-Deposition

  • Turn off the precursor flow and the plasma power.

  • Allow the substrate to cool down under a flow of inert gas.

  • Remove the coated substrate from the chamber for characterization.

6. Film Characterization

  • Morphology and Roughness: Analyze using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[1]

  • Chemical Composition: Determine elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), and Fourier-Transform Infrared Spectroscopy (FTIR).[1]

  • Thickness and Refractive Index: Measure using spectroscopic ellipsometry.

Diagram of a Simplified AP-PECVD Setup

The following diagram illustrates the key components of a typical atmospheric pressure plasma jet deposition system used for this process.

AP_PECVD_Setup CarrierGas Carrier Gas (Ar/He) MFC1 MFC CarrierGas->MFC1 MFC3 MFC CarrierGas->MFC3 ReactiveGas Reactive Gas (O2) MFC2 MFC ReactiveGas->MFC2 Bubbler TTMSS Bubbler (Heated) MFC1->Bubbler PlasmaJet Plasma Jet Head MFC2->PlasmaJet O2 MFC3->PlasmaJet Main Ar/He Flow Bubbler->PlasmaJet Precursor Vapor Substrate Substrate PlasmaJet->Substrate Plasma Plume PowerSupply RF or Microwave Power Supply PowerSupply->PlasmaJet Power Stage Movable Stage Exhaust Exhaust Stage->Exhaust

Caption: Simplified schematic of an Atmospheric Pressure PECVD system.

References

Application Notes and Protocols for Tetrakis(trimethylsiloxy)silane in Nanostructured Organosilicon Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biomedical applications of nanostructured organosilicon polymer films derived from Tetrakis(trimethylsiloxy)silane (TTMS). Detailed experimental protocols are included to facilitate the adoption of this technology in research and development settings.

Introduction to this compound for Nanostructured Films

This compound (TTMS) is a versatile organosilicon precursor notable for its unique three-dimensional structure, which makes it an excellent candidate for the formation of nanostructured organosilicon polymers.[1][2][3] These films, often exhibiting a silicon dioxide-like (SiO2-like) chemical composition with low carbon content, can be synthesized with a wide range of morphologies, from smooth, compact layers to complex, three-dimensional nano-dendritic structures.[1][2][3] The morphology is highly dependent on the deposition process parameters.[1][2][3]

The primary method for synthesizing these films is Plasma Enhanced Chemical Vapor Deposition (PECVD), a technique that allows for precise control over film properties at atmospheric or low pressure.[1][4] The resulting films have garnered interest in various fields, including microelectronics for low-dielectric constant materials and, more recently, for biomedical applications due to their potential for surface functionalization and biocompatibility.[5]

Synthesis of Nanostructured Organosilicon Polymer Films from TTMS

The synthesis of nanostructured organosilicon polymer films from TTMS is predominantly achieved through PECVD. This process involves the dissociation of TTMS vapor in a plasma, leading to the deposition of a film on a substrate. The morphology and chemical properties of the film can be tailored by controlling the plasma parameters.

Experimental Protocol: Plasma Enhanced Chemical Vapor Deposition (PECVD)

This protocol outlines the general procedure for depositing nanostructured organosilicon films from TTMS using PECVD.

Materials and Equipment:

  • This compound (TTMS), 97% purity or higher

  • Argon (Ar) gas (or other carrier gases like Nitrogen)

  • Substrates (e.g., silicon wafers, glass slides, medical-grade polymers)

  • PECVD reactor system equipped with:

    • Radiofrequency (RF) or Microwave (MW) plasma source

    • Mass flow controllers for gas handling

    • Precursor delivery system (e.g., bubbler)

    • Vacuum pump and pressure gauges

    • Substrate heater

Procedure:

  • Substrate Preparation: Clean the substrates thoroughly to remove any organic or particulate contamination. A typical procedure involves sonication in acetone, followed by isopropanol, and finally, deionized water. Dry the substrates with a stream of nitrogen gas.

  • Precursor Handling: Fill the bubbler with TTMS. The precursor is a colorless liquid and should be handled in a well-ventilated fume hood.[4][6]

  • System Setup: Place the cleaned substrates into the PECVD chamber. Evacuate the chamber to a base pressure typically in the range of mTorr.

  • Deposition:

    • Introduce the carrier gas (e.g., Argon) into the chamber at a controlled flow rate.

    • Introduce the TTMS vapor into the chamber by flowing the carrier gas through the bubbler. The TTMS flow rate can be controlled by the carrier gas flow rate and the bubbler temperature.[1]

    • Ignite the plasma by applying power to the RF or MW source.

    • Maintain the desired deposition pressure, plasma power, and substrate temperature for the specified duration to achieve the desired film thickness.

  • Post-Deposition: Turn off the plasma source and the precursor flow. Allow the chamber to cool down before venting with an inert gas and removing the coated substrates.

Quantitative Data on Deposition Parameters and Film Properties:

The following table summarizes key deposition parameters from literature and the resulting film properties. This data can be used as a starting point for process optimization.

ParameterValue RangeResulting Film CharacteristicsReference
Precursor This compound (TTMS)Forms SiO2-like films with low carbon content.[1][2][3]
Deposition Method Plasma Enhanced Chemical Vapor Deposition (PECVD)Allows for a variety of morphologies from smooth to nano-dendritic.[1][2][3]
Plasma Source Radiofrequency (RF) or Microwave (MW)RF plasma at lower power densities produces compact, smooth films. MW plasma at higher power densities leads to nano-dendritic 3D structures.[1][2][3]
RF Power 6 - 70 WLower power (e.g., 6 W) results in smoother films. Higher power can increase cross-linking.[1][7]
Deposition Pressure 600 mTorrInfluences plasma density and film uniformity.[7]
TTMS Flow Rate 0.02 - 0.07 sccmControls the precursor concentration in the plasma.[1]
Carrier Gas (Ar) Flow Rate 90 - 435 sccmAffects precursor delivery and plasma characteristics.[1]
Substrate Temperature Room Temperature to 400 °CCan influence film density and stress.[5]
Film Morphology Smooth (RMS roughness ~0.3 nm) to Nano-dendriticControlled by plasma power and specific energy input.[1][3]
Chemical Composition Si:O ≈ 1:2, Carbon content < 5%Resembles silicon dioxide. Presence of Si-OH and Si-CH3 groups.[1][2]
Hydrophobicity (Water Contact Angle) Can be fabricated to be hydrophobicStable hydrophobic properties have been demonstrated.[7]
Dielectric Constant (k) 2.09 - 2.76Lower k-values are achievable, making them suitable for microelectronics.[5]
Hardness 1.6 - 5.6 GPaDependent on deposition parameters.[5]
Elastic Modulus 16 - 44 GPaDependent on deposition parameters.[5]

Characterization of Nanostructured Organosilicon Films

A variety of analytical techniques can be employed to characterize the morphology, chemical composition, and physical properties of the TTMS-derived films.

Experimental Protocols:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the films. High-resolution SEM can reveal the nano-dendritic structures.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the films. Smooth films can exhibit a root mean square (RMS) roughness as low as 0.3 nm.[1][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film, such as Si-O-Si, Si-CH3, and Si-OH groups.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the film surface.

  • Ellipsometry: To measure the thickness and refractive index of the films.

  • Water Contact Angle (WCA) Measurement: To assess the hydrophobicity or hydrophilicity of the film surface.

Biomedical Applications: A Focus on Drug Delivery

The unique properties of nanostructured organosilicon films from TTMS, such as their high surface area, tunable porosity, and potential for surface functionalization, make them promising candidates for biomedical applications, particularly in drug delivery. While direct studies on drug loading and release from TTMS-derived films are emerging, the extensive research on mesoporous silica (B1680970) nanoparticles (MSNs) provides a strong foundation for their potential use.[8][9][10][11][12]

Proposed Signaling Pathway for Targeted Drug Delivery

A key strategy in advanced drug delivery is the surface functionalization of the carrier to achieve targeted delivery to specific cells or tissues. This can be achieved by attaching targeting ligands (e.g., antibodies, peptides) to the film surface.

Targeted_Drug_Delivery cluster_0 Nanostructured Organosilicon Film cluster_1 Biological Environment Film TTMS-derived Film FunctionalizedFilm Surface-Functionalized Film (+ Targeting Ligand) Film->FunctionalizedFilm Surface Functionalization DrugLoadedFilm Drug-Loaded Functionalized Film FunctionalizedFilm->DrugLoadedFilm Drug Loading DrugLoadedFilm->DrugLoadedFilm TargetCell Target Cell (e.g., Cancer Cell) DrugLoadedFilm->TargetCell Targeting & Binding Receptor Cell Surface Receptor DrugLoadedFilm->Receptor Ligand-Receptor Interaction Receptor->TargetCell Internalization (Endocytosis)

Caption: Targeted drug delivery workflow using a functionalized nanostructured film.

Experimental Protocol: Surface Functionalization for Drug Attachment

To enable the covalent attachment of drugs or targeting molecules, the surface of the organosilicon film needs to be functionalized with reactive groups such as amines (-NH2) or carboxyls (-COOH).

Materials and Equipment:

  • TTMS-derived organosilicon film on a substrate

  • Allylamine (B125299) or acrylic acid as a precursor for functionalization

  • PECVD reactor

  • Chemicals for subsequent coupling reactions (e.g., EDC/NHS for carboxyl activation)

  • Drug or targeting molecule with a suitable functional group for conjugation

Procedure:

  • Plasma Polymerization of Functional Groups:

    • Place the TTMS-derived film in the PECVD chamber.

    • Introduce a precursor vapor for the desired functional group (e.g., allylamine for amine groups, acrylic acid for carboxyl groups).

    • Ignite a low-power plasma to deposit a thin functional polymer layer on top of the organosilicon film.

  • Characterization of Functionalized Surface: Confirm the presence of the desired functional groups using XPS and FTIR.

  • Covalent Drug Attachment (Example with Carboxyl Groups):

    • Activate the carboxyl groups on the surface using a solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immerse the activated surface in a solution containing the drug or targeting molecule that has a primary amine group. The amine will react with the activated carboxyl group to form a stable amide bond.

    • Rinse the surface thoroughly to remove any non-covalently bound molecules.

Experimental Protocol: Drug Loading and In Vitro Release Study

The porous nature of nanostructured TTMS-derived films makes them suitable for loading drugs via simple immersion.

Materials and Equipment:

  • Drug-loaded nanostructured organosilicon film

  • Phosphate-buffered saline (PBS) or other relevant physiological buffer

  • Incubator or shaker bath at 37 °C

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) for drug quantification

Procedure:

  • Drug Loading:

    • Prepare a concentrated solution of the desired drug in a suitable solvent.

    • Immerse the nanostructured film in the drug solution for a specified period (e.g., 24 hours) to allow for diffusion of the drug into the pores.[11]

    • Remove the film, rinse briefly with a solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Determine the drug loading capacity by measuring the amount of drug remaining in the loading solution.

  • In Vitro Drug Release:

    • Place the drug-loaded film in a known volume of release medium (e.g., PBS at pH 7.4).

    • Incubate at 37 °C with gentle agitation.

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the cumulative drug release as a function of time.

Logical Workflow for Development and Application

The development and application of TTMS-derived films for drug delivery follow a logical progression from synthesis to in vitro testing.

Development_Workflow A Precursor Selection (this compound) B Film Synthesis (PECVD) A->B C Film Characterization (Morphology, Composition, Properties) B->C D Application Identification (e.g., Drug Delivery Coating) C->D E Surface Functionalization D->E F Biomolecule/Drug Attachment E->F G In Vitro Testing (Drug Loading, Release, Biocompatibility) F->G H Optimization & Refinement G->H H->B Iterate

Caption: A logical workflow for developing TTMS-derived films for biomedical applications.

Conclusion

Nanostructured organosilicon polymer films synthesized from this compound offer a promising platform for various applications, including advanced drug delivery systems. By carefully controlling the PECVD synthesis parameters, the film's morphology and properties can be tailored to meet specific requirements. The ability to functionalize the surface of these films opens up possibilities for creating "smart" coatings that can actively participate in therapeutic processes. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this exciting material. Further research into the biocompatibility, in vivo performance, and scalability of these films will be crucial for their translation into clinical applications.

References

Application Notes and Protocols for Atmospheric Pressure Plasma Deposition of Tetrakis(trimethylsiloxy)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) is a versatile technique for the deposition of thin films without the need for expensive vacuum systems.[1] This method offers significant advantages in terms of cost, scalability, and ease of integration into continuous manufacturing processes. Tetrakis(trimethylsiloxy)silane (TTMSS), an organosilicon compound with the chemical formula Si[OSi(CH3)3]4, is a promising precursor for depositing silicon dioxide-like (SiO2-like) films.[2][3][4][5] The unique three-dimensional structure of TTMSS, characterized by a central SiO4 tetrahedron and four peripheral OSi(CH3)3 units, makes it particularly suitable for forming nanostructured coatings.[2] These films have a wide range of potential applications, including biocompatible coatings for medical devices, barrier layers for drug encapsulation, and functionalized surfaces for biosensors.

This document provides a detailed protocol for the deposition of SiO2-like films using TTMSS in an atmospheric pressure plasma jet system. It includes a summary of key experimental parameters, a step-by-step methodology, and a graphical representation of the proposed plasma deposition workflow.

Data Presentation: Experimental Parameters

The following table summarizes the experimental parameters for the deposition of SiO2-like films from TTMSS using two different atmospheric pressure plasma jet configurations: a radiofrequency (RF) plasma jet and a microwave (MW) plasma jet. These parameters are based on experimental work that demonstrates the ability to produce films with varying morphologies, from smooth and compact to nano-dendritic 3D structures, while maintaining a chemical composition similar to silicon dioxide with low carbon content.[2][3][4]

ParameterRF Plasma JetMicrowave Plasma JetReference
Precursor This compound (TTMSS)This compound (TTMSS)[2]
Excitation Frequency 27.12 MHzNot specified[2]
Plasma Power 6 W or 15 WNot specified (adjusted for resonance)[2]
Carrier Gas Argon (Ar)Argon (Ar)[2]
Total Ar Flow Rate Not specified2.6 slm[4]
Auxiliary Ar Flow for TTMSS Vapor Controlled to achieve desired concentrationControlled to achieve desired concentration[2]
TTMSS Flow Rate 0.02 - 0.07 g/h (0.02 - 0.07 sccm)Not specified[2]
TTMSS Concentration in Ar 7 - 23 ppmOrder of 10^-5[2]
Substrate Distance from Nozzle 6 mm6 mm[2][4]
Deposition Time 5 min5 min[2][4]

Experimental Protocol

This protocol describes a general procedure for the deposition of SiO2-like thin films using TTMSS in an atmospheric pressure plasma jet system. The specific parameters should be adjusted based on the desired film properties and the specific plasma source used.

1. Materials and Equipment

  • Precursor: this compound (TTMSS, C12H36O4Si5)

  • Carrier Gas: High-purity Argon (Ar)

  • Substrates: Silicon wafers, glass slides, or other relevant materials

  • Atmospheric Pressure Plasma Jet System:

    • Plasma source (RF or Microwave)

    • Gas flow controllers

    • Precursor delivery system (e.g., bubbler)

    • Substrate holder

    • Exhaust system

  • Substrate Cleaning Supplies: Isopropanol (B130326), deionized water, nitrogen gas gun

2. Substrate Preparation

  • Clean the substrates by sonicating them in isopropanol for 15 minutes.

  • Rinse the substrates thoroughly with deionized water.

  • Dry the substrates using a stream of high-purity nitrogen gas.

  • (Optional) Perform a plasma pre-treatment of the substrate surface using the Ar plasma to further clean and activate the surface.

3. Precursor Delivery Setup

  • Place liquid TTMSS in a bubbler cylinder. To increase the surface area for evaporation, the bubbler can be filled with glass beads.[4]

  • Connect the carrier gas (Ar) inlet to the bubbler through a mass flow controller.

  • Connect the outlet of the bubbler, carrying the Ar/TTMSS vapor mixture, to the plasma jet's precursor injection port.

  • Control the TTMSS vapor concentration by adjusting the flow rate of the auxiliary Ar gas passing through the bubbler.[2]

4. Deposition Procedure

  • Mount the cleaned substrate on the substrate holder at a fixed distance from the plasma jet nozzle (e.g., 6 mm).[2][4]

  • Purge the system with the main Ar gas flow.

  • Initiate the plasma by applying power to the plasma source.

  • Introduce the TTMSS vapor into the plasma by starting the auxiliary Ar flow through the bubbler.

  • Maintain the deposition for the desired duration (e.g., 5 minutes).[2][4]

  • After the deposition time has elapsed, turn off the precursor flow.

  • Turn off the plasma power.

  • Allow the substrate to cool down under the main Ar gas flow.

  • Remove the coated substrate for characterization.

5. Post-Deposition Characterization

  • Film Morphology: Analyze the surface topography and structure using Scanning Electron Microscopy (SEM).

  • Chemical Composition: Determine the elemental composition and chemical bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Film Thickness: Measure the film thickness using ellipsometry or a profilometer.

Visualizations

G cluster_gas Gas Supply cluster_precursor Precursor Delivery cluster_plasma Plasma Deposition cluster_analysis Characterization Ar Argon Gas Cylinder MFC_main MFC (Main Flow) Ar->MFC_main MFC_aux MFC (Auxiliary Flow) Ar->MFC_aux Plasma_Jet Plasma Jet (RF or MW) MFC_main->Plasma_Jet Carrier Gas TTMSS TTMSS Bubbler TTMSS->Plasma_Jet Precursor Vapor MFC_aux->TTMSS Substrate Substrate Plasma_Jet->Substrate Deposition Analysis Film Analysis (SEM, XPS, FTIR) Substrate->Analysis

Caption: Experimental workflow for AP-PECVD of TTMSS.

G TTMSS TTMSS Monomer Si[OSi(CH3)3]4 Plasma Atmospheric Pressure Plasma (Ar) TTMSS->Plasma Injection Fragments Reactive Fragments (e.g., Si-O, Si-CH3 radicals) Plasma->Fragments Dissociation Surface Substrate Surface Fragments->Surface Adsorption & Reaction Film SiO2-like Film Growth Surface->Film Polymerization

Caption: Proposed mechanism for TTMSS plasma polymerization.

References

Application Notes and Protocols: Synthesis of Low-Dielectric Constant SiCOH Films Using Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

As the feature size of integrated circuits continues to shrink, the demand for interlayer dielectric (ILD) materials with low dielectric constants (low-k) has become critical to mitigate resistance-capacitance (RC) delay, reduce power consumption, and minimize crosstalk. Silicon-carbon-oxygen-hydrogen (SiCOH) films have emerged as promising candidates for low-k ILD applications due to their tunable dielectric properties and compatibility with existing semiconductor manufacturing processes. Tetrakis(trimethylsiloxy)silane (TTMSS) is a key precursor in the synthesis of these films, particularly through Plasma Enhanced Chemical Vapor Deposition (PECVD). Its unique branched structure is thought to facilitate the formation of a highly cross-linked and porous network, which is essential for achieving low dielectric constants.[1]

This document provides detailed application notes and experimental protocols for the synthesis of low-k SiCOH films using TTMSS. It is intended for researchers, scientists, and professionals in materials science and semiconductor technology.

Chemical Structure and Role of this compound (TTMSS)

TTMSS is a silicon-based organic compound with a central silicon atom bonded to four trimethylsiloxy groups. This structure provides a high concentration of Si-O bonds and methyl groups, which are crucial for forming the SiCOH network. The methyl groups contribute to the hydrophobicity and low density of the resulting film, thereby lowering the dielectric constant. The branched nature of TTMSS is believed to promote a three-dimensional cross-linked structure during plasma polymerization, enhancing the mechanical stability of the film.[1]

TTMSS_Structure Si_center Si O1 O Si_center->O1 O2 O Si_center->O2 O3 O Si_center->O3 O4 O Si_center->O4 Si1 Si O1->Si1 Si2 Si O2->Si2 Si3 Si O3->Si3 Si4 Si O4->Si4 CH3_1a CH3 Si1->CH3_1a CH3_1b CH3 Si1->CH3_1b CH3_1c CH3 Si1->CH3_1c CH3_2a CH3 Si2->CH3_2a CH3_2b CH3 Si2->CH3_2b CH3_2c CH3 Si2->CH3_2c CH3_3a CH3 Si3->CH3_3a CH3_3b CH3 Si3->CH3_3b CH3_3c CH3 Si3->CH3_3c CH3_4a CH3 Si4->CH3_4a CH3_4b CH3 Si4->CH3_4b CH3_4c CH3 Si4->CH3_4c

Caption: Chemical structure of this compound (TTMSS).

Experimental Data

The properties of SiCOH films are highly dependent on the deposition parameters, such as plasma power, and post-deposition treatments like thermal annealing. The following tables summarize the quantitative data from studies utilizing TTMSS for the synthesis of low-k SiCOH films.

Table 1: Properties of As-Deposited SiCOH Films Synthesized with TTMSS and Cyclohexane Precursors as a Function of Plasma Power [1]

Plasma Power (W)Deposition Rate (nm/min)Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)
1010.92.091.616
20----
30----
40----
5055.02.765.644

Table 2: Properties of Annealed SiCOH Films Synthesized with TTMSS and Cyclohexane Precursors [1]

Deposition Plasma Power (W)Annealing Temperature (°C)Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)
10 - 505001.80 - 2.970.45 - 0.66 - 7

Table 3: Properties of As-Deposited SiCOH Films Synthesized with TTMSS Precursor as a Function of Plasma Power on Rigid and Flexible Substrates

Plasma Power (W)SubstrateDielectric Constant (k)Leakage Current (A/cm²)
20Si wafer1.83-
80Si wafer3.451.76 x 10⁻⁴
20ITO/PEN2.14-
100ITO/PEN3.2-

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of SiCOH films using TTMSS via Plasma Enhanced Chemical Vapor Deposition (PECVD).

  • Precursor Preparation:

    • Load this compound (TTMSS) and Cyclohexane (CHex) into separate bubblers.

    • Heat the TTMSS bubbler to 90°C and the CHex bubbler to 55°C to vaporize the precursors.

  • Substrate Preparation:

    • Use p-type silicon wafers as substrates.

    • Ensure substrates are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

  • Deposition Process:

    • Place the cleaned substrate into the PECVD reactor chamber.

    • Introduce the vaporized TTMSS and CHex precursors into the reactor through a shower head using Helium (He) as a carrier gas (99.999% purity).

    • Maintain a reactor pressure of 6.6 x 10⁻¹ Torr.

    • Apply a radio frequency (RF) plasma at 13.56 MHz.

    • Vary the plasma power from 10 W to 50 W to modulate the film properties.

  • Post-Deposition Annealing (Optional):

    • Place the deposited film in a Rapid Thermal Annealing (RTA) system.

    • Anneal the film at 500°C in a controlled atmosphere (e.g., N₂) to induce nanoporosity and further reduce the dielectric constant.

  • Precursor and Substrate Preparation:

    • Use TTMSS as the single precursor.

    • Use flexible Indium Tin Oxide coated Polyethylene Naphthalate (ITO/PEN) as the substrate.

    • Clean the substrate as appropriate for flexible electronics.

  • Deposition Process:

    • Perform the deposition at room temperature in a PECVD system.

    • Vary the plasma power, for example, between 20 W and 80 W, to control the film characteristics.

  • Characterization:

    • Analyze the chemical composition and bonding using Fourier Transform Infrared Spectroscopy (FTIR).

    • Measure the dielectric constant and leakage current using a metal-insulator-metal (MIM) or metal-insulator-semiconductor (MIS) structure.

    • For flexible films, perform bending tests to evaluate mechanical and electrical stability.

Experimental Workflow and Logic

The synthesis and characterization of low-k SiCOH films from TTMSS follow a systematic workflow. The process begins with the selection of precursors and substrates, followed by the deposition process under controlled conditions. The resulting films are then characterized to evaluate their electrical, mechanical, and chemical properties. Post-deposition treatments can be applied to further tailor the film characteristics.

experimental_workflow cluster_prep 1. Preparation cluster_dep 2. Deposition cluster_post 3. Post-Deposition cluster_char 4. Characterization precursor Precursor Selection (TTMSS, Co-precursors) pecvd PECVD Process - Plasma Power - Pressure - Temperature precursor->pecvd substrate Substrate Preparation (Si wafer, Flexible) substrate->pecvd annealing Thermal Annealing (e.g., 500°C) pecvd->annealing Optional electrical Electrical Properties - Dielectric Constant - Leakage Current pecvd->electrical mechanical Mechanical Properties - Hardness - Elastic Modulus pecvd->mechanical chemical Chemical Analysis (FTIR) pecvd->chemical annealing->electrical annealing->mechanical annealing->chemical

Caption: General experimental workflow for SiCOH film synthesis.

Conclusion

This compound is a versatile and effective precursor for the synthesis of low-dielectric constant SiCOH films via PECVD. By carefully controlling deposition parameters such as plasma power and by employing post-deposition annealing, it is possible to fabricate films with dielectric constants below 2.0, suitable for advanced interconnect applications. The protocols and data presented in this document provide a comprehensive guide for researchers and engineers working on the development of next-generation low-k dielectric materials. Further optimization of the process parameters and exploration of different co-precursors can lead to even greater improvements in the electrical and mechanical properties of these films.

References

Characterization of Silicon Oxide Films Derived from Tetrakis(trimethylsiloxy)silane using FTIR and XPS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of silicon oxide (SiOx) thin films deposited from the precursor Tetrakis(trimethylsiloxy)silane (TTMSS) using Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS). The protocols outlined below are synthesized from established research methodologies to ensure reliable and reproducible results.

Introduction

This compound (TTMSS) is a silicon-organic precursor increasingly utilized in Plasma Enhanced Chemical Vapor Deposition (PECVD) for creating silicon oxide-like thin films.[1][2] These films have diverse applications, including as hydrophobic surfaces, encapsulants for organic devices, and low-dielectric constant (low-k) materials in the semiconductor industry.[3][4][5] Accurate characterization of the chemical composition and bonding structure of these films is crucial for optimizing their properties and ensuring their performance. This document details the application of FTIR and XPS for this purpose.

FTIR spectroscopy is a powerful non-destructive technique for identifying the chemical bonds present in the film, particularly Si-O-Si, Si-CH3, and CHx groups.[6][7] XPS provides quantitative elemental analysis of the film's surface and information about the chemical states of the constituent elements, such as silicon, oxygen, and carbon.[1][8][9] Together, these techniques offer a thorough understanding of the film's chemical structure.

Experimental Protocols

Film Deposition via Plasma Enhanced Chemical Vapor Deposition (PECVD)

This protocol describes the deposition of carbon-doped silicon oxide (CDO) thin films from a TTMSS precursor using a PECVD system.

Materials and Equipment:

  • TTMSS precursor (Sigma-Aldrich, purity 97% or equivalent)[1]

  • PECVD reactor

  • Substrates (e.g., n-type silicon wafers, glass slides, or indium tin oxide coated polyethylene (B3416737) naphthalate)[3][6]

  • Argon (Ar) gas (carrier gas)

  • Oxygen (O2) or Nitrous Oxide (N2O) gas (optional, as an oxidant)[10]

  • Vacuum pump system

  • Mass flow controllers

  • RF or MW plasma source

Protocol:

  • Substrate Preparation: Clean the substrates thoroughly to remove any organic or particulate contamination. A standard procedure involves sonication in acetone, followed by isopropyl alcohol, and finally deionized water, and then drying with a nitrogen gun.

  • System Setup: Place the cleaned substrates into the PECVD chamber.

  • Vacuum: Evacuate the chamber to a base pressure of less than 10 mTorr.

  • Precursor Delivery: Heat the TTMSS precursor to a temperature that provides a suitable vapor pressure for stable delivery into the chamber. The vapor is then introduced into the chamber using a carrier gas like Argon.

  • Process Gas Flow: Introduce process gases at controlled flow rates. An example of deposition parameters is a deposition pressure of 600 mTorr.[3][5]

  • Plasma Ignition: Ignite the plasma by applying power to the plasma source. A typical plasma power for this process is 70 W.[3][5]

  • Deposition: Maintain the plasma and gas flows for the desired deposition time to achieve the target film thickness. Deposition times can range from a few minutes to over an hour depending on the desired thickness and deposition rate.

  • System Cool-down and Venting: After the deposition is complete, turn off the plasma and gas flows. Allow the system to cool down before venting the chamber to atmospheric pressure with nitrogen.

  • Sample Retrieval: Carefully remove the coated substrates for characterization.

FTIR Spectroscopy Analysis

This protocol outlines the procedure for analyzing the chemical bonding of the deposited films using FTIR.

Materials and Equipment:

  • FTIR spectrometer with a suitable detector (e.g., DTGS or MCT)

  • Transmission or Attenuated Total Reflectance (ATR) accessory

  • Nitrogen purge for the spectrometer

Protocol:

  • Sample Preparation: If using transmission mode, ensure the substrate is transparent to infrared radiation (e.g., double-side polished silicon wafers).[1] For ATR-FTIR, the film can be analyzed directly on the substrate.[7]

  • Background Spectrum: Collect a background spectrum of the clean, uncoated substrate (for transmission) or with the ATR crystal clean and uncovered. This will be used to correct for atmospheric and substrate absorption.

  • Sample Analysis: Mount the sample in the spectrometer's sample compartment.

  • Data Acquisition: Collect the FTIR spectrum of the film. A typical measurement involves co-adding 64 scans at a resolution of 4 cm⁻¹.[11] The spectral range should cover at least 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and subtract the background spectrum from the sample spectrum to obtain the absorbance spectrum of the film.

XPS Analysis

This protocol details the steps for determining the elemental composition and chemical states of the film's surface.

Materials and Equipment:

  • XPS system with a monochromatic Al Kα X-ray source (hν = 1486.6 eV)

  • Argon ion gun for depth profiling (optional)

  • Charge neutralizer

Protocol:

  • Sample Introduction: Mount the sample on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS system.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, typically Si 2p, O 1s, and C 1s.[8] Use a pass energy of 20-50 eV to achieve good energy resolution.[11]

  • Charge Correction: If the sample is insulating, use a charge neutralizer and reference the binding energy scale to the adventitious carbon C 1s peak at 284.8 eV.

  • Data Analysis:

    • Elemental Composition: Calculate the atomic concentrations of the detected elements from the survey scan peak areas using appropriate sensitivity factors.

    • Chemical State Analysis: Deconvolute the high-resolution spectra into their constituent components to identify the different chemical states of each element. For example, the Si 2p peak can be fitted to identify Si-C, Si-O, and Si-O-Si bonding environments.[10]

  • Depth Profiling (Optional): If information about the elemental distribution with depth is required, use an argon ion beam to sputter away the surface layers sequentially while acquiring XPS data.

Data Presentation

FTIR Data

The prominent peaks observed in the FTIR spectra of films deposited from TTMSS are summarized in the table below. The exact peak positions may vary slightly depending on the deposition conditions.

Wavenumber (cm⁻¹)AssignmentReference
~2960CH₃ asymmetric stretching[6]
~2900CH₂ symmetric stretching[6]
~1260Si-CH₃ bending[6]
~1000-1100Si-O-Si asymmetric stretching (main peak)[6]
~840Si-(CH₃)x stretching[6]
~800Si-O-Si symmetric stretching
XPS Data

The following table presents typical elemental compositions and Si 2p binding energies for SiOx films derived from TTMSS.

ParameterTypical Value RangeSignificanceReference
Elemental Composition
Oxygen (O) at.%60 - 67 %Indicates the degree of oxidation of the film.[1]
Silicon (Si) at.%32 - 37 %The main constituent of the film backbone.[1]
Carbon (C) at.%1 - 5 %Originates from the methyl groups of the TTMSS precursor. Higher content can increase hydrophobicity.[1]
Si 2p Binding Energy (eV)
Si-O~103 eVRepresents the silicon bonded to oxygen, characteristic of a silicon oxide network.[8]
Si-C~101.7 eVIndicates the presence of silicon-carbon bonds from the precursor fragments.[12]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_deposition Film Deposition cluster_characterization Characterization cluster_results Data Analysis Precursor TTMSS Precursor PECVD PECVD Chamber Precursor->PECVD Vapor Delivery Substrate Substrate Cleaning Substrate->PECVD Loading FTIR FTIR Analysis PECVD->FTIR XPS XPS Analysis PECVD->XPS Bonding Chemical Bonding Information FTIR->Bonding Composition Elemental Composition XPS->Composition

Caption: Experimental workflow from precursor to characterization.

chemical_structure cluster_film Deposited Film Structure cluster_analysis Analytical Evidence TTMSS {this compound (TTMSS)|{Si(O-Si(CH₃)₃)₄}} SiOSi Si-O-Si Backbone TTMSS->SiOSi Plasma Fragmentation & Polymerization SiCH3 Si-CH₃ Terminations TTMSS->SiCH3 Incomplete Fragmentation FTIR_peaks FTIR: Si-O-Si, Si-CH₃ peaks SiOSi->FTIR_peaks XPS_peaks XPS: Si 2p, O 1s, C 1s peaks SiOSi->XPS_peaks SiCH3->FTIR_peaks SiCH3->XPS_peaks

Caption: TTMSS structure and its relation to the deposited film.

References

Application Notes and Protocols for Creating Hydrophobic Surfaces using Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surfaces are of significant interest in a multitude of scientific and industrial fields, including drug delivery, medical device manufacturing, and diagnostics. The ability to control surface wettability is crucial for applications such as preventing biofouling, enabling controlled release of therapeutics, and enhancing the performance of microfluidic devices. Tetrakis(trimethylsiloxy)silane (TTMS) is a versatile organosilicon compound that can be employed to create stable, low-energy, and consequently hydrophobic surfaces.

This document provides detailed application notes and experimental protocols for the use of this compound in rendering various substrates hydrophobic. The methodologies described herein are applicable to a range of materials commonly used in research and drug development, including glass, silicon, and other hydroxylated surfaces.

Principle of Surface Modification

The creation of a hydrophobic surface using this compound relies on the principles of silanization. The trimethylsilyl (B98337) groups [(CH₃)₃SiO-] within the TTMS molecule are inherently nonpolar and contribute to a low surface energy. While TTMS itself does not possess readily hydrolyzable groups for direct covalent bonding to a hydroxylated surface in the same manner as trialkoxysilanes, it can be deposited to form a hydrophobic film. For more robust coatings, TTMS is often used in plasma-enhanced chemical vapor deposition (PECVD) to create SiO2-like films. However, solution-based methods can also be employed for surface modification.

The general mechanism for creating a hydrophobic surface often involves two key aspects:

  • Low Surface Energy Chemistry: The deposition of a material with low surface free energy, such as the trimethylsilyl groups of TTMS, minimizes the intermolecular forces between the surface and water molecules, leading to a high water contact angle.

  • Surface Roughness: Introducing micro- or nanoscale roughness on a surface can amplify its hydrophobic properties, leading to superhydrophobicity (water contact angle > 150°). This is often achieved by creating a textured surface prior to or during the silane (B1218182) deposition.

Data Presentation: Performance of Hydrophobic Coatings

The effectiveness of a hydrophobic treatment is primarily quantified by measuring the static water contact angle (WCA). While specific WCA data for solution-deposited TTMS is not extensively documented in publicly available literature, the resulting hydrophobicity is expected to be significant due to the high density of methyl groups. For comparison, surfaces treated with analogous trimethyl-functionalized silanes by solution deposition exhibit notable hydrophobicity. Plasma-polymerized TTMS films have also been shown to produce hydrophobic surfaces.

Silane TypeSubstrateDeposition MethodWater Contact Angle (WCA)Reference
This compound (ppTTMSS) GlassPlasma Enhanced Chemical Vapor Deposition (PECVD)Hydrophobic (specific angle not stated)[1]
Trimethylchlorosilane (TMCS) QuartzSolution DepositionAdvancing angle correlated with surface coverage[2]
Dimethyldichlorosilane (DMDCS) Filter PaperSolution Deposition> 130°
n-octyl triethoxysilane Glass BeadsSolution Deposition~95°[3]

Experimental Protocols

The following protocols provide detailed methodologies for creating hydrophobic surfaces using this compound and analogous compounds.

Protocol 1: Direct Deposition of this compound for Hydrophobic Surfaces

This protocol describes a straightforward method for applying a thin film of TTMS onto a substrate to impart hydrophobicity. This method is suitable for surfaces where a non-covalently bonded but effective hydrophobic layer is sufficient.

Materials and Reagents:

  • This compound (TTMS)

  • Anhydrous solvent (e.g., hexane, toluene, or isopropanol)

  • Substrate (e.g., glass slides, silicon wafers)

  • Beakers

  • Ultrasonic bath

  • Nitrogen or argon gas stream

  • Oven

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to ensure a pristine surface for coating.

    • Sequentially sonicate the substrate in a detergent solution, deionized water, acetone, and finally isopropanol (B130326) (15 minutes each).

    • Dry the substrate under a stream of nitrogen or argon gas.

    • To enhance the surface reactivity for potential weak bonding, the substrate can be activated by oxygen plasma treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).

  • Silane Solution Preparation:

    • In a clean, dry beaker, prepare a 1-5% (v/v) solution of TTMS in an anhydrous solvent. For example, add 1 mL of TTMS to 99 mL of anhydrous hexane.

  • Surface Modification (by Immersion):

    • Immerse the cleaned and dried substrate into the TTMS solution.

    • Allow the substrate to remain in the solution for 1-2 hours at room temperature. To prevent premature hydrolysis of any reactive silanes from atmospheric moisture, it is advisable to perform this step in a desiccator or under an inert atmosphere.

  • Rinsing and Drying:

    • Carefully remove the substrate from the solution.

    • Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any excess, unbound silane.

    • Dry the substrate under a stream of nitrogen or argon gas.

  • Curing (Optional but Recommended):

    • To improve the stability of the deposited film, cure the coated substrate in an oven at 100-120°C for 30-60 minutes.

  • Characterization:

    • Allow the substrate to cool to room temperature.

    • Measure the static water contact angle using a goniometer to quantify the hydrophobicity of the surface.

Protocol 2: Creating Superhydrophobic Surfaces using a Two-Step Sol-Gel and Silanization Method

This protocol details the creation of a rough silica (B1680970) nanoparticle layer followed by modification with a trimethyl-functionalized silane to achieve superhydrophobicity. While this protocol is described with analogous silanes, TTMS can be used in the second step to impart the final low surface energy.

Part A: Synthesis of Silica Nanoparticle Suspension

Materials and Reagents:

Procedure:

  • In a beaker, mix 30 mL of ethanol and 10 mL of deionized water.

  • While stirring, add 2 mL of TEOS to the ethanol/water mixture.

  • Add 1 mL of ammonium hydroxide solution to catalyze the hydrolysis and condensation of TEOS.

  • Continue stirring the solution at room temperature for at least 12 hours to form a stable suspension of silica nanoparticles.

Part B: Surface Coating and Hydrophobization

Materials and Reagents:

  • Silica nanoparticle suspension (from Part A)

  • Substrate (e.g., glass slides)

  • This compound (or an analogous trimethyl-functionalized silane like trimethylchlorosilane)

  • Anhydrous solvent (e.g., hexane)

  • Dip-coater or spin-coater (optional)

  • Oven

Procedure:

  • Substrate Preparation:

    • Clean and dry the substrate as described in Protocol 1, Step 1.

  • Silica Nanoparticle Coating:

    • Apply the silica nanoparticle suspension to the substrate. This can be done by dip-coating, spin-coating, or simple immersion.

    • Allow the solvent to evaporate, leaving a rough layer of silica nanoparticles on the surface.

    • Cure the coated substrate in an oven at 120°C for 1 hour to stabilize the nanoparticle layer.

  • Hydrophobization:

    • Prepare a 1-5% (v/v) solution of the hydrophobizing agent (e.g., TTMS) in an anhydrous solvent.

    • Immerse the silica-coated substrate in the silane solution for 1-2 hours at room temperature.

    • Alternatively, for volatile silanes, vapor-phase deposition can be performed by placing the substrate in a sealed container with a small amount of the silane for several hours.

  • Rinsing and Curing:

    • Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes.

  • Characterization:

    • Measure the water contact angle and sliding angle to confirm superhydrophobicity.

Visualizations

Signaling Pathway of Silane Hydrolysis and Condensation

The following diagram illustrates the general mechanism of hydrolysis and condensation for an alkoxysilane, which is a fundamental process for creating covalently bound silane coatings.

G cluster_solution In Solution cluster_surface On Surface Silane R-Si(OR')₃ Alkoxysilane Hydrolysis Hydrolysis (+ H₂O) Silane->Hydrolysis Silanol R-Si(OH)₃ Silanol Hydrolysis->Silanol Condensation_sol Condensation Silanol->Condensation_sol - H₂O H_Bonding Hydrogen Bonding Silanol->H_Bonding Oligomers Soluble Oligomers Condensation_sol->Oligomers Oligomers->H_Bonding Substrate Substrate-OH Condensation_surf Condensation (Curing) H_Bonding->Condensation_surf - H₂O Covalent_Bond Substrate-O-Si-R Covalent Bond Condensation_surf->Covalent_Bond

Caption: General mechanism of silane hydrolysis and condensation for surface modification.

Experimental Workflow for Creating Hydrophobic Surfaces

This diagram outlines the key steps involved in the solution-based deposition of a silane to create a hydrophobic surface.

G Start Start Clean Substrate Cleaning (Sonication) Start->Clean Dry1 Drying (N₂ Stream) Clean->Dry1 Activate Surface Activation (e.g., O₂ Plasma) Dry1->Activate Immerse Immerse Substrate (1-2 hours) Activate->Immerse Prepare Prepare Silane Solution (1-5% in Anhydrous Solvent) Prepare->Immerse Rinse Rinse with Solvent Immerse->Rinse Dry2 Drying (N₂ Stream) Rinse->Dry2 Cure Curing (100-120°C) Dry2->Cure Characterize Characterize (Water Contact Angle) Cure->Characterize End End Characterize->End

Caption: Workflow for creating a hydrophobic surface via solution deposition.

Applications in Drug Development

The ability to precisely control surface hydrophobicity is of paramount importance in various aspects of drug development.

  • Controlled Drug Release: Hydrophobic coatings can act as a barrier to modulate the release of hydrophilic drugs from a drug delivery system. By creating a hydrophobic surface on a drug-eluting device or a porous drug carrier, the ingress of aqueous media can be slowed, leading to a more sustained and controlled release profile. This is particularly beneficial for reducing dosing frequency and improving patient compliance.

  • Medical Device Biocompatibility: Many medical devices, such as catheters, implants, and surgical tools, can benefit from a hydrophobic surface. Such coatings can reduce the adhesion of proteins and cells (biofouling), which is often the initial step in implant rejection and infection. A hydrophobic surface can also improve the lubricity of devices, reducing tissue damage upon insertion or manipulation.

  • Drug-Eluting Stents and Implants: For localized drug delivery, the surface properties of the device are critical. A hydrophobic coating can help to retain a hydrophobic drug on the surface of a stent or implant, ensuring that the therapeutic agent is released at the target site over a prolonged period.

  • Modification of Nanoparticle Drug Carriers: The surface of nanoparticle-based drug delivery systems can be modified with TTMS or similar compounds to alter their interaction with biological systems. A hydrophobic surface can influence the circulation time, cellular uptake, and biodistribution of these carriers.

Logical Relationship for Hydrophobic Surface in Controlled Release

The following diagram illustrates the logical relationship between creating a hydrophobic surface and achieving controlled drug release.

G HydrophobicSurface Hydrophobic Surface (Low Surface Energy) ReducedWettability Reduced Wettability by Aqueous Media HydrophobicSurface->ReducedWettability leads to SlowedPenetration Slowed Penetration of Water into Drug Matrix ReducedWettability->SlowedPenetration results in SustainedRelease Sustained Drug Release SlowedPenetration->SustainedRelease enables TTMS_Coating TTMS Coating TTMS_Coating->HydrophobicSurface creates

Caption: Logic flow from TTMS coating to controlled drug release.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. It is advisable to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound and related organosilicon compounds are effective reagents for the creation of hydrophobic surfaces. The protocols outlined in this document provide a foundation for researchers and drug development professionals to modify a variety of substrates for applications requiring controlled wettability. The ability to generate hydrophobic surfaces is a valuable tool in the design and development of advanced drug delivery systems and biocompatible medical devices.

References

Application Notes and Protocols for Tetrakis(trimethylsiloxy)silane (TTMSS) Vapor Delivery in Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and protocols for the vapor delivery of Tetrakis(trimethylsiloxy)silane (TTMSS) in Chemical Vapor Deposition (CVD) processes for the synthesis of high-purity silicon dioxide (SiO₂) films.

Introduction

This compound (TTMSS) is a liquid organosilicon precursor increasingly utilized for the deposition of silicon dioxide thin films. Its advantages include a lower decomposition temperature compared to traditional precursors like tetraethyl orthosilicate (B98303) (TEOS), high vapor pressure for a liquid precursor, and the ability to produce high-quality, conformal SiO₂ films. This document outlines the necessary equipment, experimental protocols, and key process parameters for successful TTMSS vapor delivery in both Atmospheric Pressure Plasma-Enhanced Chemical Vapor Deposition (AP-PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD) systems.

Physical and Chemical Properties of TTMSS

A thorough understanding of the physical and chemical properties of TTMSS is crucial for designing a reliable vapor delivery system.

PropertyValueReference
Chemical Formula Si[OSi(CH₃)₃]₄[1]
Molecular Weight 384.84 g/mol [1]
Appearance Colorless liquid[2]
Density 0.87 g/mL at 25 °C[3]
Boiling Point 103-106 °C at 2 mmHg[3]
Vapor Pressure ~0.00512 mmHg at 25 °C[4]

Experimental Setup: Vapor Delivery System

A well-designed vapor delivery system is critical for stable and reproducible deposition results. The most common method for liquid precursors like TTMSS is a bubbler-based system.

Key Components:

  • TTMSS Bubbler: A stainless steel vessel designed to hold the liquid TTMSS. The carrier gas is bubbled through the liquid to transport the TTMSS vapor. The bubbler should be placed in a temperature-controlled bath (e.g., a water or oil bath) to maintain a constant vapor pressure.

  • Mass Flow Controllers (MFCs): High-precision MFCs are required to control the flow rate of the carrier gas and any reactant gases (e.g., O₂, N₂O).

  • Heated Gas Lines: All gas lines downstream of the bubbler must be heated to a temperature above the bubbler temperature to prevent precursor condensation.

  • CVD Reactor: The deposition chamber, which can be an AP-PECVD or LPCVD system.

  • Vacuum System: For LPCVD, a vacuum pump and pressure control system are necessary to maintain the desired low-pressure environment.

G cluster_0 Vapor Delivery System cluster_1 CVD Reactor Carrier_Gas Carrier Gas (Ar or N2) MFC1 Mass Flow Controller (MFC 1) Carrier_Gas->MFC1 Bubbler TTMSS Bubbler (in Temp. Bath) MFC1->Bubbler Heated_Lines Heated Gas Lines Bubbler->Heated_Lines Mixing_Chamber Gas Mixing Chamber Heated_Lines->Mixing_Chamber Reactant_Gas Reactant Gas (O2) MFC2 Mass Flow Controller (MFC 2) Reactant_Gas->MFC2 MFC2->Mixing_Chamber Showerhead Showerhead Mixing_Chamber->Showerhead Substrate Substrate on Heated Stage Showerhead->Substrate Vacuum_Pump To Vacuum Pump Substrate->Vacuum_Pump

Diagram of a typical TTMSS vapor delivery setup for a CVD system.

Experimental Protocols

Protocol for Atmospheric Pressure Plasma-Enhanced CVD (AP-PECVD)

This protocol is based on the successful deposition of SiO₂-like films from TTMSS at atmospheric pressure.[2]

Materials and Equipment:

  • TTMSS precursor

  • Argon (Ar) as carrier and plasma gas

  • Oxygen (O₂) as reactant gas

  • AP-PECVD reactor with a plasma jet or dielectric barrier discharge (DBD) source

  • TTMSS bubbler with temperature control

  • Mass flow controllers

  • Substrate (e.g., silicon wafer)

Procedure:

  • Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • System Preparation:

    • Place the TTMSS in the bubbler.

    • Set the temperature of the bubbler bath. A temperature of 50-80°C is a good starting point to increase the vapor pressure of TTMSS.

    • Heat the gas lines to a temperature at least 10-20°C higher than the bubbler temperature.

    • Purge the entire system with a high flow of inert gas (e.g., Ar) to remove any residual air and moisture.

  • Deposition:

    • Introduce the substrate into the reaction chamber.

    • Set the substrate temperature. For AP-PECVD, depositions can often be performed at or near room temperature.

    • Initiate the carrier gas (Ar) flow through the TTMSS bubbler.

    • Introduce the plasma gas (Ar) and reactant gas (O₂) into the reactor.

    • Ignite the plasma.

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Shutdown:

    • Turn off the plasma and the precursor and reactant gas flows.

    • Cool down the substrate under an inert gas flow.

    • Remove the substrate from the chamber.

Typical Process Parameters for AP-PECVD:

ParameterRangeUnit
Substrate Temperature25 - 200°C
TTMSS Bubbler Temperature50 - 80°C
Carrier Gas (Ar) Flow Rate50 - 500sccm
TTMSS Flow Rate0.02 - 0.1sccm
Reactant Gas (O₂) Flow Rate100 - 1000sccm
Plasma Power50 - 300W
Deposition Pressure760 (Atmospheric)Torr
Protocol for Low-Pressure CVD (LPCVD)

While specific literature on TTMSS for LPCVD is limited, this protocol is constructed based on general LPCVD principles for SiO₂ deposition and the properties of TTMSS.

Materials and Equipment:

  • TTMSS precursor

  • Nitrogen (N₂) or Argon (Ar) as carrier gas

  • Oxygen (O₂) or Nitrous Oxide (N₂O) as an oxygen source

  • LPCVD reactor (typically a hot-wall furnace)

  • TTMSS bubbler with temperature control

  • Mass flow controllers

  • Vacuum pump and pressure controller

Procedure:

  • Substrate Preparation: Follow the same cleaning procedure as for AP-PECVD.

  • System Preparation:

    • Load the substrates into the LPCVD furnace.

    • Prepare the TTMSS bubbler and heat the gas lines as described for AP-PECVD.

    • Pump down the reactor to its base pressure.

    • Perform a leak check to ensure the integrity of the system.

  • Deposition:

    • Ramp up the furnace to the desired deposition temperature.

    • Stabilize the chamber pressure at the desired setpoint.

    • Introduce the carrier gas flow through the TTMSS bubbler.

    • Introduce the oxygen source gas.

    • Monitor the pressure and adjust the gas flows as needed to maintain a stable process.

    • Deposition time will depend on the desired thickness and the deposition rate.

  • Shutdown:

    • Stop the flow of precursor and reactant gases.

    • Cool down the furnace under a nitrogen purge.

    • Vent the chamber to atmospheric pressure with nitrogen before unloading the substrates.

Typical Process Parameters for LPCVD:

ParameterRangeUnit
Substrate Temperature400 - 600°C
TTMSS Bubbler Temperature60 - 100°C
Carrier Gas (N₂ or Ar) Flow Rate20 - 200sccm
Oxygen Source (O₂ or N₂O) Flow Rate50 - 500sccm
Deposition Pressure0.1 - 2.0Torr

Influence of Key Parameters

The properties of the deposited SiO₂ films are highly dependent on the deposition parameters.

G cluster_0 Process Parameters cluster_1 Film Properties Temp Substrate Temperature Dep_Rate Deposition Rate Temp->Dep_Rate Increases Density Film Density Temp->Density Increases Pressure Deposition Pressure Pressure->Dep_Rate Complex Effect Uniformity Film Uniformity Pressure->Uniformity Decreases (at high P) Flow_Rate Carrier Gas Flow Rate Flow_Rate->Dep_Rate Increases then Decreases Flow_Rate->Uniformity Improves (optimized) Precursor_Conc Precursor Concentration Precursor_Conc->Dep_Rate Increases Composition Film Composition (e.g., Si:O ratio) Precursor_Conc->Composition Affects

Logical relationships of key parameters in the TTMSS CVD process.

Influence of Carrier Gas Flow Rate:

The carrier gas flow rate is a critical parameter that influences both the deposition rate and the film properties.

Carrier Gas Flow RateEffect on Deposition RateEffect on Film Properties
Low Increases with flow rate as more precursor is delivered to the chamber.May lead to non-uniformity due to precursor depletion.
Optimal Reaches a maximum. The deposition is limited by surface reaction kinetics.Good film uniformity and density.
High Decreases due to shorter residence time of the precursor in the reaction zone and dilution effects.May result in lower film density and potential for gas-phase nucleation.

Safety Precautions

  • TTMSS is a flammable liquid and should be handled in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ensure that the CVD system has appropriate safety interlocks, especially for handling flammable and oxidizing gases.

  • The exhaust from the CVD system should be properly scrubbed to remove any unreacted precursor and byproducts.

By following these application notes and protocols, researchers can establish a robust and reliable process for the deposition of high-quality silicon dioxide thin films using this compound. It is recommended to perform a design of experiments (DOE) to optimize the process parameters for specific applications and reactor configurations.

References

Application Notes and Protocols: Tailoring Film Morphology with Tetrakis(trimethylsiloxy)silane (TTMSS) in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of thin films using Tetrakis(trimethylsiloxy)silane (TTMSS) as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD). It focuses on the critical role of TTMSS flow rate and plasma power in determining the final film morphology, offering insights for applications requiring specific surface characteristics, from smooth, uniform coatings to complex, high-surface-area nanostructures.

Introduction to TTMSS in PECVD

This compound (TTMSS) is a versatile organosilicon precursor for PECVD, enabling the deposition of silicon dioxide-like (SiO₂-like) films. Its unique molecular structure, featuring a central SiO₄ tetrahedron with four surrounding OSi(CH₃)₃ groups, makes it particularly suitable for creating a variety of film morphologies. The deposition process involves the fragmentation and subsequent polymerization of TTMSS molecules in a plasma environment, where the extent of fragmentation and the energy of the depositing species are primarily controlled by the plasma power and the precursor flow rate. These parameters critically influence the resulting film's chemical composition, structure, and surface topography.

Effects of Flow Rate and Plasma Power on Film Morphology

The interplay between TTMSS flow rate and plasma power is the primary determinant of the deposited film's morphology. Generally, higher energy input per molecule (higher power and/or lower flow rate) leads to more complete fragmentation of the TTMSS precursor, resulting in denser, more inorganic, SiO₂-like films. Conversely, lower energy input per molecule (lower power and/or higher flow rate) results in less fragmentation, preserving more of the organic character of the precursor and leading to the formation of more polymeric, organosilicon films with potentially different morphologies.

Recent studies have demonstrated the capability to produce a wide range of film structures, from compact, smooth surfaces to intricate nano-dendritic 3D architectures, by carefully tuning these parameters.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative relationship between TTMSS flow rate, plasma power, and the resulting film morphology based on available research.

Experiment ID Precursor Plasma Source Plasma Power (W) TTMSS Flow Rate (g/h) Film Morphology Surface Roughness (RMS) Film Thickness Reference
MW1TTMSSMicrowave (2.45 GHz)2350.07Nano-dendritic, 3DNot Reported~1.5 µm (total)[1][2]
MW2TTMSSMicrowave (2.45 GHz)2350.02Nano-dendritic, 3DNot Reported~2.5 µm (total)[1][2]
RF1TTMSSRadiofrequency (27.12 MHz)60.07Compact, smoothNot Reported~150 nm[1][2]
RF2TTMSSRadiofrequency (27.12 MHz)150.02Compact, smooth0.3 nm~200 nm[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the deposition and characterization of TTMSS-based films.

PECVD Deposition of TTMSS Films

This protocol is based on the atmospheric pressure plasma jet deposition described by Zajíčková et al. (2015).[1][2]

Materials:

  • This compound (TTMSS, liquid precursor)

  • Argon (carrier gas)

  • Substrates (e.g., silicon wafers, glass slides)

  • PECVD reactor with either a microwave or radiofrequency plasma jet source

Protocol:

  • Place the cleaned substrate in the PECVD chamber, typically 6 mm from the plasma jet nozzle.

  • Evacuate the chamber to a base pressure of approximately 10⁻⁷ mbar.

  • Introduce the TTMSS precursor into the argon carrier gas stream using a bubbler system. The TTMSS flow rate is controlled by the argon flow through the bubbler.

  • Set the argon carrier gas flow rate to deliver the desired TTMSS flow rate (e.g., 0.02 to 0.07 g/h).

  • Set the main argon gas flow for the plasma jet (e.g., 2.6 slm).

  • Ignite the plasma and set the desired power (e.g., 6 W, 15 W for RF; 235 W for Microwave).

  • Maintain the deposition for the desired time (e.g., 5 minutes).

  • After deposition, extinguish the plasma, stop the gas flows, and vent the chamber to retrieve the coated substrate.

Film Morphology Characterization

Scanning Electron Microscopy (SEM):

  • Mount the coated substrate onto an SEM stub using conductive carbon tape.

  • If the film is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging.

  • Insert the sample into the SEM chamber and evacuate to high vacuum.

  • Acquire images of the film surface and cross-section at various magnifications to observe the overall morphology, including features like nano-dendrites, compactness, and grain structure.

Atomic Force Microscopy (AFM):

  • Mount the coated substrate on the AFM stage.

  • Select an appropriate AFM tip and cantilever for the expected surface roughness.

  • Engage the tip with the sample surface in tapping mode to minimize surface damage.

  • Scan a representative area of the film surface (e.g., 1x1 µm or 5x5 µm).

  • Process the acquired height data to calculate the root-mean-square (RMS) surface roughness and generate 3D topographical images.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the key process parameters and the resulting film morphology.

experimental_workflow cluster_preparation Substrate Preparation cluster_pecvd PECVD Process cluster_characterization Film Characterization cluster_output Output sub_cleaning Substrate Cleaning param_setup Set Deposition Parameters (Flow Rate, Plasma Power) sub_cleaning->param_setup deposition TTMSS Deposition param_setup->deposition sem SEM Analysis deposition->sem afm AFM Analysis deposition->afm morphology Film Morphology Data sem->morphology roughness Surface Roughness Data afm->roughness parameter_effects cluster_inputs Input Parameters cluster_outputs Resulting Film Morphology flow_rate TTMSS Flow Rate fragmentation Degree of TTMSS Fragmentation flow_rate->fragmentation Increases plasma_power Plasma Power plasma_power->fragmentation Increases high_frag High Fragmentation (More Inorganic) low_frag Low Fragmentation (More Organic) smooth Compact & Smooth Film dendritic Nano-dendritic 3D Structure

References

Application Notes and Protocols for Carbon-Doped Silicon Oxide Thin Films Using Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deposition of carbon-doped silicon oxide (SiCOH) thin films using Tetrakis(trimethylsiloxy)silane (TTMSS) as a precursor. These low-dielectric constant (low-k) films are of significant interest in the semiconductor industry for manufacturing integrated circuits and may have applications in specialized coatings for medical devices and sensors.

Introduction

Carbon-doped silicon oxide (SiCOH) films are crucial as interlayer dielectric (ILD) materials in modern microelectronics to reduce resistance-capacitance (RC) delay, power consumption, and crosstalk between metal interconnects.[1][2] this compound (TTMSS), a silicon-rich organosilicon precursor with a unique three-dimensional structure, has emerged as a promising candidate for depositing high-quality SiCOH films via plasma-enhanced chemical vapor deposition (PECVD).[3][4] The incorporation of carbon from the methyl groups of TTMSS into the silicon oxide matrix lowers the dielectric constant of the resulting film.[5][6] This document outlines the deposition process, key parameters influencing film properties, and standard characterization protocols.

Deposition of SiCOH Thin Films using TTMSS

The primary method for depositing SiCOH films from TTMSS is Plasma-Enhanced Chemical Vapor Deposition (PECVD).[3][4] This technique allows for film deposition at relatively low temperatures, making it compatible with a variety of substrates, including rigid silicon wafers and flexible polymers.[1][7]

Key Deposition Parameters

The properties of the deposited SiCOH films are highly dependent on the PECVD process parameters. The most influential parameter is the plasma power, which affects the chemical structure and, consequently, the electrical and mechanical properties of the film.

  • Plasma Power: The applied RF plasma power dictates the fragmentation of the TTMSS precursor molecules in the plasma.

    • Low Plasma Power (10-50 W): Lower power levels result in less fragmentation of the TTMSS precursor, leading to a higher incorporation of hydrocarbon groups (CHx) and Si-CH3 bonds in the film.[8] This increased carbon content creates a more porous structure, significantly lowering the dielectric constant.[8][9] However, this often comes at the cost of reduced mechanical strength.[1]

    • High Plasma Power (60-100 W): Higher power levels cause more extensive dissociation of the precursor, leading to a denser, more cross-linked Si-O-Si network and a lower concentration of methyl groups.[3] This results in films with a higher dielectric constant but improved hardness and elastic modulus.[1][3]

  • Precursor Flow Rate and Ratio: When TTMSS is used as a single precursor, its flow rate influences the deposition rate. In some applications, TTMSS is co-polymerized with other precursors, such as cyclohexane (B81311) or decamethylcyclopentasiloxane (B1670010) (DMCPS), to further tailor the film properties.[1][3] The flow rate ratio of these precursors is a critical parameter for controlling the film's chemical composition and properties.[10]

  • Substrate Temperature: While PECVD allows for low-temperature deposition, the substrate temperature can still influence film properties. However, many studies on TTMSS-based SiCOH films are conducted at room temperature.[7][11]

  • Annealing: Post-deposition thermal annealing can be employed to further modify the film properties. Annealing can remove unstable organic fragments, leading to the formation of nano-pores that can further reduce the dielectric constant.[1] However, it can also impact the mechanical stability of the film.[1][3]

Data Presentation

The following tables summarize the quantitative data on the properties of SiCOH films deposited using TTMSS under various plasma power conditions.

Table 1: Electrical Properties of As-Deposited SiCOH Films vs. Plasma Power

Plasma Power (W)Relative Dielectric Constant (k)Leakage Current Density (A/cm²) at 1 MV/cmReference
102.1-[8]
102.09-[1]
201.83-[7][11]
202.14-[9]
302.31-[1]
502.76-[1]
803.451.76 x 10⁻⁴[7][11]
1003.57-[8]
1003.2-[9]

Table 2: Mechanical Properties of As-Deposited SiCOH Films vs. Plasma Power

Plasma Power (W)Hardness (GPa)Elastic Modulus (GPa)Reference
101.9710.8[8]
101.616[1]
303.228[1]
505.644[1]

Table 3: Properties of Annealed SiCOH Films (Annealed at 500°C)

Deposition Plasma Power (W)Relative Dielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)Reference
101.800.456[1]
302.450.526.5[1]
502.970.67[1]

Experimental Protocols

Protocol for PECVD of SiCOH Thin Films

This protocol describes a general procedure for depositing SiCOH films using TTMSS in a PECVD system.

Materials and Equipment:

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD) system with a 13.56 MHz RF generator.

  • This compound (TTMSS) precursor.

  • Carrier gas (e.g., Argon or Nitrogen).

  • Substrates (e.g., n-type silicon wafers, flexible ITO/PEN).

  • Vacuum pump system.

  • Mass flow controllers.

Procedure:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • System Preparation: Load the cleaned substrates into the PECVD chamber. Pump the chamber down to a base pressure of less than 10⁻⁵ Torr.

  • Precursor Delivery: Heat the TTMSS precursor to a suitable temperature (e.g., 40°C) to ensure a stable vapor pressure. Use a mass flow controller to introduce the TTMSS vapor into the chamber at a set flow rate.

  • Deposition:

    • Introduce the carrier gas (if any) at a controlled flow rate.

    • Set the desired deposition pressure.

    • Ignite the plasma by applying the desired RF power (e.g., ranging from 10 W to 100 W).

    • Maintain these conditions for the desired deposition time to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and the precursor and gas flows.

    • Allow the chamber to cool down before venting with an inert gas.

    • Remove the coated substrates from the chamber.

  • (Optional) Annealing: For post-deposition annealing, place the coated substrates in a rapid thermal annealing (RTA) system or a furnace. Anneal at a specified temperature (e.g., 500°C) in a nitrogen atmosphere for a set duration.[1]

Protocol for Film Characterization

4.2.1. Chemical Structure Analysis (FTIR Spectroscopy)

  • Objective: To identify the chemical bonding structures within the SiCOH film.

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • Acquire a background spectrum of a clean, uncoated substrate.

    • Mount the coated substrate in the sample holder.

    • Acquire the FTIR spectrum of the SiCOH film in the range of 400-4000 cm⁻¹.

    • Identify characteristic peaks:

      • Si-O-Si stretching: ~1000-1200 cm⁻¹

      • Si-CH₃ bending: ~1250-1300 cm⁻¹[12]

      • C-Hₓ stretching: ~2800-3000 cm⁻¹[12]

      • H-Si-O bending/Si-(CH₃)ₓ stretching: ~650-950 cm⁻¹[7][12]

4.2.2. Elemental Composition Analysis (XPS)

  • Objective: To determine the elemental composition (Si, C, O) of the film.

  • Instrument: X-ray Photoelectron Spectrometer (XPS).

  • Procedure:

    • Place the sample in the ultra-high vacuum chamber of the XPS system.

    • Use a monochromatic Al Kα or Mg Kα X-ray source to irradiate the sample surface.

    • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s core levels.

    • Perform peak fitting and quantification to determine the atomic concentrations of each element.

4.2.3. Electrical Properties (Capacitance-Voltage Measurement)

  • Objective: To determine the dielectric constant of the SiCOH film.

  • Procedure:

    • Fabricate Metal-Insulator-Semiconductor (MIS) capacitor structures by depositing metal dots (e.g., Aluminum) on the surface of the SiCOH film.

    • Use an LCR meter to measure the capacitance of the MIS structure at a high frequency (e.g., 1 MHz).

    • Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where C is the measured capacitance, d is the film thickness, ε₀ is the permittivity of free space, and A is the area of the metal dot.

4.2.4. Mechanical Properties (Nanoindentation)

  • Objective: To measure the hardness and elastic modulus of the film.

  • Instrument: Nanoindenter.

  • Procedure:

    • Perform a series of indentations on the film surface using a Berkovich or Vickers indenter tip.

    • Record the load-displacement curves for each indentation.

    • Analyze the load-displacement data using the Oliver-Pharr method to calculate the hardness and elastic modulus of the film.

Visualizations

G cluster_precursor Precursor Delivery cluster_pecvd PECVD Chamber cluster_output Output TTMSS TTMSS Precursor Vaporizer Vaporizer TTMSS->Vaporizer MFC Mass Flow Controller Vaporizer->MFC Plasma RF Plasma (13.56 MHz) MFC->Plasma Substrate Substrate Plasma->Substrate Film Deposition SiCOH_Film SiCOH Thin Film Substrate->SiCOH_Film

Caption: PECVD workflow for SiCOH film deposition.

G cluster_branch1 cluster_branch2 cluster_branch3 cluster_branch4 Si_center Si O1 O Si_center->O1 O2 O Si_center->O2 O3 O Si_center->O3 O4 O Si_center->O4 Si1 Si O1->Si1 CH3_1a CH₃ Si1->CH3_1a CH3_1b CH₃ Si1->CH3_1b CH3_1c CH₃ Si1->CH3_1c Si2 Si O2->Si2 CH3_2a CH₃ Si2->CH3_2a CH3_2b CH₃ Si2->CH3_2b CH3_2c CH₃ Si2->CH3_2c Si3 Si O3->Si3 CH3_3a CH₃ Si3->CH3_3a CH3_3b CH₃ Si3->CH3_3b CH3_3c CH₃ Si3->CH3_3c Si4 Si O4->Si4 CH3_4a CH₃ Si4->CH3_4a CH3_4b CH₃ Si4->CH3_4b CH3_4c CH₃ Si4->CH3_4c

Caption: Chemical structure of TTMSS precursor.

G cluster_params Deposition Parameters cluster_structure Film Structure cluster_properties Film Properties Plasma_Power Plasma Power Carbon_Content Carbon Content (Si-CH₃, C-Hₓ) Plasma_Power->Carbon_Content Inverse Relationship SiO_Network Si-O-Si Network Density Plasma_Power->SiO_Network Direct Relationship Dielectric_Constant Dielectric Constant (k) Carbon_Content->Dielectric_Constant Inverse Relationship Mechanical_Strength Mechanical Strength (Hardness, Modulus) Carbon_Content->Mechanical_Strength Inverse Relationship SiO_Network->Dielectric_Constant Direct Relationship SiO_Network->Mechanical_Strength Direct Relationship

Caption: Relationship between parameters and properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrakis(trimethylsiloxy)silane (TTMSS) Deposition in PECVD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the deposition rate of Tetrakis(trimethylsiloxy)silane (TTMSS) in Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during TTMSS deposition experiments.

Q1: Why is my TTMSS deposition rate significantly lower than expected?

A1: A low deposition rate can be attributed to several factors. Here are the primary causes and corresponding troubleshooting steps:

  • Insufficient RF Power: The dissociation of the TTMSS precursor is directly influenced by the RF power. If the power is too low, the precursor molecules will not fragment effectively, leading to a reduced deposition rate.

    • Solution: Gradually increase the RF power and monitor the effect on the deposition rate. Be aware that excessively high power can lead to gas-phase nucleation and poor film quality.

  • Suboptimal Substrate Temperature: For organosilicon precursors, the substrate temperature plays a crucial role. A temperature that is too high can increase the desorption rate of precursor fragments from the substrate surface before they can be incorporated into the growing film.

    • Solution: Optimize the substrate temperature by performing a series of depositions at different temperatures while keeping other parameters constant. For similar organosilicon precursors, lower temperatures can sometimes favor higher deposition rates.

  • Low Precursor Flow Rate: An inadequate supply of the TTMSS precursor will naturally limit the deposition rate.

    • Solution: Increase the TTMSS flow rate. If you are using a bubbler system, you can achieve this by increasing the carrier gas flow rate or by gently heating the bubbler to increase the vapor pressure of the TTMSS. Ensure the temperature is kept well below the decomposition temperature of TTMSS.

  • Incorrect Chamber Pressure: The chamber pressure affects the mean free path of electrons and reactive species. If the pressure is too low, the plasma density may be insufficient for efficient precursor dissociation.

    • Solution: Gradually increase the chamber pressure. This will increase the collision frequency and plasma density, which can lead to a higher deposition rate. However, excessively high pressure can lead to gas-phase polymerization and particle formation.

Q2: The deposited TTMSS film is non-uniform across the substrate. What could be the cause?

A2: Film non-uniformity is a common issue in PECVD and can be caused by several factors related to the process parameters and chamber geometry.

  • Gas Flow Dynamics: The distribution of the precursor gas within the chamber is critical for uniform deposition. Non-optimal gas injection or exhaust can lead to depletion of the precursor in certain areas.

    • Solution: Ensure your gas inlet (e.g., showerhead) is functioning correctly and providing a uniform gas distribution. Adjusting the total gas flow rate and pumping speed can also alter the residence time and distribution of reactive species.

  • Non-uniform Plasma Distribution: At higher RF power, the plasma may not be uniform across the entire electrode area, leading to a higher deposition rate in the center and a lower rate at the edges (or vice-versa).

    • Solution: Optimize the RF power. Sometimes, a lower power setting can result in a more uniform plasma. Also, check the condition and spacing of your electrodes.

  • Temperature Gradients: Temperature variations across the substrate can lead to different deposition rates.

    • Solution: Ensure your substrate heater provides uniform heating. Allow sufficient time for the substrate to reach a stable and uniform temperature before starting the deposition process.

Q3: I am observing particle formation (dust) in the chamber during deposition. How can I prevent this?

A3: Particle formation, or gas-phase nucleation, occurs when precursor molecules polymerize in the plasma before reaching the substrate. This is detrimental to film quality.

  • High Chamber Pressure: Higher pressures increase the likelihood of collisions between precursor fragments in the gas phase, leading to particle formation.

    • Solution: Reduce the chamber pressure to increase the mean free path of the reactive species, allowing them to reach the substrate before polymerizing.

  • High Precursor Flow Rate: An excessively high concentration of the precursor can also promote gas-phase reactions.

    • Solution: Reduce the TTMSS flow rate. Finding the right balance between a high deposition rate and minimal particle formation is key.

  • Excessive RF Power: High RF power can lead to a very high concentration of reactive species, which can increase the probability of gas-phase nucleation.

    • Solution: Lower the RF power to reduce the rate of precursor fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for TTMSS deposition parameters in a PECVD system?

A1: While optimal parameters are system-dependent, a reasonable starting point for TTMSS deposition can be extrapolated from studies on similar organosilicon precursors. Please refer to the experimental protocol section for a detailed starting methodology.

Q2: How does the addition of a carrier gas like Argon affect the TTMSS deposition rate?

A2: A carrier gas like Argon serves multiple purposes. It helps to sustain a stable plasma, especially at lower precursor flow rates. By controlling the total pressure, it also influences the residence time of the TTMSS molecules in the plasma. The flow rate of the carrier gas through a bubbler is a primary means of controlling the precursor flow rate.

Q3: Can I use Oxygen as a co-reactant with TTMSS?

A3: Yes, oxygen is often used as a co-reactant in the PECVD of organosilicon precursors to deposit silicon dioxide-like (SiOx) films. The addition of oxygen can help to remove organic components from the film, resulting in a more inorganic, SiO2-like material. However, the presence of oxygen will also influence the plasma chemistry and can affect the deposition rate. The optimal TTMSS to O2 ratio will need to be determined experimentally for your specific application.

Q4: How can I monitor the deposition rate in-situ?

A4: In-situ monitoring of the deposition rate can be achieved using techniques such as laser interferometry or quartz crystal microbalance (QCM). Laser interferometry measures the interference pattern of a laser beam reflected from the top and bottom surfaces of the growing film to determine its thickness in real-time. A QCM measures the change in frequency of a quartz crystal as the film deposits on its surface, which can be correlated to the film's mass and thickness.

Data Presentation

The following tables summarize the expected qualitative effects of key PECVD process parameters on the TTMSS deposition rate, based on general principles of PECVD and data from similar organosilicon precursors.

Table 1: Effect of Process Parameters on TTMSS Deposition Rate

ParameterEffect on Deposition RatePotential Negative Effects of Excessive Levels
RF Power IncreasesPoor uniformity, increased film stress, particle formation
Substrate Temperature Can decrease at higher temperaturesIncreased desorption of precursors, potential for film stress
Precursor Flow Rate IncreasesParticle formation, non-uniformity, inefficient precursor use
Chamber Pressure Increases (up to a point)Particle formation, poor film quality, plasma instabilities

Experimental Protocols

Protocol 1: Baseline Deposition of TTMSS for SiO-like Films

This protocol provides a starting point for depositing films from a TTMSS precursor. Optimization will be required for specific systems and desired film properties.

  • Substrate Preparation:

    • Clean the substrate using a standard procedure appropriate for the substrate material (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

    • Perform a brief oxygen plasma treatment (e.g., 50 W, 200 mTorr for 2 minutes) to ensure a clean and reactive surface.

  • Chamber Preparation:

    • Load the substrate into the PECVD chamber.

    • Pump the chamber down to a base pressure of <10 mTorr.

  • Deposition Process:

    • Set the substrate temperature to 150°C and allow it to stabilize.

    • Introduce Argon (Ar) as a carrier gas at a flow rate of 50 sccm.

    • Introduce the TTMSS precursor. If using a bubbler, flow Ar carrier gas through the bubbler at 10-20 sccm. The bubbler can be kept at room temperature initially.

    • Allow the chamber pressure to stabilize. Adjust the throttle valve to achieve a process pressure of 500 mTorr.

    • Ignite the plasma by applying RF power at 50 W.

    • Maintain these conditions for the desired deposition time.

    • After deposition, turn off the RF power and the precursor flow.

    • Allow the substrate to cool down under vacuum or in an inert gas flow before venting the chamber.

Mandatory Visualization

Below are diagrams created using Graphviz to illustrate key relationships and workflows in the TTMSS deposition process.

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning chamber_prep Chamber Pump Down sub_prep->chamber_prep Load Substrate set_params Set Temperature, Pressure, Gas Flows chamber_prep->set_params ignite_plasma Ignite Plasma (Apply RF Power) set_params->ignite_plasma film_growth Film Growth ignite_plasma->film_growth cool_down Cool Down film_growth->cool_down Deposition Complete vent Vent Chamber & Unload cool_down->vent parameter_relationships cluster_inputs Input Parameters cluster_outputs Deposition Outcomes rf_power RF Power dep_rate Deposition Rate rf_power->dep_rate + uniformity Film Uniformity rf_power->uniformity - film_quality Film Quality rf_power->film_quality -/+ temperature Substrate Temperature temperature->dep_rate - temperature->film_quality + pressure Chamber Pressure pressure->dep_rate + pressure->uniformity - pressure->film_quality - flow_rate Precursor Flow Rate flow_rate->dep_rate + flow_rate->uniformity - flow_rate->film_quality -

Technical Support Center: Reducing Carbon Contamination in SiO₂ Films from Tetrakis(trimethylsiloxy)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrakis(trimethylsiloxy)silane (TTMSS) for the deposition of silicon dioxide (SiO₂) films. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize carbon contamination in your experiments.

Troubleshooting Guide: High Carbon Content in SiO₂ Films

High carbon content in SiO₂ films can be detrimental to their performance. The following guide provides a structured approach to diagnosing and resolving common issues during the deposition process.

Symptom: Post-deposition analysis (e.g., XPS, FTIR) indicates a high percentage of carbon in the SiO₂ film.

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Oxidant 1. Increase the O₂ flow rate in increments of 10-20 sccm.2. If using another oxidant like N₂O, ensure an adequate flow rate.3. Verify the mass flow controller's accuracy.Increased availability of oxygen radicals will more effectively combust carbon-containing precursor fragments, reducing their incorporation into the film.
Incomplete Precursor Dissociation 1. Increase the RF plasma power in small increments (e.g., 5-10 W).2. Ensure the plasma is stable and uniform across the deposition area.Higher plasma power can lead to more complete fragmentation of the TTMSS molecule, facilitating the reaction of silicon with oxygen and the removal of methyl groups.
Low Deposition Temperature 1. Increase the substrate temperature. A higher temperature can promote the desorption of incompletely reacted precursor fragments and byproducts.Enhanced surface mobility and reaction kinetics can lead to a denser, more purely inorganic SiO₂ film.
High TTMSS Flow Rate 1. Reduce the TTMSS precursor flow rate.2. Adjust the carrier gas (e.g., Ar, He) flow to maintain a stable plasma.A lower precursor concentration allows for more efficient interaction with the available oxidant, reducing the likelihood of incorporating unreacted organic species.
Chamber Contamination 1. Run a chamber cleaning cycle with an O₂ plasma prior to deposition.2. Check for and eliminate any leaks in the vacuum system.A clean chamber environment prevents the incorporation of residual carbon from previous depositions or atmospheric contaminants.

Frequently Asked Questions (FAQs)

1. What is the primary source of carbon contamination when using TTMSS?

The primary source of carbon contamination is the incomplete removal of the methyl (-CH₃) groups present in the TTMSS molecule during the plasma-enhanced chemical vapor deposition (PECVD) process. If the plasma conditions are not optimized, these organic fragments can be incorporated into the growing SiO₂ film.

2. How does oxygen flow rate impact carbon content?

Increasing the oxygen flow rate is a critical parameter for reducing carbon contamination.[1] A higher concentration of oxygen in the plasma generates more atomic oxygen radicals. These highly reactive species are essential for the oxidation of the silicon-containing fragments of TTMSS and for the combustion of the methyl groups, converting them into volatile byproducts like CO, CO₂, and H₂O, which are then pumped out of the chamber.

3. What is the effect of RF power on carbon incorporation?

RF power influences the density and energy of the plasma. Increasing the RF power generally leads to a higher degree of precursor dissociation. This can result in more complete breaking of Si-C and C-H bonds, facilitating the removal of carbon. However, excessively high power can sometimes lead to ion bombardment-induced film damage or sputtering of chamber materials, which could potentially introduce other impurities.

4. Can substrate temperature be used to control carbon content?

Yes, substrate temperature plays a role in the surface reactions. Higher temperatures can provide more thermal energy to the adsorbed species on the substrate surface. This can enhance the desorption of volatile carbon-containing byproducts and promote the formation of a denser, more stable SiO₂ network, thereby reducing the incorporation of impurities.

5. How can I detect and quantify carbon contamination in my SiO₂ films?

Common analytical techniques for detecting and quantifying carbon in thin films include:

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the film's surface.[2][3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the presence of specific chemical bonds, such as Si-CH₃, which are indicative of carbon contamination.[2][4][5]

Experimental Protocols

Protocol 1: Baseline SiO₂ Deposition using TTMSS

This protocol provides a starting point for SiO₂ film deposition. Optimization will be required based on your specific PECVD system.

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA-1 and RCA-2) to remove organic and metallic contaminants.

    • Dry the substrate thoroughly with a nitrogen gun.

  • Chamber Preparation:

    • Perform a chamber cleaning procedure using an O₂ plasma to remove any residual contaminants from previous depositions.

    • Pump the chamber down to a base pressure of < 1 x 10⁻⁵ Torr.

  • Deposition Parameters:

    • TTMSS Flow Rate: Start with a low flow rate, for example, by using a carrier gas like Argon flowing through a bubbler containing liquid TTMSS at a controlled temperature.

    • Oxidant Gas (O₂) Flow Rate: Begin with a high O₂ to TTMSS ratio.

    • Carrier Gas (Ar/He) Flow Rate: Adjust as needed to maintain stable plasma and desired pressure.

    • RF Power: Start with a moderate power setting (e.g., 30-50 W for a small research reactor).

    • Substrate Temperature: A starting point could be in the range of 100-300 °C.

    • Pressure: Maintain a constant pressure during deposition (e.g., 100-500 mTorr).

  • Deposition:

    • Introduce the gases and allow the flows to stabilize.

    • Ignite the plasma and deposit the film for the desired duration.

  • Post-Deposition:

    • Turn off the RF power and gas flows.

    • Allow the substrate to cool before venting the chamber.

Protocol 2: Post-Deposition O₂ Plasma Treatment

For films with residual carbon, a post-deposition O₂ plasma treatment can be effective.[1]

  • Following the deposition of the SiO₂ film, keep the substrate in the chamber.

  • Stop the flow of TTMSS and any carrier gas.

  • Introduce O₂ into the chamber.

  • Ignite an O₂ plasma at a moderate RF power for a predetermined time (e.g., 1-5 minutes).

  • This treatment can help to oxidize and remove near-surface carbon species.

Visualizations

Logical Workflow for Reducing Carbon Contamination

G cluster_0 Problem Identification cluster_1 Process Parameter Optimization cluster_2 System Checks cluster_3 Verification cluster_4 Outcome start High Carbon Content Detected (XPS/FTIR) increase_o2 Increase O₂ Flow Rate start->increase_o2 Primary Action increase_power Increase RF Power start->increase_power decrease_ttmss Decrease TTMSS Flow Rate start->decrease_ttmss increase_temp Increase Substrate Temp. start->increase_temp clean_chamber Chamber Cleaning (O₂ Plasma) start->clean_chamber Pre-run Check analyze_film Re-analyze Film (XPS/FTIR) increase_o2->analyze_film increase_power->analyze_film decrease_ttmss->analyze_film increase_temp->analyze_film clean_chamber->start analyze_film->increase_o2 If C% is still high end Low Carbon SiO₂ Film analyze_film->end If C% is low

Caption: A troubleshooting workflow for minimizing carbon in SiO₂ films.

Proposed TTMSS Decomposition Pathway in Oxygen Plasma

G cluster_0 Gas Phase (Plasma) cluster_1 Substrate Surface TTMSS TTMSS Si(OSi(CH₃)₃)₄ Fragments Si-O-C-H Fragments TTMSS->Fragments Dissociation O2 O₂ O_rad O• (radicals) O2->O_rad Excitation e e⁻ (Plasma Energy) O_rad->Fragments Adsorbed Adsorbed SiₓOᵧ(CH₃)z O_rad->Adsorbed Byproducts CO, CO₂, H₂O (Volatile) Fragments->Byproducts Combustion by O• Fragments->Adsorbed Adsorption SiO2_film SiO₂ Film Growth Adsorbed->SiO2_film Oxidation by O• C_contam Carbon Contamination (e.g., Si-CH₃) Adsorbed->C_contam Incomplete Oxidation

Caption: A simplified reaction pathway for SiO₂ deposition from TTMSS.

References

Technical Support Center: Controlling Film Stress in Tetrakis(trimethylsiloxy)silane (TTMS) Derived Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(trimethylsiloxy)silane (TTMS) derived coatings. The following sections address common issues encountered during the deposition process, focusing on the control of film stress, which is critical for the mechanical integrity and performance of the coatings.

Troubleshooting Guide: Common Issues and Solutions

This guide is designed to help users identify and resolve common problems encountered during the experimental process of creating TTMS-derived coatings, particularly using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

Problem Potential Causes Recommended Solutions
Film Cracking (High Tensile Stress) - High RF power leading to increased film density and shrinkage.[1] - Low deposition pressure causing a more energetic ion bombardment and denser film. - Inappropriate substrate temperature.[2] - Rapid cooling after deposition.- Reduce RF Power: Lowering the power can lead to a less dense, more polymer-like film with lower tensile stress.[1] - Increase Deposition Pressure: A higher pressure reduces the mean free path of ions, leading to less energetic bombardment and potentially lower tensile stress.[3] - Optimize Substrate Temperature: Adjusting the temperature can influence adatom mobility and film microstructure.[2] - Controlled Cooling: Implement a gradual cooling ramp-down post-deposition to minimize thermal stress.
Film Peeling or Delamination (Poor Adhesion) - Inadequate substrate cleaning or surface preparation.[4][5][6][7] - High compressive stress causing the film to buckle and lift off.[8] - Contamination of the substrate or precursor.[5][9][10][11] - Chemical incompatibility between the film and the substrate.[9]- Improve Substrate Cleaning: Implement a rigorous cleaning protocol (e.g., sonication in solvents, plasma cleaning) to remove organic residues and contaminants.[11] - Reduce Compressive Stress: See the "High Compressive Stress" section below. - Use an Adhesion Promoter: Consider depositing a thin adhesion layer (e.g., a different silane) before the TTMS coating. - Verify Precursor Purity: Ensure the TTMS precursor is of high purity and handled under inert conditions to prevent contamination.
High Compressive Stress - Low-frequency plasma or high ion bombardment energy densifying the film.[1] - Addition of certain gases to the plasma.- Increase RF Power (in some regimes): For some materials like SiN_x, increasing RF power can shift the stress from compressive to tensile.[1] - Use High-Frequency Plasma: High-frequency (e.g., 13.56 MHz) PECVD generally results in lower compressive stress compared to low-frequency plasma.[1] - Post-Deposition Annealing: Annealing can relax compressive stress, though the effect is temperature and time-dependent.[12][13][14][15]
Inconsistent Film Properties Across Substrate - Non-uniform plasma distribution in the PECVD chamber.[10] - Inconsistent substrate temperature. - Uneven gas flow dynamics.- Optimize Electrode Spacing and Geometry: Adjust the setup to promote a more uniform plasma. - Improve Substrate Heating: Ensure the substrate holder provides uniform temperature distribution. - Adjust Gas Inlet and Pumping Configuration: Modify the gas flow to be more uniform across the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of intrinsic stress in PECVD coatings derived from TTMS?

A1: Intrinsic stress in plasma-polymerized TTMS films primarily arises from the film's microstructure, which is heavily influenced by the deposition process.[8] Factors such as the degree of cross-linking, bond-angle distortions, and the incorporation of different chemical species (like hydrogen or hydroxyl groups) contribute to the overall stress state.[16] The transition from a less dense, polymer-like structure to a denser, more SiO₂-like network with increasing plasma energy is a key factor.

Q2: How does RF power affect the stress in my TTMS-derived film?

A2: Increasing the RF power in a PECVD process generally leads to a higher degree of precursor fragmentation and increased ion bombardment energy.[1] This results in a denser, more cross-linked film with properties closer to silicon dioxide. For many silicon-based films, higher RF power can lead to an increase in compressive stress or a decrease in tensile stress.[1] However, the exact effect can be complex and may depend on other process parameters.

Q3: Can I control film stress by adjusting the deposition pressure?

A3: Yes, deposition pressure is a critical parameter for controlling film stress. Lowering the pressure increases the mean free path of particles in the plasma, leading to more energetic ion bombardment of the substrate, which can increase film density and compressive stress.[3] Conversely, increasing the deposition pressure can reduce ion energy, leading to a less dense film and potentially a reduction in compressive stress or a shift towards tensile stress.

Q4: What is the role of post-deposition annealing in stress control?

A4: Post-deposition annealing is a common technique to modify the residual stress in thin films.[12][13][14][15] Annealing provides thermal energy that can allow for atomic rearrangement, bond relaxation, and the outgassing of trapped species like hydrogen.[16] This can lead to a reduction in both compressive and tensile stress. The final stress state after annealing depends on the annealing temperature, time, and atmosphere.[15] For some materials, annealing can even reverse the stress from compressive to tensile.[13][14]

Q5: My film is cracking. What is the most likely cause and how can I fix it?

A5: Cracking is typically a sign of high tensile stress in the film.[8] This can be caused by excessive shrinkage during or after deposition. To mitigate cracking, you can try reducing the RF power, increasing the deposition pressure, or introducing a controlled, slow cooling step after deposition to minimize thermal stress. Optimizing the substrate temperature during deposition can also help.

Q6: Why is my film peeling off the substrate?

A6: Film peeling, or delamination, is an adhesion failure. The most common causes are inadequate substrate cleaning, high internal stress (either compressive or tensile) exceeding the adhesive strength, or chemical incompatibility between the film and the substrate.[4][5][6][7][9][11] Ensure your substrate is meticulously cleaned and consider using an adhesion-promoting layer if the problem persists. If high stress is the cause, you will need to adjust your deposition parameters to reduce the stress.

Data Presentation: Influence of Process Parameters on Film Properties

The following tables summarize the general trends observed when varying key PECVD and post-processing parameters for silicon-based thin films. These trends are expected to be applicable to TTMS-derived coatings.

Table 1: Effect of PECVD Process Parameters on Film Stress

ParameterChangeExpected Effect on Film StressRationale
RF Power IncreaseCan increase compressive stress or decrease tensile stress.[1]Higher power leads to denser films through increased ion bombardment and cross-linking.[1]
DecreaseCan decrease compressive stress or increase tensile stress.Lower power results in a more polymer-like, less dense film.[17]
Deposition Pressure IncreaseTends to decrease compressive stress or increase tensile stress.Reduced ion energy due to shorter mean free path.[3]
DecreaseTends to increase compressive stress or decrease tensile stress.Higher ion energy due to longer mean free path.
Precursor Flow Rate IncreaseMay lead to more polymer-like films with lower stress.Shorter residence time and less fragmentation of the precursor.
DecreaseMay lead to more inorganic, denser films with higher stress.Longer residence time and more complete fragmentation.
Substrate Temperature IncreaseCan reduce tensile stress.[2]Increased adatom mobility allows for a more relaxed film structure to form.
DecreaseMay increase tensile stress.Reduced adatom mobility can lead to a more disordered structure with more voids.

Table 2: Effect of Post-Deposition Annealing on Film Stress

ParameterChangeExpected Effect on Film StressRationale
Annealing Temperature IncreaseGenerally reduces both tensile and compressive stress up to a certain point.[12][13][14][15] Can also cause a shift from compressive to tensile stress.[13][14]Provides thermal energy for structural relaxation, bond rearrangement, and outgassing of volatile species.[16]
Annealing Time IncreaseIncreases the extent of stress relaxation at a given temperature.Allows more time for the diffusion and relaxation processes to occur.

Experimental Protocols

Protocol 1: PECVD of TTMS-Derived Coatings
  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer, glass slide) by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.

    • Dry the substrate with a nitrogen gun.

    • Perform an oxygen plasma treatment on the substrate for 5 minutes to remove any remaining organic contaminants and to activate the surface.

  • Deposition Process:

    • Load the cleaned substrate into the PECVD chamber.

    • Evacuate the chamber to a base pressure of <10⁻⁵ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 100-300 °C).

    • Introduce the carrier gas (e.g., Argon) at a controlled flow rate.

    • Introduce the TTMS precursor vapor into the chamber. The TTMS can be vaporized by heating the precursor vessel and delivered using a carrier gas.

    • Allow the pressure in the chamber to stabilize at the desired deposition pressure (e.g., 100-800 mTorr).

    • Ignite the plasma by applying RF power (e.g., 20-100 W) at a frequency of 13.56 MHz.

    • Maintain the deposition for the desired time to achieve the target film thickness.

    • After deposition, turn off the RF power and the precursor flow.

    • Allow the substrate to cool down to room temperature under vacuum or in a controlled manner.

    • Vent the chamber and remove the coated substrate.

Protocol 2: Measurement of Film Stress

Film stress is commonly determined by measuring the curvature of the substrate before and after film deposition using Stoney's equation.

  • Initial Substrate Curvature Measurement:

    • Use a laser-based wafer curvature measurement tool (profilometer) to scan the surface of the clean, uncoated substrate.

    • Obtain the initial radius of curvature (R₁).

  • Film Deposition:

    • Deposit the TTMS-derived coating on the substrate using Protocol 1.

  • Final Substrate Curvature Measurement:

    • After the coated substrate has cooled to room temperature, measure its curvature again using the same instrument to obtain the final radius of curvature (R₂).

  • Stress Calculation:

    • Calculate the film stress (σ) using the Stoney equation: σ = [E_s * h_s²] / [6 * (1 - ν_s) * h_f] * (1/R₂ - 1/R₁) where:

      • E_s is the Young's modulus of the substrate.

      • ν_s is the Poisson's ratio of the substrate.

      • h_s is the thickness of the substrate.

      • h_f is the thickness of the deposited film.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_analysis Analysis Solvent_Cleaning Solvent_Cleaning Drying Drying Solvent_Cleaning->Drying Plasma_Treatment Plasma_Treatment Drying->Plasma_Treatment Load_Substrate Load_Substrate Plasma_Treatment->Load_Substrate Evacuate_Chamber Evacuate_Chamber Load_Substrate->Evacuate_Chamber Heat_Substrate Heat_Substrate Evacuate_Chamber->Heat_Substrate Gas_Flow Gas_Flow Heat_Substrate->Gas_Flow Ignite_Plasma Ignite_Plasma Gas_Flow->Ignite_Plasma Deposition Deposition Ignite_Plasma->Deposition Cool_Down Cool_Down Deposition->Cool_Down Stress_Measurement Stress_Measurement Cool_Down->Stress_Measurement Film_Characterization Film_Characterization Stress_Measurement->Film_Characterization

Caption: Experimental workflow for TTMS coating deposition and analysis.

stress_control_logic cluster_parameters Input Parameters cluster_properties Film Microstructure cluster_stress Resulting Film Stress RF_Power RF Power Density Density RF_Power->Density Crosslinking Crosslinking RF_Power->Crosslinking Pressure Pressure Pressure->Density Temperature Temperature Void_Content Void Content Temperature->Void_Content Annealing Post-Annealing Annealing->Density Annealing->Void_Content Compressive_Stress Compressive Stress Density->Compressive_Stress Increases Crosslinking->Compressive_Stress Increases Tensile_Stress Tensile Stress Void_Content->Tensile_Stress Increases

References

Technical Support Center: Tetrakis(trimethylsiloxy)silane Precursor Stability and Shelf-Life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrakis(trimethylsiloxy)silane. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and shelf-life of this precursor. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended shelf-life for this compound?

A1: Under ideal storage conditions, this compound is a stable compound.[1] While specific manufacturers may provide varying expiration dates, a general guideline for an unopened container stored correctly is a shelf-life of at least two years.[2] However, the actual usable life is highly dependent on storage and handling.

Q2: What are the ideal storage conditions for this compound?

A2: To maximize stability and shelf-life, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3] The container should be tightly sealed to prevent moisture ingress.[1][3] Storage in an inert atmosphere, such as under nitrogen or argon, is a recommended practice to further minimize exposure to moisture.[3]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound is hydrolysis.[4] As a moisture-sensitive compound, it reacts with water, leading to the cleavage of the silicon-oxygen bonds. This process can be catalyzed by both acids and bases.[4][5] Thermal decomposition can also occur at elevated temperatures, potentially generating formaldehyde, organic acid vapors, and silicon dioxide.[1]

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection may not always be sufficient. However, signs of significant degradation could include a change in viscosity or the appearance of a gel-like substance due to polymerization of hydrolysis products. For a definitive assessment, analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to identify hydrolysis byproducts.

Troubleshooting Guide

Q5: My reaction is yielding inconsistent results. Could the this compound precursor be the issue?

A5: Inconsistent results in reactions where this compound is a precursor, such as in nanoparticle synthesis, can often be attributed to partial hydrolysis of the silane (B1218182).[6][7] Even small amounts of moisture can initiate the degradation process, leading to the formation of silanols and other reactive species that can interfere with your reaction kinetics and final product characteristics. It is crucial to ensure the precursor is of high purity and handled under strictly anhydrous conditions.

Q6: I observe an unexpected precipitate in my reaction mixture. What could be the cause?

A6: An unexpected precipitate could be the result of the polymerization of hydrolyzed this compound. When the precursor is exposed to moisture, it forms silanols which can then undergo condensation to form larger polysiloxane networks.[4] These networks may be insoluble in your reaction solvent, leading to precipitation.

Q7: How can I minimize moisture contamination when handling this compound?

A7: To minimize moisture contamination, always handle the precursor under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[3] Use dry solvents and glassware. When not in use, ensure the container is tightly sealed and consider storing it in a desiccator.[3][8]

Quantitative Data Summary

ParameterConditionObservation
General Shelf-Life Unopened, stored at +4°C, protected from light and moistureStable for at least 2 years[2]
Storage Temperature Recommended below 25°CTo minimize thermal degradation[3]
Incompatibilities Oxidizing agents, halogens, heat, open flames, sparksCan lead to hazardous reactions or decomposition[1]
Moisture Sensitivity Exposure to atmospheric moistureProne to hydrolysis[9]

Experimental Protocols

Protocol for Assessing the Purity of this compound via FTIR Spectroscopy

Objective: To qualitatively assess the presence of hydrolysis byproducts in a sample of this compound.

Methodology:

  • Sample Preparation: No special sample preparation is required for neat liquid analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Acquire a background spectrum of the clean ATR crystal.

    • Apply a small drop of the this compound sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Examine the spectrum for the presence of a broad peak in the 3200-3700 cm⁻¹ region, which is indicative of O-H stretching from silanol (B1196071) (Si-OH) groups, a primary product of hydrolysis.[10]

    • Compare the spectrum to a reference spectrum of pure this compound. The appearance or increased intensity of the O-H band suggests moisture contamination and degradation.

    • Look for changes in the Si-O-Si stretching region (around 1000-1100 cm⁻¹), as hydrolysis and subsequent condensation can alter the peak shape and position.[11]

Visualizations

Hydrolysis_Pathway TTMS This compound Si[OSi(CH₃)₃]₄ Partially_Hydrolyzed Partially Hydrolyzed Intermediates (HO)ₓSi[OSi(CH₃)₃]₄₋ₓ TTMS->Partially_Hydrolyzed + H₂O H2O H₂O (Moisture) H2O->Partially_Hydrolyzed Silanol Silanol (HO)Si[OSi(CH₃)₃]₃ Partially_Hydrolyzed->Silanol + H₂O Condensation Condensation Partially_Hydrolyzed->Condensation - H₂O Silanol->Condensation - H₂O Polysiloxane Polysiloxane Network (-O-Si(OSi(CH₃)₃)₂-O-)n Condensation->Polysiloxane

Caption: Hydrolysis and condensation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results? Check_Precursor Is this compound the precursor? Start->Check_Precursor Yes Yes Check_Precursor->Yes No No Check_Precursor->No Check_Storage Review storage and handling procedures. Yes->Check_Storage Other_Factors Investigate other experimental parameters. No->Other_Factors Improper_Storage Improper Storage/ Handling Identified? Check_Storage->Improper_Storage Yes_Storage Yes Improper_Storage->Yes_Storage No_Storage No Improper_Storage->No_Storage Implement_Best_Practices Implement proper storage and handling (e.g., inert atmosphere, dry solvents). Yes_Storage->Implement_Best_Practices Test_Purity Test precursor purity (e.g., via FTIR). No_Storage->Test_Purity Implement_Best_Practices->Test_Purity Degradation_Detected Degradation Detected? Test_Purity->Degradation_Detected Yes_Degradation Yes Degradation_Detected->Yes_Degradation No_Degradation No Degradation_Detected->No_Degradation Discard_and_Replace Discard degraded precursor and use a fresh batch. Yes_Degradation->Discard_and_Replace No_Degradation->Other_Factors

References

Preventing parasitic deposition in "Tetrakis(trimethylsiloxy)silane" CVD systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrakis(trimethylsiloxy)silane (TTMS) Chemical Vapor Deposition (CVD) systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their thin film deposition processes, with a focus on preventing parasitic deposition.

Frequently Asked Questions (FAQs)

Q1: What is parasitic deposition in the context of TTMS CVD?

A1: Parasitic deposition refers to the formation of unwanted solid particles or films in areas other than the target substrate. In a TTMS CVD system, this typically manifests as:

  • Gas-Phase Nucleation: TTMS precursor molecules or their reactive byproducts prematurely react in the gas phase to form solid nanoparticles (e.g., silicon dioxide). These particles can then deposit on the substrate, leading to rough, non-uniform films, or be carried into the exhaust system.

  • Chamber Wall Coating: Unwanted deposition of silicon dioxide or related materials on the internal surfaces of the CVD chamber, including the showerhead, chamber walls, and exhaust lines. This can alter process conditions over time and become a source of particle contamination.

Q2: What are the primary causes of parasitic deposition with TTMS?

A2: Parasitic deposition in TTMS CVD is primarily driven by an imbalance in the chemical reaction and transport processes within the reactor. Key contributing factors include:

  • High Precursor Concentration: An excessive flow of TTMS vapor can lead to a higher concentration of reactive species in the gas phase, increasing the likelihood of intermolecular collisions and subsequent particle formation.

  • Elevated Temperature: While necessary for the deposition process, excessively high temperatures can accelerate gas-phase reactions, promoting the premature decomposition of TTMS and the formation of particle nuclei.

  • Inappropriate Plasma Power (in PECVD): In Plasma-Enhanced CVD (PECVD), excessively high plasma power can lead to extensive fragmentation of the TTMS molecule. This creates a high density of highly reactive species that can readily nucleate in the gas phase before reaching the substrate. Conversely, insufficient power may lead to incomplete decomposition and the deposition of an undesirable film composition.

  • Reactor Pressure: Higher reactor pressures decrease the mean free path of gas molecules, which can increase the residence time of reactive species and promote gas-phase nucleation.

  • Sub-optimal Gas Flow Dynamics: Poor reactor design or improper flow rates of carrier and reactive gases can lead to "dead zones" where precursor molecules have a longer residence time, increasing the chance of parasitic reactions.

Q3: How does the chemical structure of TTMS contribute to deposition behavior?

A3: The unique three-dimensional structure of TTMS, with a central silicate (B1173343) core and four trimethylsiloxy groups, influences its deposition behavior. During PECVD, the energy from the plasma breaks the Si-O and Si-C bonds. The completeness of this decomposition is crucial. Incomplete decomposition can leave Si-CH3 groups in the deposited film. The presence of these organic fragments can be an indicator of a process that is not optimized, which could also be prone to producing undesirable gas-phase byproducts.

Troubleshooting Guide: Parasitic Deposition

This guide provides a systematic approach to identifying and resolving common issues related to parasitic deposition in your TTMS CVD system.

Issue 1: Hazy or Rough Film Appearance on the Substrate

This is often a primary indicator of gas-phase nucleation, where particles formed in the gas phase land on your substrate.

Potential Cause Recommended Action Experimental Protocol
Excessive TTMS Flow Rate Reduce the TTMS precursor flow rate in increments of 10-20%.1. Establish a baseline process that produces the hazy film. 2. Reduce the TTMS flow rate while keeping all other parameters (temperature, pressure, plasma power, carrier gas flow) constant. 3. Deposit a series of films at decreasing TTMS flow rates. 4. Characterize the film quality (e.g., by visual inspection, SEM, or AFM) at each step to identify the optimal flow rate.
High Deposition Temperature Lower the substrate or chamber temperature in increments of 25-50°C.1. Using the optimized TTMS flow rate from the previous step, establish a new baseline. 2. Decrease the deposition temperature. 3. Deposit a series of films at decreasing temperatures. 4. Analyze the film properties and deposition rate to find a balance between film quality and throughput.
High Reactor Pressure Decrease the overall reactor pressure.1. With optimized flow rate and temperature, establish a baseline. 2. Reduce the reactor pressure in increments. 3. Deposit films at each pressure setting. 4. Evaluate film uniformity and quality. Note that changes in pressure may require re-optimization of other parameters.
Excessive Plasma Power (PECVD) Reduce the RF plasma power.1. At optimized flow, temperature, and pressure, establish a baseline. 2. Decrease the RF power in small increments. 3. Deposit and analyze the films. Be aware that reducing power may also decrease the deposition rate and affect film chemistry (e.g., incorporation of carbon).
Issue 2: Flakes or Particles Observed in the Chamber or on the Substrate

This is a strong indication of excessive deposition on the chamber walls, which is now flaking off.

Potential Cause Recommended Action Experimental Protocol
Prolonged Deposition without Cleaning Implement a regular chamber cleaning protocol.1. After a set number of deposition runs, perform an in-situ plasma clean using a fluorine-based gas (e.g., NF3 or SF6) diluted in a carrier gas like Argon or Nitrogen. 2. The cleaning time and gas mixture will depend on the thickness of the parasitic deposition. Start with a short cleaning time and increase as needed. 3. Visually inspect the chamber after cleaning to ensure all residue is removed.
Cold Spots in the Chamber Ensure uniform heating of the chamber walls.1. Verify that all heating elements for the chamber walls are functioning correctly. 2. If possible, measure the temperature at different points on the chamber interior to identify any significant cold spots where precursor might condense and deposit.
Incorrect Gas Flow Dynamics Optimize carrier gas flow to improve the transport of reactive species to the substrate and exhaust.1. Increase the carrier gas (e.g., Ar, N2) flow rate to reduce the residence time of TTMS and its byproducts in the chamber. 2. This can help to sweep away reactive species before they have a chance to deposit on the chamber walls. 3. This may require re-optimization of other process parameters.

Visualizing the Process: Diagrams

To better understand the processes and troubleshooting steps, the following diagrams illustrate key concepts.

Parasitic_Deposition_Pathway cluster_gas_phase Gas Phase cluster_surfaces Surfaces TTMS TTMS Precursor Reactive_Species Reactive Intermediates (e.g., Si(OH)x, Si-CH3 fragments) TTMS->Reactive_Species Decomposition (Heat/Plasma) Particles Parasitic Particles (SiO2 Nanoparticles) Reactive_Species->Particles Homogeneous Nucleation Substrate Substrate Reactive_Species->Substrate Desired Film Growth Chamber_Walls Chamber Walls Reactive_Species->Chamber_Walls Wall Deposition Particles->Substrate Contamination Particles->Chamber_Walls Contamination

Caption: The chemical pathway leading to either desired film growth or parasitic deposition.

Troubleshooting_Workflow Start Problem: Parasitic Deposition Check_Film Check Film Quality (Hazy/Rough?) Start->Check_Film Check_Chamber Check Chamber (Flakes/Particles?) Start->Check_Chamber Check_Film->Check_Chamber No Reduce_Flow Reduce TTMS Flow Rate Check_Film->Reduce_Flow Yes Clean_Chamber Perform Chamber Clean Check_Chamber->Clean_Chamber Yes Resolved Problem Resolved Check_Chamber->Resolved No Lower_Temp Lower Deposition Temperature Reduce_Flow->Lower_Temp Lower_Pressure Lower Reactor Pressure Lower_Temp->Lower_Pressure Adjust_Plasma Adjust Plasma Power Lower_Pressure->Adjust_Plasma Adjust_Plasma->Resolved Check_Heaters Verify Wall Heating Clean_Chamber->Check_Heaters Optimize_Carrier Optimize Carrier Gas Flow Check_Heaters->Optimize_Carrier Optimize_Carrier->Resolved

Caption: A logical workflow for troubleshooting parasitic deposition in TTMS CVD systems.

Optimizing substrate temperature for "Tetrakis(trimethylsiloxy)silane" deposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deposition of Tetrakis(trimethylsiloxy)silane (TTMS). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters, with a focus on the impact of substrate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of increasing substrate temperature on the deposition rate of films from organosilicon precursors like TTMS?

A1: Generally, for organosilicon precursors, an increase in substrate temperature can lead to a decrease in the film growth rate. This is because higher temperatures can increase the desorption of precursor molecules from the substrate surface before they have a chance to react and contribute to the film growth.

Q2: How does substrate temperature influence the mechanical properties of the deposited film, such as hardness and elastic modulus?

A2: Increasing the substrate temperature during Plasma-Enhanced Chemical Vapor Deposition (PECVD) of silicon-based films has been shown to increase the elastic modulus and hardness.[1][2] Higher temperatures can promote the formation of denser, more cross-linked films with improved mechanical stability.[3]

Q3: What is the expected impact of substrate temperature on the chemical composition of the deposited TTMS film?

A3: While specific data for TTMS is limited, studies on other organosilicon monomers show that higher deposition temperatures generally lead to films with reduced carbon and hydrogen content.[3] This suggests that a higher substrate temperature may facilitate the removal of organic functional groups, resulting in a film with a chemical composition closer to pure silicon dioxide (SiO₂).

Q4: Can substrate temperature affect the surface morphology and roughness of the deposited film?

A4: Yes, substrate temperature can influence the surface roughness of the deposited film. For some materials, an increase in temperature can lead to a slight increase in surface roughness.[4] This can be due to changes in the nucleation and growth kinetics of the film.

Q5: How does substrate temperature affect the conformality or step coverage of the deposited film on structured substrates?

A5: For silicon dioxide films deposited using precursors like TEOS, higher deposition temperatures have been shown to improve step coverage and the ability to fill trenches conformally.[5] This is often attributed to increased surface mobility of the adsorbed species at higher temperatures, allowing them to migrate and form a more uniform coating over complex topographies.

Troubleshooting Guide

Issue Potential Cause Related to Substrate Temperature Troubleshooting Steps
Low Deposition Rate The substrate temperature may be too high, leading to increased precursor desorption.Gradually decrease the substrate temperature in increments of 10-20°C to find an optimal balance between film quality and deposition rate.
Poor Film Adhesion The substrate temperature may be too low, resulting in insufficient energy for strong bond formation between the film and the substrate.Increase the substrate temperature to promote better adhesion. Ensure the substrate surface is properly cleaned before deposition.
Film is Too Soft or Lacks Mechanical Stability The deposition temperature may be too low to achieve a dense, highly cross-linked film structure.Increase the substrate temperature to enhance film density and mechanical properties like hardness and elastic modulus.[1][2]
High Carbon/Hydrogen Content in the Film A low substrate temperature may not provide enough energy to efficiently remove organic components from the precursor.Increase the deposition temperature to promote the desorption of hydrocarbon byproducts and achieve a film composition closer to SiO₂.[3]
Film Cracking or High Stress A significant mismatch in the coefficient of thermal expansion between the substrate and the film, often exacerbated by high deposition temperatures.Optimize the substrate temperature to minimize thermal stress. A gradual cooling process after deposition can also help to alleviate stress.
Non-uniform Film Thickness Inconsistent temperature distribution across the substrate holder.Verify the temperature uniformity of your substrate heater. Consider using a substrate rotation stage if available to improve uniformity.

Experimental Protocols and Data

While specific quantitative data on the effect of substrate temperature on TTMS deposition is not extensively available in the provided search results, the following table summarizes typical experimental parameters used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) of TTMS.

Parameter Value Range Notes
Precursor This compound (TTMS)-
Deposition Method Plasma-Enhanced Chemical Vapor Deposition (PECVD)Atmospheric pressure and low-pressure systems have been used.[6][7]
Plasma Source Radio Frequency (RF) or Microwave (MW)MW plasma jets generally operate at higher power densities than RF plasma jets.[6]
RF Power 6 - 70 WAffects precursor dissociation and film properties.[6][7]
MW Power ~235 WHigher power can lead to different film morphologies.[6]
Carrier Gas Argon (Ar)Used to transport the TTMS vapor to the reaction chamber.[6]
Precursor Flow Rate 0.02 - 0.07 g/hControlled by the carrier gas flow through a bubbler.[6]
Working Pressure ~600 mTorrFor low-pressure PECVD systems.[7]

Visualizing the Deposition Workflow

The following diagram illustrates a typical workflow for the deposition of a silicon-based thin film using a PECVD system with an organosilicon precursor like TTMS.

PECVD_Workflow cluster_prep Preparation cluster_process PECVD Process cluster_analysis Analysis sub_clean Substrate Cleaning load Load Substrate sub_clean->load precursor_prep Precursor Handling (TTMS in Bubbler) gas_flow Introduce Carrier Gas & Precursor Vapor precursor_prep->gas_flow pump Pump Down to Base Pressure load->pump pump->gas_flow plasma Ignite Plasma (RF/MW Power) gas_flow->plasma deposition Film Deposition plasma->deposition purge Purge Chamber deposition->purge unload Unload Sample purge->unload characterize Film Characterization (e.g., SEM, FTIR, Ellipsometry) unload->characterize

PECVD workflow for TTMS deposition.

References

Technical Support Center: Tetrakis(trimethylsiloxy)silane (TTMSS) Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrakis(trimethylsiloxy)silane (TTMSS) for thin film deposition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a carrier gas in the deposition of TTMSS films?

A1: In Plasma-Enhanced Chemical Vapor Deposition (PECVD) and other chemical vapor deposition techniques, the carrier gas serves several critical functions. Primarily, it is an inert gas used to transport the vapor of the liquid precursor, TTMSS, from its container (typically a bubbler) into the reaction chamber.[1] Additionally, the carrier gas helps to stabilize the reaction, control the chamber pressure, and ensure a uniform deposition rate across the substrate.[1] Common carrier gases include Argon (Ar), Helium (He), and Nitrogen (N₂).[1]

Q2: How does the choice of carrier gas (e.g., Argon vs. Nitrogen vs. Helium) influence the properties of the deposited TTMSS film?

A2: The choice of carrier gas can significantly impact the plasma chemistry and, consequently, the final film properties.

  • Argon (Ar): Being a heavier inert gas, Argon can lead to higher fragmentation of the TTMSS precursor in the plasma due to more energetic collisions.[2] This can result in denser films. In some studies with other organosilicon precursors, Argon has been shown to produce more compact films compared to Helium.[3]

  • Helium (He): Helium is a lighter inert gas and may lead to less fragmentation of the precursor.[2] In studies with other organosilicon precursors, increasing the Helium carrier gas flow rate has been shown to affect the film's density, chemical structure, and mechanical properties.[4]

  • Nitrogen (N₂): While often used as an inert carrier gas, Nitrogen can become reactive in the plasma environment, potentially leading to the incorporation of nitrogen into the film, forming silicon oxynitride-like structures. This can alter the film's optical and electrical properties.

Q3: Can the carrier gas flow rate affect the deposition rate and film uniformity?

A3: Yes, the carrier gas flow rate is a critical parameter. It directly influences the amount of TTMSS precursor vapor transported into the chamber, thus affecting the deposition rate. An optimal flow rate is necessary for achieving uniform film thickness across the substrate. Too high a flow rate can lead to inefficient precursor cracking and reduced deposition, while too low a flow rate can result in non-uniformity and depletion effects. The flow rate also impacts the residence time of the precursor in the plasma, which in turn affects the degree of fragmentation and polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no film deposition 1. Insufficient TTMSS vapor transport. 2. Incorrect carrier gas flow rate. 3. Leak in the gas delivery line.1. Check the bubbler temperature and ensure it is appropriate for TTMSS vapor pressure. 2. Optimize the carrier gas flow rate. Start with a moderate flow and adjust as needed. 3. Perform a leak check on all gas lines and connections.
Poor film uniformity 1. Non-optimal carrier gas flow dynamics. 2. Inconsistent plasma density. 3. Incorrect substrate positioning.1. Adjust the carrier gas flow rate to improve the distribution of the precursor in the chamber. 2. Check the plasma generation system (RF power, matching network) for stability. 3. Ensure the substrate is centered and at the correct distance from the gas inlet.
Film is hazy or contains particles 1. Gas-phase nucleation of TTMSS. 2. Contamination in the carrier gas or precursor. 3. Chamber walls are flaking.1. Reduce the precursor partial pressure by increasing the carrier gas flow rate or decreasing the bubbler temperature. 2. Use high-purity carrier gas and ensure the TTMSS precursor is free from impurities. 3. Run a chamber cleaning cycle to remove old deposits.
Film has high compressive or tensile stress 1. Ion bombardment effects related to the carrier gas. 2. Incorrect deposition temperature or pressure. 3. Sub-optimal plasma power.1. Lighter carrier gases like Helium may result in lower film stress compared to Argon due to less energetic ion bombardment.[5] Consider switching the carrier gas. 2. Adjust the deposition temperature and pressure. Higher temperatures can sometimes help in stress relaxation. 3. Optimize the RF power to control the ion energy.
Film properties (refractive index, hardness) are not as expected 1. The degree of precursor fragmentation is not optimal. 2. Incorporation of carrier gas atoms (e.g., Nitrogen). 3. Incorrect ratio of precursor to oxidant gas (if used).1. The choice of carrier gas affects fragmentation. Argon may lead to higher fragmentation and denser films, which can increase the refractive index and hardness.[2] 2. If using Nitrogen, consider switching to an inert gas like Argon or Helium to avoid incorporation. 3. Adjust the flow rates of the TTMSS carrier gas and any reactive gases (e.g., O₂, N₂O) to achieve the desired film stoichiometry.

Quantitative Data

The following table summarizes the effect of Helium carrier gas flow rate on the properties of SiCOH films deposited using Octamethylcyclotetrasiloxane (OMCTS) precursor, which can provide insights into the potential effects on TTMSS films.[4]

Carrier Gas Flow Rate (sccm)Refractive IndexHardness (GPa)Elastic Modulus (GPa)Dielectric Constant (k)
15001.3891.79.12.72
50001.4283.319.82.97

Experimental Protocols

General Protocol for PECVD of TTMSS Films

This protocol provides a general methodology for the deposition of thin films using TTMSS as a precursor in a PECVD system. The specific parameters will need to be optimized for the particular instrument and desired film properties.

1. Substrate Preparation:

  • Clean the substrate using a standard procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
  • Dry the substrate thoroughly using a nitrogen gun and/or a bake-out step.

2. System Preparation:

  • Ensure the PECVD chamber is clean by running a standard plasma cleaning recipe (e.g., with CF₄/O₂ plasma).
  • Load the cleaned substrate into the chamber.
  • Pump the chamber down to the desired base pressure.

3. Precursor Delivery:

  • TTMSS is a liquid precursor and should be handled in a fume hood.
  • Use a bubbler to contain the TTMSS liquid. The bubbler should be maintained at a constant temperature to ensure a stable vapor pressure.
  • Flow a controlled rate of carrier gas (e.g., Argon, Nitrogen, or Helium) through the bubbler to transport the TTMSS vapor to the deposition chamber.

4. Deposition Process:

  • Set the substrate temperature to the desired value.
  • Introduce the carrier gas with TTMSS vapor into the chamber at a controlled flow rate.
  • If required, introduce any reactive gases (e.g., O₂, N₂O) at their respective flow rates.
  • Set the chamber pressure to the desired operating pressure.
  • Apply RF power to the electrodes to generate the plasma and initiate film deposition.
  • Maintain these conditions for the desired deposition time to achieve the target film thickness.

5. Post-Deposition:

  • Turn off the RF power and the precursor and reactive gas flows.
  • Allow the substrate to cool down under a continued flow of the carrier gas or in a vacuum.
  • Vent the chamber and unload the coated substrate.

6. Film Characterization:

  • Characterize the deposited film for properties such as thickness, refractive index (ellipsometry), chemical composition (FTIR, XPS), morphology (SEM, AFM), and mechanical properties (nanoindentation).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition cluster_characterization Characterization Substrate_Cleaning Substrate Cleaning Load_Substrate Load Substrate Substrate_Cleaning->Load_Substrate Chamber_Cleaning Chamber Cleaning Chamber_Cleaning->Load_Substrate Pump_Down Pump to Base Pressure Load_Substrate->Pump_Down Set_Parameters Set Temp, Pressure, Gas Flows Pump_Down->Set_Parameters Ignite_Plasma Ignite Plasma & Deposit Film Set_Parameters->Ignite_Plasma Cool_Down Cool Down Ignite_Plasma->Cool_Down Unload_Sample Unload Sample Cool_Down->Unload_Sample Film_Analysis Film Property Analysis Unload_Sample->Film_Analysis

Caption: Experimental workflow for TTMSS film deposition.

Troubleshooting_Flowchart Start Film Deposition Issue Problem_Type Identify Problem Type Start->Problem_Type Deposition_Rate Low/No Deposition Problem_Type->Deposition_Rate Deposition Rate Uniformity Poor Uniformity Problem_Type->Uniformity Uniformity Quality Poor Film Quality Problem_Type->Quality Quality Check_Precursor Check TTMSS Bubbler (Temp, Level) Deposition_Rate->Check_Precursor Adjust_Flow Adjust Carrier Gas Flow & Distribution Uniformity->Adjust_Flow Check_Purity Verify Gas/Precursor Purity Quality->Check_Purity Check_Flow Optimize Carrier Gas Flow Check_Precursor->Check_Flow Check_Leaks Check for Gas Leaks Check_Flow->Check_Leaks Check_Plasma Check Plasma Stability Adjust_Flow->Check_Plasma Clean_Chamber Run Chamber Clean Check_Purity->Clean_Chamber

Caption: Troubleshooting flowchart for TTMSS deposition issues.

References

Validation & Comparative

A Comparative Guide to Silicon Dioxide Deposition: Tetrakis(trimethylsiloxy)silane vs. TEOS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor for silicon dioxide (SiO₂) deposition is critical, influencing film quality, process parameters, and ultimately, device performance. This guide provides an objective comparison of two common silicon precursors: Tetrakis(trimethylsiloxy)silane (TTMSS) and Tetraethoxysilane (TEOS), supported by available experimental data.

This document summarizes key performance metrics, outlines experimental methodologies, and visualizes chemical pathways to aid in the selection of the most suitable precursor for specific research and development applications.

Executive Summary

Tetraethoxysilane (TEOS) is a widely-used and well-characterized precursor for SiO₂ deposition, compatible with various chemical vapor deposition (CVD) techniques, including plasma-enhanced CVD (PECVD) and low-pressure CVD (LPCVD). It is known for producing high-quality, conformal SiO₂ films. This compound (TTMSS), a larger organosilicon molecule, has been explored more recently, particularly for atmospheric pressure PECVD (AP-PECVD). TTMSS offers the potential for producing nanostructured films and SiO₂-like coatings with low carbon content.

Performance Data Comparison

The following tables summarize quantitative data on the deposition of SiO₂ films using TTMSS and TEOS from various experimental studies. It is important to note that the deposition conditions vary between studies, which directly impacts the results.

Table 1: Deposition Parameters and Film Properties of SiO₂ from TTMSS

Deposition MethodPlasma TypePower (W)Deposition Rate (nm/s)Carbon Content (%)Film MorphologyReference
AP-PECVDRF Jet6 - 150.1 - 1.0< 5Compact, smooth[1][2]
AP-PECVDMicrowave Jet2352.5 - 17< 5Nano-dendritic[1][2]

Table 2: Deposition Parameters and Film Properties of SiO₂ from TEOS

Deposition MethodTemperature (°C)Pressure (Torr)Deposition Rate (nm/min)Refractive IndexFilm StressReference
PECVD100Low-Higher than SiH₄-derived SiO₂-[3]
PECVD200 - 250----[4]
LPCVD650 - 7500.1 - 1A few hundred Å/min--[5]
APCVD125 - 250760up to 17.2--[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for SiO₂ deposition using TTMSS and TEOS based on available literature.

PECVD of SiO₂ using TTMSS

This protocol is based on an atmospheric pressure plasma jet system.

  • Precursor Delivery : Liquid TTMSS is held in a bubbler at room temperature. An inert carrier gas, such as Argon, is passed through the bubbler to transport TTMSS vapor to the plasma jet. The precursor flow rate is controlled by the carrier gas flow rate.

  • Plasma Generation : An atmospheric pressure plasma jet is generated using either a radio frequency (RF) or microwave power source. Argon is typically used as the plasma gas.

  • Deposition : The TTMSS vapor is introduced into the plasma jet, where it dissociates. The reactive species are then directed towards a substrate placed a few millimeters from the jet nozzle, where the SiO₂-like film is deposited.

  • Process Parameters :

    • RF Power : 6 - 15 W

    • Microwave Power : ~235 W

    • Substrate Temperature : Can be kept at or near room temperature, with plasma heating potentially raising the local temperature to 47-147°C.[1]

    • Carrier Gas Flow : Varies to control precursor concentration.

PECVD of SiO₂ using TEOS

This protocol describes a typical low-pressure PECVD process.

  • Precursor Delivery : Liquid TEOS is typically heated in a bubbler to increase its vapor pressure. A carrier gas (e.g., He, Ar) transports the TEOS vapor to the reaction chamber. Alternatively, direct liquid injection systems can be used.

  • Chamber Conditions : The deposition chamber is evacuated to a base pressure and then backfilled with the process gases to the desired operating pressure. The substrate is heated to the deposition temperature.

  • Plasma Generation : A plasma is generated between two electrodes using an RF power source. An oxidizing agent, typically oxygen (O₂) or nitrous oxide (N₂O), is introduced into the chamber along with the TEOS vapor.

  • Deposition : In the plasma, TEOS and the oxidant react to form SiO₂ on the heated substrate.

  • Process Parameters :

    • RF Power : Varies widely depending on the system.

    • Substrate Temperature : 100 - 400°C.

    • Pressure : Typically in the mTorr to Torr range.

    • Gas Flow Rates : TEOS and oxidant flow rates are optimized for desired film properties.

Visualizations

Logical Workflow for SiO₂ Deposition

The following diagrams illustrate the general experimental workflows for SiO₂ deposition using TTMSS and TEOS.

TTMSS_Deposition_Workflow cluster_precursor Precursor Delivery cluster_plasma Plasma Reaction cluster_deposition Deposition TTMSS_Liquid TTMSS Liquid in Bubbler Carrier_Gas Ar Carrier Gas Vapor_Transport TTMSS Vapor Transport Carrier_Gas->Vapor_Transport Plasma_Jet Atmospheric Pressure Plasma Jet (RF/MW) Vapor_Transport->Plasma_Jet Dissociation TTMSS Dissociation Plasma_Jet->Dissociation Substrate Substrate Dissociation->Substrate SiO2_Film SiO2-like Film Substrate->SiO2_Film

TTMSS Deposition Workflow

TEOS_Deposition_Workflow cluster_precursor_teos Precursor & Oxidant Delivery cluster_chamber PECVD Chamber cluster_film Film Formation TEOS_Liquid TEOS Liquid in Heated Bubbler Gas_Inlet Gas Inlet to Chamber TEOS_Liquid->Gas_Inlet Oxidant_Gas Oxidant Gas (O2 or N2O) Oxidant_Gas->Gas_Inlet Plasma_Generation RF Plasma Gas_Inlet->Plasma_Generation Heated_Substrate Heated Substrate Reaction Gas-Phase & Surface Reactions Plasma_Generation->Reaction SiO2_Deposition SiO2 Film Deposition Reaction->SiO2_Deposition SiO2_Deposition->Heated_Substrate

TEOS Deposition Workflow
Chemical Structures and Reaction Pathways

The following diagrams illustrate the chemical structures of TTMSS and TEOS and their proposed decomposition pathways to form SiO₂.

Precursor_Structures cluster_ttmss This compound (TTMSS) cluster_teos Tetraethoxysilane (TEOS) TTMSS Si(OSi(CH₃)₃)₄ TEOS Si(OC₂H₅)₄

Chemical Structures

Reaction_Pathways cluster_ttmss_path TTMSS Decomposition Pathway (Proposed) cluster_teos_path TEOS Decomposition Pathway TTMSS_start TTMSS Si(OSi(CH₃)₃)₄ TTMSS_fragments Plasma Dissociation (Si-O and Si-C bond cleavage) TTMSS_start->TTMSS_fragments TTMSS_intermediates Reactive Si-O and C-H fragments TTMSS_fragments->TTMSS_intermediates TTMSS_end SiO₂ Film (+ Volatile byproducts) TTMSS_intermediates->TTMSS_end TEOS_start TEOS Si(OC₂H₅)₄ TEOS_gasphase Gas-Phase Reactions (with O*) TEOS_start->TEOS_gasphase TEOS_intermediates Adsorbed Intermediates on Surface TEOS_gasphase->TEOS_intermediates TEOS_surface Surface Reactions (Elimination of byproducts) TEOS_intermediates->TEOS_surface TEOS_end SiO₂ Film (+ C₂H₄, H₂O, etc.) TEOS_surface->TEOS_end

Simplified Reaction Pathways

Discussion and Conclusion

TEOS remains the industry standard for many applications due to its well-understood chemistry, the high quality and conformality of the resulting SiO₂ films, and its compatibility with established semiconductor manufacturing processes.[5] The primary drawbacks of TEOS are its relatively low vapor pressure, which often necessitates heated delivery lines, and the potential for carbon and hydroxyl incorporation in low-temperature depositions.

TTMSS presents an interesting alternative, particularly for atmospheric pressure deposition techniques. Its high molecular weight and unique structure may offer advantages in certain applications, such as the formation of nanostructured or porous films.[1][2] The ability to deposit SiO₂-like films at or near room temperature without a vacuum chamber is a significant advantage for certain applications. However, the chemistry of TTMSS in plasma is less understood, and more research is needed to fully characterize the properties and conformality of the deposited films.

For researchers and professionals, the choice between TTMSS and TEOS will depend on the specific requirements of the application:

  • For applications requiring highly conformal, dense, and pure SiO₂ films, especially in high-aspect-ratio structures, TEOS is the more established and reliable choice.

  • For exploratory research into nanostructured SiO₂ coatings, atmospheric pressure deposition, or applications where low-temperature, vacuum-free processing is advantageous, TTMSS is a promising candidate that warrants further investigation.

This guide provides a foundational understanding of the differences between TTMSS and TEOS for SiO₂ deposition. Further experimental work directly comparing these precursors under identical conditions is needed to provide a more definitive performance benchmark.

References

A Comparative Guide to the Electrical Characterization of Low-k Films from Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrical properties of low-k dielectric films derived from Tetrakis(trimethylsiloxy)silane (TTMSS) against other common alternative materials used in microelectronics. The data presented is supported by experimental findings to aid in the selection of appropriate materials for advanced interconnect applications.

Comparative Performance of Low-k Dielectric Films

The primary motivation for replacing traditional silicon dioxide (SiO₂) in interconnects is to reduce the dielectric constant (k-value), thereby minimizing RC delay, cross-talk, and power consumption in integrated circuits.[1] TTMSS is a precursor used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create carbon-doped silicon oxide (SiCOH) films, which exhibit desirable low-k properties.[2][3]

The electrical characteristics of these films are highly dependent on the deposition parameters, such as plasma power, and post-deposition treatments like thermal annealing. The following tables summarize the key electrical performance metrics of TTMSS-derived films in comparison to other low-k alternatives.

Table 1: Comparison of Dielectric Constant (k-value)

Precursor/MaterialFilm TypeDeposition MethodDielectric Constant (k)Reference(s)
TTMSS SiCOHPECVD1.80 - 3.57[2]
TEOSSiO₂PECVD~4.1[4]
Trimethylsilane (3MS)α-SiCO:HPECVD2.6 - 3.2
Vinyltrimethylsilane (VTMS)SiCOHPECVD~2.0 (after annealing)[5]
Diethoxymethylsilane (DEMS)Low-k FilmPECVDHigher thermal stability and better electrical performance than 3MS-based films[1][6]
Tetramethylcyclotetrasiloxane (TMCTS)SiCOHPECVD~2.8[3][7]

Table 2: Comparison of Leakage Current Density

Precursor/MaterialFilm TypeElectric Field (MV/cm)Leakage Current Density (A/cm²)Reference(s)
TTMSS SiCOHNot Specified1.76 x 10⁻⁴ (at 80W plasma power)
TEOSSiO₂57.6 x 10⁻⁷[4]
Trimethylsilane (3MS)α-SiCO:H1< 10⁻¹⁰[8]
TMCTSSiCOH1~2 x 10⁻¹⁰ (for k≈2.8)[7]
TMCTSSiCOH1< 2 x 10⁻⁹ (for k≈2.15-2.4)[7]

Table 3: Comparison of Dielectric Breakdown Strength

Precursor/MaterialFilm TypeBreakdown Field (MV/cm)Reference(s)
TTMSS SiCOH> 4[3]
TEOSSiO₂~8.5[4]
Nonporous SiCOHSiCOH~10[9]

Table 4: Thermal Stability

Precursor/MaterialFilm TypeThermal StabilityReference(s)
TTMSS SiCOHStable up to at least 350°C[10]
Trimethylsilane (3MS) basedα-SiCO:HStable after annealing at 400°C[8]
Diethoxymethylsilane (DEMS) basedLow-k FilmBetter thermal stability than 3MS-based films[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of low-k films. The following are outlines of the key experimental protocols used to obtain the data presented above.

Thin Film Deposition: Plasma-Enhanced Chemical Vapor Deposition (PECVD)
  • Precursor: this compound (TTMSS) is used as the silicon and carbon source. For comparative studies, other precursors like Tetraethyl orthosilicate (B98303) (TEOS), Trimethylsilane (3MS), or Diethoxymethylsilane (DEMS) are utilized.

  • Deposition System: A capacitively coupled plasma PECVD reactor is commonly employed.

  • Substrates: P-type silicon wafers are typically used as substrates.

  • Process Parameters:

    • RF Power: Varied (e.g., 10 W to 80 W) to control film composition and properties.

    • Pressure: Maintained at a low level (e.g., in the mTorr range).

    • Gas Flow Rates: The flow rates of the precursor and any carrier or reactant gases (e.g., Ar, O₂, N₂O) are precisely controlled using mass flow controllers.

    • Substrate Temperature: Can range from room temperature to several hundred degrees Celsius.

  • Post-Deposition Treatment: Films may be subjected to thermal annealing in an inert atmosphere (e.g., N₂) at temperatures typically ranging from 300°C to 500°C to improve film stability and electrical properties.[2][3]

Electrical Characterization

For electrical measurements, Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitor structures are fabricated. This involves depositing metal electrodes (e.g., Aluminum, Platinum) onto the surface of the dielectric film.

  • Instrumentation: An LCR meter or a semiconductor parameter analyzer is used.

  • Measurement Setup: Probes are placed on the top metal electrode and the backside of the silicon substrate (for MIS) or the bottom electrode (for MIM).

  • Frequency: Measurements are typically performed at a high frequency (e.g., 100 kHz or 1 MHz) to ensure the semiconductor is in depletion or inversion.[11][12]

  • DC Bias Sweep: A DC voltage is swept from accumulation to inversion (or vice-versa) to obtain the C-V curve.

  • Calculation of Dielectric Constant: The dielectric constant (k) is calculated from the accumulation capacitance (C_acc), the electrode area (A), and the film thickness (d) using the formula: k = (C_acc * d) / (ε₀ * A) where ε₀ is the permittivity of free space.[11] Film thickness is typically measured by ellipsometry.

  • Instrumentation: A semiconductor parameter analyzer or a source-measure unit is used.

  • Measurement Setup: Similar to C-V measurements, a voltage is applied across the capacitor structure.

  • Voltage Sweep: A DC voltage is swept from zero to a predetermined maximum voltage, and the resulting current is measured.

  • Leakage Current Density: The leakage current density is determined at a specific electric field (e.g., 1 MV/cm). The electric field is calculated by dividing the applied voltage by the film thickness.

  • Dielectric Breakdown Strength: The breakdown voltage is identified as the voltage at which a sudden, irreversible increase in current occurs.[13] The breakdown field is then calculated by dividing the breakdown voltage by the film thickness.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the electrical characterization of low-k films.

G cluster_0 Film Deposition cluster_1 Device Fabrication cluster_2 Electrical Characterization cluster_3 Data Analysis precursor Select Precursor (e.g., TTMSS, TEOS) pecvd PECVD Deposition precursor->pecvd annealing Post-Deposition Annealing (Optional) pecvd->annealing electrode Metal Electrode Deposition (Al, Pt) annealing->electrode cv_meas C-V Measurement electrode->cv_meas iv_meas I-V Measurement electrode->iv_meas k_calc Calculate Dielectric Constant (k) cv_meas->k_calc leakage_calc Determine Leakage Current Density iv_meas->leakage_calc breakdown_calc Determine Breakdown Voltage/Field iv_meas->breakdown_calc

Experimental workflow for low-k film characterization.

References

A Comparative Guide to Alternatives for Tetrakis(trimethylsiloxy)silane in Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring robust hydrophobic surfaces, Tetrakis(trimethylsiloxy)silane (TTMS) has been a notable compound. However, a range of alternative materials offer comparable or even superior performance in terms of hydrophobicity, durability, and ease of application. This guide provides an objective comparison of prominent alternatives to TTMS, supported by experimental data, to facilitate informed material selection for various research and development applications.

The primary alternatives to TTMS for hydrophobic coatings fall into three main categories: other silane-based compounds such as fluoroalkylsilanes and alkylsilanes, polysiloxanes, and nanoparticle-based coatings. Each class of material presents a unique combination of properties, application methods, and performance characteristics.

Silane-Based Coatings: Fluoroalkylsilanes and Alkylsilanes

Fluoroalkylsilanes are renowned for creating surfaces with very low surface energy, leading to high water and oil repellency. On smooth surfaces, fluoroalkylsilane monolayers can achieve water contact angles approximately 10° larger than their alkylsilane counterparts. Alkylsilanes, while typically exhibiting lower contact angles than their fluorinated counterparts, still provide excellent hydrophobicity and are a widely used alternative. The choice between these often depends on the required level of hydrophobicity and the chemical environment the coating will be exposed to.

Polysiloxane Coatings

Polysiloxane-based coatings are valued for their flexibility, thermal stability, and excellent hydrophobic properties. They are frequently used in applications requiring durability and resistance to environmental factors. These coatings can be tailored to achieve a wide range of water contact angles and can be applied through various methods, including sol-gel and spray coating.

Nanoparticle-Based Coatings

Creating a hierarchical micro/nanostructure on a surface is a key strategy for achieving superhydrophobicity, characterized by water contact angles exceeding 150° and low roll-off angles. This is often accomplished by incorporating nanoparticles, such as silica (B1680970) (SiO2), into a polymer matrix. The resulting roughness, combined with a low surface energy material, traps air pockets between the surface and water droplets, leading to the desired superhydrophobic effect. The concentration of nanoparticles is a critical parameter; insufficient concentration leads to an inadequate microstructure, while excessive concentration can compromise the coating's durability.

Performance Comparison of Hydrophobic Coatings

The following table summarizes the key performance metrics for this compound and its alternatives based on available experimental data.

Material ClassSpecific Compound ExampleWater Contact Angle (°)Roll-Off Angle (°)Coating ThicknessDurability Characteristics
This compound (TTMS) This compoundData not readily available in direct comparisonData not readily availableDependent on depositionForms stable films via PECVD[1]
Fluoroalkylsilanes 1H,1H,2H,2H-Perfluorodecyltrichlorosilane112 - 120[2][3]< 10Monolayer to several nmGood UV resistance[3]; enhanced corrosion resistance.[4]
Alkylsilanes Octadecyltrichlorosilane (OTS)106 - 116[5]< 10Monolayer to several nmForms well-ordered, dense self-assembled monolayers.[5]
Polysiloxanes Polydimethylsiloxane (PDMS)~108[6]Data varies with formulationMicronsGood adhesion and mechanical properties.
Nanoparticle-Based Silica Nanoparticles in Polymer Matrix> 150 (superhydrophobic)[7]< 5 - 10[7]MicronsDurability depends on binder and nanoparticle concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of hydrophobic coatings. Below are representative protocols for common deposition techniques.

Protocol 1: Sol-Gel Deposition of Alkylsilane Coatings

This protocol describes the formation of a hydrophobic coating using a sol-gel process with Tetraethyl Orthosilicate (TEOS) and an alkylsilane precursor.

1. Sol Preparation:

  • In a clean, dry reaction vessel, mix TEOS, ethanol (B145695) (EtOH), deionized water, and an acid catalyst (e.g., HCl) in a molar ratio of 1:38:4:0.001.
  • Stir the mixture at room temperature for at least 1 hour to facilitate hydrolysis.
  • Add the alkylsilane precursor (e.g., methyltriethoxysilane - MTES) to the hydrolyzed sol. The molar ratio of MTES to TEOS can be varied to control the hydrophobicity. A typical starting ratio is 1:1.
  • Continue stirring for a minimum of 2 hours. For some applications, aging the sol for 24 hours or more can be beneficial.[8]

2. Substrate Preparation:

  • Thoroughly clean the substrate by sonication in a series of solvents, such as acetone, ethanol, and deionized water, for 15 minutes each.
  • Dry the substrate with a stream of nitrogen or in an oven.
  • For enhanced adhesion, the substrate can be plasma-treated or chemically etched to create surface hydroxyl groups.

3. Coating Deposition:

  • Deposit the sol onto the prepared substrate using dip-coating, spin-coating, or spray-coating.
  • Dip-coating: Immerse the substrate in the sol and withdraw it at a constant speed (e.g., 100 mm/min).
  • Spin-coating: Dispense the sol onto the center of the substrate and spin at a set speed (e.g., 2000 rpm) for a specific duration (e.g., 30 seconds).

4. Curing:

  • Dry the coated substrate at room temperature to allow for solvent evaporation.
  • Cure the coating in an oven at a temperature appropriate for the substrate and silane, typically between 100°C and 150°C, for 1 to 2 hours to promote condensation and densification of the siloxane network.[8]

Protocol 2: Spray Coating of Nanoparticle-Based Superhydrophobic Surfaces

This protocol outlines the fabrication of a superhydrophobic surface by spraying a suspension of hydrophobic nanoparticles.

1. Suspension Preparation:

  • Disperse hydrophobic silica nanoparticles (e.g., 1% w/v) in a suitable solvent such as ethanol or isopropanol.
  • To improve adhesion, a binder like an acrylic or epoxy resin can be added to the suspension.
  • Son-icate the suspension for at least 30 minutes to ensure a uniform dispersion of the nanoparticles.

2. Substrate Preparation:

  • Clean and dry the substrate as described in Protocol 1.
  • Apply a primer or adhesive layer if necessary to enhance the adhesion of the nanoparticle coating.

3. Spray Coating:

  • Use an airbrush or spray gun to apply the nanoparticle suspension onto the substrate.
  • Maintain a consistent distance between the nozzle and the substrate (e.g., 15-20 cm).
  • Apply the coating in thin, even layers, allowing each layer to dry before applying the next. The number of layers will influence the coating's thickness and roughness.
  • The spray pressure and flow rate should be optimized to achieve a uniform coating. Typical spray pressure might be around 0.1-0.2 MPa.

4. Curing:

  • Allow the coated substrate to air dry completely.
  • If a binder was used, a thermal curing step may be required according to the binder manufacturer's specifications.

Protocol 3: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silane Coatings

PECVD is a technique used to deposit thin, durable, and conformal coatings.

1. System Preparation:

  • Place the cleaned substrate into the PECVD chamber.
  • Evacuate the chamber to a base pressure typically in the range of 10^-4 to 10^-6 Torr.

2. Deposition Process:

  • Introduce the precursor vapor, such as this compound, into the chamber at a controlled flow rate.[8]
  • Introduce a carrier gas, such as argon or oxygen, if required.
  • Apply radio-frequency (RF) power to the electrodes to generate a plasma. The plasma activates the precursor molecules, leading to their decomposition and deposition on the substrate.
  • Control the deposition parameters, including precursor flow rate, pressure, RF power, and substrate temperature, to achieve the desired coating thickness and properties.

3. Post-Deposition:

  • After the deposition is complete, turn off the RF power and precursor flow.
  • Allow the substrate to cool down before venting the chamber and removing the sample.

Durability and Performance Testing

To objectively compare the performance of different hydrophobic coatings, standardized testing methodologies are essential.

1. Water Contact Angle and Roll-Off Angle Measurement:

  • Use a goniometer to measure the static water contact angle. A water droplet of a defined volume (e.g., 5 µL) is placed on the surface, and the angle between the droplet and the surface is measured.[9]
  • To measure the roll-off angle, the substrate is tilted until the water droplet begins to move. The angle of inclination at which this occurs is the roll-off angle.[10]

2. Abrasion Resistance:

  • Perform abrasion testing using a Taber Abraser according to ASTM D4060. The test involves subjecting the coated surface to a specified number of cycles under a defined load with abrasive wheels. The change in water contact angle or visual appearance is measured to quantify the coating's resistance to wear.

3. Chemical Resistance:

  • Evaluate chemical resistance according to ASTM D1308, which involves spot testing with various chemicals (e.g., acids, bases, solvents). The coating is exposed to the chemical for a specified period, and then examined for any signs of degradation, such as blistering, discoloration, or loss of hydrophobicity.

4. UV Resistance:

  • Assess the coating's resistance to UV degradation using an accelerated weathering tester according to ASTM G154. The coated samples are exposed to cycles of UV light and moisture, and the change in hydrophobic properties and appearance is monitored over time.[11]

Signaling Pathways and Experimental Workflows

The selection and evaluation of a hydrophobic coating can be represented as a logical workflow.

Workflow for Selection and Evaluation of Hydrophobic Coatings cluster_0 Material Selection cluster_1 Coating Deposition cluster_2 Performance Evaluation cluster_3 Analysis and Decision A Define Application Requirements (e.g., WCA, Durability) B Identify Potential Alternatives (Silanes, Polysiloxanes, Nanoparticles) A->B C Review Literature for Performance Data B->C D Select Deposition Method (Sol-Gel, Spray, PECVD) C->D E Substrate Preparation D->E F Coating Application E->F G Curing/Annealing F->G H Measure Water Contact and Roll-Off Angles G->H I Assess Durability (Abrasion, Chemical, UV) H->I J Characterize Surface Morphology (e.g., SEM, AFM) I->J K Compare Experimental Results with Requirements J->K L Select Optimal Coating K->L

Caption: Workflow for selecting and evaluating hydrophobic coatings.

This guide provides a foundational comparison of alternatives to this compound for creating hydrophobic coatings. The optimal choice will ultimately depend on the specific requirements of the application, including the desired level of hydrophobicity, the substrate material, and the environmental conditions to which the coating will be exposed. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations.

References

Validating Film Stoichiometry: A Comparative Guide to Tetrakis(trimethylsiloxy)silane and Alternatives via XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over the elemental composition of thin films is paramount for ensuring desired material properties and device performance. X-ray Photoelectron Spectroscopy (XPS) stands as a critical analytical technique for validating the surface stoichiometry of these films. This guide provides a comparative analysis of silicon dioxide (SiO₂) like films deposited from the precursor Tetrakis(trimethylsiloxy)silane (TTMSS) and its common alternatives, with a focus on stoichiometric validation using XPS.

Performance Comparison of Silicon Precursors

The choice of precursor significantly influences the final stoichiometry and purity of the deposited silicon-based films. TTMSS is known for producing high-quality, SiO₂-like films with excellent stoichiometry. This section compares the elemental composition of films derived from TTMSS with those from other widely used silicon precursors, as determined by XPS.

PrecursorCommon Deposition MethodTypical O/Si Ratio (from XPS)Carbon Content (Atomic %)Key Remarks
This compound (TTMSS) PECVD~2.0< 5%Produces films with a chemical composition closely resembling stoichiometric SiO₂.[1]
Tetraethoxysilane (TEOS) PECVD, CVD3.0 - 4.1 (in Ar plasma)Variable, can be significant without sufficient oxygen.The O/Si ratio can be significantly higher than 2, especially in argon plasma environments without an additional oxygen source.[2]
Hexamethyldisiloxane (HMDSO) PECVD< 1.5 (in Ar plasma), approaches 2.0 with O₂ additionCan be high, forming polymer-like films (SiOxCyHz) with low oxygen dilution.Stoichiometry is highly dependent on the oxygen concentration in the plasma. High oxygen dilution is required to achieve inorganic, SiO₂-like films.[2][3]
Tris(dimethylamino)silane (TDMAS) PEALD1.6 - 2.0Can be present, especially at lower deposition temperatures.Stoichiometry can be tuned by adjusting deposition parameters like precursor pulse time and O₂ flow.[4]
Silane (SiH₄) PECVD~2.0 (with N₂O)Generally lowA common precursor for depositing stoichiometric SiO₂ films.[5][6]

Experimental Protocols

Accurate stoichiometric analysis by XPS requires meticulous experimental procedures. Below is a generalized protocol for the XPS analysis of silicon-based thin films.

1. Sample Preparation:

  • Samples are typically mounted on a standard XPS sample holder using compatible, vacuum-stable clips or tape placed on the edges, ensuring the film surface is exposed.

  • To minimize surface contamination, samples should be handled with clean, powder-free gloves in a clean environment.

  • If necessary and appropriate for the film, a brief, gentle cleaning with a suitable solvent (e.g., isopropanol) may be performed, followed by drying with dry, inert gas.

2. XPS Instrumentation and Data Acquisition:

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

  • Analysis Chamber: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination during the measurement.

  • Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is first performed to identify all elements present on the surface.

  • High-Resolution Scans: High-resolution scans are then acquired for the specific elements of interest (e.g., Si 2p, O 1s, C 1s) to determine their chemical states and to perform accurate quantification.

  • Charge Neutralization: A low-energy electron flood gun is often used to compensate for surface charging effects common in insulating or dielectric films like SiO₂.

  • Sputter Depth Profiling (Optional): To analyze the bulk stoichiometry and elemental distribution with depth, an argon ion gun can be used to incrementally sputter away the film surface, with XPS spectra acquired at each interval.

3. Data Analysis:

  • The acquired spectra are calibrated by setting the adventitious carbon C 1s peak to a binding energy of 284.8 eV.

  • Peak areas of the high-resolution spectra are determined after a Shirley background subtraction.

  • Atomic concentrations are calculated by dividing the peak areas by the respective relative sensitivity factors (RSFs) provided by the instrument manufacturer.

  • The O/Si ratio and the atomic percentage of other elements (e.g., carbon) are then determined.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for validating film stoichiometry and the key relationships influencing the final film composition.

G cluster_deposition Film Deposition cluster_analysis XPS Analysis Precursor Select Precursor (TTMSS, TEOS, etc.) Deposition Deposit Thin Film (e.g., PECVD) Precursor->Deposition SamplePrep Sample Preparation Deposition->SamplePrep XPS_Acquisition XPS Data Acquisition (Survey & High-Res Scans) SamplePrep->XPS_Acquisition Data_Analysis Data Analysis (Quantification & Stoichiometry) XPS_Acquisition->Data_Analysis Validation Stoichiometry Validation Data_Analysis->Validation G cluster_params Key Influencing Parameters Stoichiometry Final Film Stoichiometry (O/Si Ratio, Impurities) Precursor Precursor Choice (e.g., TTMSS, HMDSO) Precursor->Stoichiometry Deposition_Method Deposition Method (PECVD, ALD, etc.) Deposition_Method->Stoichiometry Process_Conditions Process Conditions (Temperature, Power, Gas Flow) Process_Conditions->Stoichiometry

References

A Comparative Guide to Silane Precursors for PECVD of Silicon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane (B1218182) Precursors for High-Quality SiO₂ Deposition

The deposition of high-quality silicon dioxide (SiO₂) films via Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a critical process in the fabrication of a wide array of semiconductor devices and advanced materials. The choice of the silicon-containing precursor, or silane, significantly influences the deposition process and the resulting film's properties. This guide provides a comparative analysis of common silane precursors, supported by experimental data, to aid in the selection of the most suitable precursor for specific research and development applications.

Executive Summary

This guide focuses on the comparative performance of three primary silane precursors for the PECVD of SiO₂:

  • Silane (SiH₄): The most traditional and widely used precursor.

  • Tetraethoxysilane (TEOS): An organosilicon precursor valued for its safety and conformal coverage.

  • Diethylsilane (DES): An alternative organosilicon precursor with distinct deposition characteristics.

The comparison will cover key performance metrics including deposition rate, film quality (refractive index, density, and etch rate), and step coverage.

Comparative Data of Silane Precursors

The following table summarizes the key performance indicators for SiO₂ films deposited using different silane precursors. It is important to note that these values are compiled from various studies and the exact performance can vary based on specific PECVD process parameters.

PropertySilane (SiH₄)Tetraethoxysilane (TEOS)Diethylsilane (DES)
Deposition Rate High (typically 20-100 nm/min)[1][2]Moderate (typically 10-50 nm/min)[3]High (up to 32.7 nm/min under optimized conditions)[4]
Refractive Index ~1.46 (can be tuned by process conditions)[5][6]~1.44 - 1.46[3]~1.47 (under optimized conditions)[4]
Film Density LowerHigher[1]Data not widely available for direct comparison
Step Coverage Poor to moderate[7]Excellent[3][8]Good
Film Stress Typically compressive, can be tuned[5]Typically compressive[9]Low compressive stress[4]
Safety Pyrophoric and toxic gas[7]Liquid, less hazardous[3][10]Liquid, flammable
Precursor State GasLiquidLiquid
Oxidant Gas N₂O, O₂[11][12]O₂, N₂O[3][13]N₂O[4]

Experimental Methodologies

The data presented in this guide is derived from standard PECVD processes. A general experimental workflow is outlined below. Specific parameters from cited studies are provided for context.

General PECVD Experimental Protocol
  • Substrate Preparation: Silicon wafers are cleaned using standard procedures (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Chamber Preparation: The PECVD chamber is pumped down to a base pressure (typically < 5 mTorr) and pre-heated to the desired deposition temperature.

  • Gas Introduction: The silane precursor vapor and an oxidant gas (e.g., N₂O or O₂) are introduced into the chamber at controlled flow rates. An inert carrier gas like Helium or Nitrogen may also be used.

  • Plasma Generation: A radio frequency (RF) power source is used to generate a plasma, which energizes the precursor gases and initiates the chemical vapor deposition process.

  • Deposition: A SiO₂ film is deposited on the substrate. The thickness of the film is controlled by the deposition time.

  • Post-Deposition: The chamber is purged with an inert gas, and the substrate is cooled down before removal.

Example Experimental Parameters:
  • Silane (SiH₄) Deposition:

    • Precursor: Silane (SiH₄) and Nitrous Oxide (N₂O)[11][14]

    • Substrate Temperature: 250 °C[2]

    • RF Power: 20 W[14]

    • Pressure: 800 mTorr[14]

    • Gas Flow Rates: SiH₄: 12 sccm, N₂O: 1420 sccm[14]

  • TEOS Deposition:

    • Precursor: Tetraethoxysilane (TEOS) and Oxygen (O₂)[3]

    • Substrate Temperature: 300 °C[10]

    • RF Power: 500 W[3]

    • Pressure: 133 Pa[10]

    • Gas Flow Rates: TEOS carrier gas (N₂): 40 sccm, O₂: 500 sccm, N₂: 100 sccm[3]

  • DES Deposition:

    • Precursor: Diethylsilane (DES) and Nitrous Oxide (N₂O)[4]

    • Substrate Temperature: 300 °C[4]

    • Pressure: 300 mTorr[4]

    • Gas Flow Rates: DES: 15 sccm, N₂O: 240 sccm[4]

Visualizing the Process and Comparison

To further elucidate the experimental workflow and the comparative aspects of the precursors, the following diagrams are provided.

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning chamber_prep Chamber Evacuation & Heating gas_intro Precursor & Oxidant Gas Introduction chamber_prep->gas_intro plasma_gen Plasma Generation (RF Power) gas_intro->plasma_gen deposition SiO2 Film Growth plasma_gen->deposition chamber_purge Chamber Purge deposition->chamber_purge cooldown Substrate Cooldown & Removal chamber_purge->cooldown

PECVD Experimental Workflow

Precursor_Comparison cluster_precursors Silane Precursors cluster_properties Key Properties SiH4 Silane (SiH4) DepRate Deposition Rate SiH4->DepRate High StepCov Step Coverage SiH4->StepCov Poor Safety Safety SiH4->Safety Hazardous FilmQuality Film Quality SiH4->FilmQuality Good TEOS TEOS TEOS->DepRate Moderate TEOS->StepCov Excellent TEOS->Safety Safer TEOS->FilmQuality Excellent DES DES DES->DepRate High DES->StepCov Good DES->Safety Flammable DES->FilmQuality Good

Precursor Characteristics Comparison

Discussion and Precursor Selection

Silane (SiH₄): As the simplest silicon hydride, silane generally offers the highest deposition rates, which is advantageous for applications requiring thick SiO₂ layers or high throughput.[1][2] However, its gaseous nature and pyrophoric properties necessitate stringent safety protocols.[7] The quality of silane-based SiO₂ is generally good, but it often exhibits poorer step coverage over complex topographies compared to organosilicon precursors.[7]

Tetraethoxysilane (TEOS): TEOS is a liquid precursor that is significantly safer to handle than silane.[3][10] Its primary advantage lies in its ability to produce highly conformal SiO₂ films, making it the precursor of choice for applications involving high-aspect-ratio structures and trench filling.[3][8] While its deposition rate is typically lower than that of silane, the resulting films often exhibit higher density and superior electrical properties.[1]

Diethylsilane (DES): DES is another liquid organosilicon precursor that offers a balance of properties. It can achieve high deposition rates, comparable to or even exceeding those of silane under certain conditions.[4] The resulting films demonstrate good quality and lower stress. While not as widely characterized as silane and TEOS, DES presents a viable alternative for applications where a combination of high deposition rate and good film properties is desired.

Other Organosilicon and Aminosilane Precursors: Research into new precursors is ongoing, with a focus on improving film properties and deposition processes. Aminosilanes, for instance, are being explored for atomic layer deposition (ALD) of SiO₂ due to their self-catalytic nature, which can lead to high-quality films at lower temperatures.[15] However, their application in PECVD is less documented in comparative studies. Other organosilicon precursors are also being developed to offer a wider range of properties and process windows.

Conclusion

The selection of a silane precursor for PECVD of SiO₂ is a critical decision that depends on the specific requirements of the application.

  • For high-throughput processes where conformal coating is not a primary concern, silane remains a strong candidate despite its safety challenges.

  • For applications demanding excellent step coverage and high-quality dielectric properties, TEOS is the industry standard.

  • DES and other emerging organosilicon precursors offer a promising balance of high deposition rates and good film characteristics, warranting consideration for a variety of applications.

Researchers and professionals are encouraged to consider the trade-offs between deposition rate, film quality, step coverage, and safety when selecting a precursor. The experimental data and protocols provided in this guide serve as a foundation for process development and optimization.

References

A Comparative Guide to Low-k Dielectric Films: TTMSS-Based Coatings vs. Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in material science and semiconductor development, the quest for advanced dielectric materials with low permittivity (low-k) is paramount for the next generation of microelectronic devices. This guide provides an objective comparison of silicon-carbon-oxygen-hydrogen (SiCOH) films derived from Tetrakis(trimethylsiloxy)silane (TTMSS) against established low-k alternatives: fluorine-doped silicon dioxide (FSG) and organosilicate glass (OSG). The comparison is supported by a summary of experimental data on their dielectric and mechanical properties, along with detailed experimental protocols for their characterization.

Performance Comparison of Low-k Dielectric Films

The selection of a low-k dielectric material is a critical trade-off between achieving a low dielectric constant and maintaining robust mechanical and thermal stability. The data presented below, compiled from various studies, offers a comparative overview of TTMSS-based films and their alternatives. SiCOH films produced from TTMSS have demonstrated the potential for ultra-low dielectric constants, reaching as low as 1.80 under optimized plasma-enhanced chemical vapor deposition (PECVD) conditions and post-deposition annealing. This is significantly lower than what is typically achieved with FSG and dense OSG films. However, as with many low-k materials, there is often an inverse relationship between the dielectric constant and mechanical strength; materials with lower permittivity tend to exhibit reduced hardness and elastic modulus.

MaterialPrecursor(s)Deposition MethodDielectric Constant (k)Hardness (GPa)Elastic Modulus (GPa)
TTMSS-based SiCOH This compound (TTMSS)PECVD1.80 - 3.450.45 - 9.16 - 44
Fluorine-doped Silicon Dioxide (FSG) SiF4, SiH4, TEOS, C2F6PECVD3.14 - 3.6~10~70
Organosilicate Glass (OSG) - Dense Alkylsilanes (e.g., methylsilane), Siloxanes (e.g., OMCTS)PECVD2.8 - 3.31 - 210 - 20
Organosilicate Glass (OSG) - Porous OSG precursors with porogensPECVD< 2.5< 1< 10

Experimental Protocols

Deposition by Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a versatile technique for depositing thin films at relatively low temperatures by using a plasma to enhance the chemical reaction rates. The following are typical process parameters for the deposition of TTMSS-based films and their alternatives.

  • TTMSS-based SiCOH Films:

    • Precursor: this compound (C12H36O4Si5) vapor.

    • Carrier Gas: Argon (Ar).

    • Substrate Temperature: Room temperature to 400 °C.

    • RF Power: 10 - 100 W.

    • Pressure: 0.5 - 2.0 Torr.

    • Post-deposition Annealing: 400 - 500 °C in an inert atmosphere (e.g., N2) to stabilize the film and remove organic residues, which can further lower the dielectric constant.

  • Fluorine-doped Silicon Dioxide (FSG) Films:

    • Precursors: A silicon source such as Silane (SiH4) or Tetraethyl orthosilicate (B98303) (TEOS), an oxygen source (O2 or N2O), and a fluorine source like Silicon Tetrafluoride (SiF4) or Carbon Hexafluoride (C2F6).

    • Substrate Temperature: 300 - 400 °C.

    • RF Power: 50 - 500 W.

    • Pressure: 1 - 5 Torr.

  • Organosilicate Glass (OSG) Films:

    • Precursors: Organosilane precursors like methylsilane (MS), dimethylsilane (B7800572) (2MS), or octamethylcyclotetrasiloxane (B44751) (OMCTS), often mixed with an oxidant like O2 or N2O. For porous OSG, a sacrificial porogen is co-deposited.

    • Substrate Temperature: 200 - 400 °C.

    • RF Power: 50 - 300 W.

    • Pressure: 1 - 6 Torr.

    • Post-deposition Treatment: For porous OSG, a curing step (thermal or UV) is required to remove the porogen and create the porous structure.

Characterization of Dielectric and Mechanical Properties

Dielectric Constant Measurement (Capacitance-Voltage Method)

The dielectric constant is a critical electrical property of these films. A common method for its determination is through Capacitance-Voltage (C-V) measurements of a Metal-Insulator-Semiconductor (MIS) capacitor structure.

  • Sample Preparation: The dielectric film is deposited on a conductive substrate (e.g., a heavily doped silicon wafer). A top metal electrode (e.g., aluminum or gold) of a known area is then deposited on the film, typically through thermal evaporation or sputtering using a shadow mask.

  • Measurement: An LCR meter is used to measure the capacitance of the MIS structure as a function of an applied DC voltage, often with a superimposed small AC signal (e.g., at 1 MHz).

  • Calculation: The dielectric constant (k) is calculated from the measured accumulation capacitance (C_acc), the area of the top electrode (A), and the thickness of the dielectric film (d) using the formula: k = (C_acc * d) / (ε₀ * A) where ε₀ is the permittivity of free space. The film thickness is typically measured by ellipsometry or a profilometer.

Mechanical Properties Measurement (Nanoindentation)

Nanoindentation is a powerful technique for determining the hardness and elastic modulus of thin films.

  • Sample Preparation: The thin film is deposited on a hard substrate (e.g., a silicon wafer).

  • Measurement: A nanoindenter with a sharp tip of known geometry (commonly a Berkovich diamond tip) is pressed into the film with a controlled load. The load and displacement of the indenter are continuously recorded during loading and unloading.

  • Analysis: The hardness is calculated from the maximum load divided by the projected contact area. The elastic modulus is determined from the stiffness of the initial portion of the unloading curve. To avoid substrate effects, the indentation depth is generally limited to less than 10% of the film thickness.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the deposition and characterization processes for low-k dielectric films.

experimental_workflow cluster_deposition Film Deposition cluster_characterization Film Characterization cluster_cv C-V Measurement Workflow cluster_nano Nanoindentation Workflow start Substrate Preparation (Cleaning) pecvd PECVD Deposition - Precursor(s) - Temperature - RF Power - Pressure start->pecvd post_deposition Post-Deposition Treatment (e.g., Annealing, UV Cure) pecvd->post_deposition dielectric Dielectric Constant (C-V Measurement) post_deposition->dielectric mechanical Mechanical Properties (Nanoindentation) post_deposition->mechanical mis Fabricate MIS Capacitor indent Perform Nanoindentation cv_measure Measure C-V Curve mis->cv_measure k_calc Calculate Dielectric Constant cv_measure->k_calc load_disp Record Load-Displacement Curve indent->load_disp mech_calc Calculate Hardness & Modulus load_disp->mech_calc logical_relationship ttmss TTMSS-based SiCOH low_k Low Dielectric Constant ttmss->low_k (k ~ 1.8 - 3.45) mech_prop Mechanical Properties (Hardness, Modulus) ttmss->mech_prop (H: 0.45-9.1 GPa, E: 6-44 GPa) fsg FSG fsg->low_k (k ~ 3.14 - 3.6) fsg->mech_prop (H: ~10 GPa, E: ~70 GPa) osg OSG osg->low_k (k < 2.5 - 3.3) osg->mech_prop (H: <1-2 GPa, E: <10-20 GPa) low_k->mech_prop Trade-off

A Comparative Analysis of Surface Roughness in Thin Films: Tetrakis(trimethylsiloxy)silane vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development and materials science often require thin films with specific surface properties. A critical parameter in many applications, from biocompatible coatings to microelectronics, is surface roughness. The choice of precursor material in film deposition processes, such as Plasma Enhanced Chemical Vapor Deposition (PECVD), plays a pivotal role in determining the final surface morphology. This guide provides a comparative analysis of the surface roughness of films derived from Tetrakis(trimethylsiloxy)silane (TTMSS) against other commonly used organosilicon precursors, namely Tetraethoxysilane (TEOS) and Hexamethyldisiloxane (HMDSO).

Quantitative Surface Roughness Comparison

The following table summarizes the surface roughness data obtained from Atomic Force Microscopy (AFM) for films deposited from TTMSS, TEOS, and HMDSO under various conditions as reported in the literature. It is important to note that direct comparison should be made with caution, as deposition parameters significantly influence surface roughness.

PrecursorDeposition MethodKey Deposition ParametersSurface Roughness (RMS/Ra)Source
This compound (TTMSS) AP-PECVD (RF jet)Low power density0.3 nm (RMS) Not Specified
Hexamethyldisiloxane (HMDSO) CCP-PECVDMixture with oxygen~0.1 - 1.0 nm (RMS) [1]
Hexamethyldisiloxane (HMDSO) APGDArgon with oxygen admixture0.8 nm (organosilicon film), 9 nm (SiOx-like film) Not Specified
Tetraethoxysilane (TEOS) PECVDTemperature dependent; roughness increases with temperature.Variable (e.g., ~4.0 nm avg at certain conditions) [2][3]
Hexamethyldisilazane (HMDSZ) CCP-PECVDMixture with oxygen5 - 50 nm (RMS) [1]

Key Observations:

  • Films derived from TTMSS using a low-power radiofrequency (RF) plasma jet in an atmospheric pressure PECVD system have demonstrated the potential for exceptionally low surface roughness, with a reported root mean square (RMS) value of 0.3 nm . This suggests that under optimized conditions, TTMSS is an excellent candidate for applications requiring ultra-smooth surfaces.

  • HMDSO also proves to be a precursor capable of producing very smooth films, with reported RMS roughness values in the order of tenths of a nanometer. However, the surface roughness of HMDSO-derived films can vary significantly depending on the plasma conditions, with more inorganic, SiOx-like films tending to exhibit higher roughness compared to more organic, polymer-like films.[1]

  • Direct quantitative comparisons between TTMSS and TEOS are scarce in the reviewed literature. However, some studies suggest that TEOS-based SiO2 films can have a higher surface roughness compared to films from other precursors, and that this roughness is highly dependent on deposition temperature.[2][3] One study noted that TEOS led to denser and less porous films compared to HMDSO, which can imply a smoother surface, although quantitative data was not provided in that specific comparison.

  • For context, films derived from Hexamethyldisilazane (HMDSZ) , another organosilicon precursor, exhibited significantly higher surface roughness (5 to 50 nm RMS) compared to HMDSO under similar dusty plasma conditions, highlighting the profound impact of precursor chemistry on surface morphology.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the deposition and characterization of thin films from the discussed precursors.

Plasma Enhanced Chemical Vapor Deposition (PECVD) of SiO2-like Films

This protocol outlines a typical PECVD process for depositing silicon dioxide-like films from organosilicon precursors.

1. Substrate Preparation:

  • Substrates (e.g., silicon wafers, glass slides) are cleaned ultrasonically in a sequence of solvents such as acetone, isopropanol, and deionized water to remove organic and particulate contamination.
  • Substrates are then dried with a stream of high-purity nitrogen gas.
  • A final plasma cleaning step (e.g., with argon or oxygen plasma) may be performed in the deposition chamber to remove any remaining surface contaminants and to activate the surface.

2. Deposition Process:

  • The cleaned substrate is placed in the PECVD chamber.
  • The chamber is evacuated to a base pressure typically in the range of 10^-6 to 10^-7 Torr.
  • The precursor (TTMSS, TEOS, or HMDSO) is introduced into the chamber in vapor form. For liquid precursors like TEOS and TTMSS, a bubbler system with a carrier gas (e.g., Argon or Nitrogen) is often used to transport the vapor.
  • A reactant gas, typically oxygen, is also introduced into the chamber. The precursor-to-oxidant flow rate ratio is a critical parameter influencing film stoichiometry and properties.
  • The chamber pressure is maintained at a specific setpoint, typically in the range of a few hundred mTorr to a few Torr.
  • An RF or microwave power source is used to generate a plasma, which dissociates the precursor and reactant gas molecules, leading to the deposition of a thin film on the substrate.
  • The substrate temperature is controlled and can range from room temperature to several hundred degrees Celsius, significantly impacting film properties.

3. Post-Deposition:

  • After the desired film thickness is achieved, the plasma and gas flows are turned off.
  • The chamber is cooled down, and the coated substrate is removed.

Atomic Force Microscopy (AFM) for Surface Roughness Analysis

AFM is a high-resolution surface imaging technique used to quantify surface roughness.

1. Sample Preparation:

  • The coated substrate is carefully mounted on the AFM sample stage.

2. Imaging:

  • A sharp tip attached to a cantilever is brought into close proximity with the sample surface.
  • The tip is scanned across a defined area of the surface.
  • The deflection of the cantilever due to the forces between the tip and the sample is measured by a laser and photodiode system.
  • This deflection data is used to generate a three-dimensional topographical map of the surface.

3. Data Analysis:

  • The AFM software is used to calculate various surface roughness parameters from the topographical data. The most common parameters are:
  • Ra (Arithmetic Average Roughness): The arithmetic average of the absolute values of the profile height deviations from the mean line.
  • Rq or RMS (Root Mean Square Roughness): The root mean square average of the profile height deviations from the mean line.

Logical Workflow for Precursor Selection

The choice of precursor for achieving a desired surface roughness is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process.

Precursor_Selection_Workflow Start Define Desired Surface Roughness Ultra_Smooth Ultra-Smooth (< 1 nm RMS) Start->Ultra_Smooth Moderate_Roughness Moderate Roughness (1-10 nm RMS) Start->Moderate_Roughness Higher_Roughness Higher Roughness (> 10 nm RMS) Start->Higher_Roughness TTMSS Consider TTMSS (Low Power RF-PECVD) Ultra_Smooth->TTMSS Primary Candidate HMDSO_Smooth Consider HMDSO (Optimized Conditions) Ultra_Smooth->HMDSO_Smooth Alternative TEOS Consider TEOS (Temperature Control is Critical) Moderate_Roughness->TEOS HMDSO_Rough Consider HMDSO (SiOx-like films) Moderate_Roughness->HMDSO_Rough HMDSZ Consider HMDSZ Higher_Roughness->HMDSZ Deposition_Parameters Optimize Deposition Parameters (Power, Pressure, Gas Flow, Temperature) TTMSS->Deposition_Parameters HMDSO_Smooth->Deposition_Parameters TEOS->Deposition_Parameters HMDSO_Rough->Deposition_Parameters HMDSZ->Deposition_Parameters Characterization Characterize Surface (AFM) Deposition_Parameters->Characterization

Precursor selection workflow for desired surface roughness.

Conclusion

The selection of an appropriate precursor is a critical step in controlling the surface roughness of deposited thin films. Based on the available literature, This compound (TTMSS) emerges as a strong candidate for applications demanding exceptionally smooth surfaces, with the potential to achieve sub-nanometer RMS roughness under optimized low-power PECVD conditions. Hexamethyldisiloxane (HMDSO) also offers the capability to produce very smooth films, although its resulting surface morphology is highly sensitive to plasma parameters. Tetraethoxysilane (TEOS) can also be utilized, but careful control of deposition temperature is crucial to manage surface roughness.

For researchers and drug development professionals, understanding the interplay between precursor chemistry and deposition process parameters is key to fabricating films with tailored surface topographies, ultimately impacting the performance and efficacy of the final product. Further direct comparative studies under identical deposition conditions are warranted to provide a more definitive ranking of these precursors for specific surface roughness requirements.

References

A Comparative Cost-Benefit Analysis of Tetrakis(trimethylsiloxy)silane in Thin Film Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical decision in the manufacturing of thin films for various applications, including medical devices and drug delivery systems. This guide provides an objective comparison of Tetrakis(trimethylsiloxy)silane (TTMSS) with its common alternative, Tetraethoxysilane (TEOS), for the deposition of silicon dioxide (SiO₂) thin films, supported by experimental data.

This compound, a silicon-containing organic compound, has emerged as a viable precursor for producing high-quality silicon dioxide-like films through Plasma Enhanced Chemical Vapor Deposition (PECVD).[1][2][3][4] These films are crucial for applications demanding specific dielectric properties, biocompatibility, and barrier layers. This analysis delves into the performance characteristics and cost-effectiveness of TTMSS in comparison to the widely used precursor, TEOS.

Performance Comparison: TTMSS vs. TEOS

The selection of a precursor for thin film deposition hinges on a variety of factors, including the desired film properties, deposition process parameters, and overall cost. Below is a comparative summary of TTMSS and TEOS based on available experimental data.

FeatureThis compound (TTMSS)Tetraethoxysilane (TEOS)Key Considerations
Precursor Cost HigherLowerTEOS is generally more commercially available and produced on a larger scale, contributing to its lower cost.
Deposition Rate Can achieve high deposition rates, e.g., 10.9 to 55.0 nm/min depending on plasma power.[5]Deposition rates are variable and depend significantly on process parameters such as temperature, pressure, and gas flow rates.[6][7][8]The optimal deposition rate is application-specific, balancing throughput with film quality.
Film Quality Produces SiO₂-like films with low carbon content (<5%) and morphologies ranging from smooth to nano-dendritic.[1][2][9] Can be used to deposit low-k SiCOH films.[5]Yields high-quality SiO₂ films with good stoichiometry and low contamination, especially with optimized processes.[10][11]Film uniformity, density, and the presence of impurities are critical for performance in sensitive applications.
Process Temperature Deposition can be performed at relatively low temperatures (25–150 °C).[1]Typically requires higher deposition temperatures (around 300 °C or higher) for optimal film quality.[1][11]Lower deposition temperatures are advantageous for temperature-sensitive substrates.
Safety & Handling Combustible liquid, moisture sensitive. Requires careful handling and storage under nitrogen.[10]Stable, non-pyrophoric liquid, making it a safer alternative to silane (B1218182) gas.[12]Both precursors require proper personal protective equipment and adherence to safety protocols.

Experimental Protocols

Detailed methodologies are essential for the reproducible deposition of high-quality thin films. Below are generalized experimental protocols for PECVD using TTMSS and TEOS.

Protocol 1: PECVD of SiO₂-like Films using TTMSS

This protocol is based on studies demonstrating the deposition of nanostructured SiO₂-like films at atmospheric pressure.[1][2][9]

1. Substrate Preparation:

  • Clean substrates (e.g., silicon wafers, glass, or polycarbonate) using a standard cleaning procedure (e.g., sonication in acetone (B3395972) and isopropanol).
  • Dry the substrates with nitrogen gas.

2. Precursor Delivery:

  • Place liquid TTMSS in a bubbler cylinder.
  • Use a carrier gas (e.g., Argon) to transport the TTMSS vapor to the plasma jet.

3. PECVD Process:

  • Utilize an atmospheric pressure plasma jet (e.g., radiofrequency or microwave plasma jet).
  • Position the substrate at a fixed distance from the plasma jet nozzle (e.g., 6 mm).[9]
  • Set the substrate temperature to the desired value (e.g., between 25 °C and 150 °C).[1]
  • Ignite the plasma and control the deposition time to achieve the desired film thickness.

4. Film Characterization:

  • Analyze the film's chemical composition and structure using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
  • Characterize the film morphology and thickness using Scanning Electron Microscopy (SEM) and ellipsometry.

Protocol 2: PECVD of SiO₂ Films using TEOS

This protocol is a generalized procedure based on common practices for depositing SiO₂ films from TEOS.[6][11][13]

1. Substrate Preparation:

  • Clean silicon wafers using a standard RCA cleaning process followed by a dip in diluted hydrofluoric acid to remove the native oxide.[13]
  • Rinse with deionized water and dry with nitrogen.

2. Precursor and Gas Delivery:

  • Heat the TEOS precursor in a bubbler to a controlled temperature (e.g., 40 °C) to ensure a stable vapor pressure.[14]
  • Introduce TEOS vapor into the PECVD reaction chamber along with an oxidizing agent (e.g., oxygen) and a carrier gas (e.g., Argon).[11][13]

3. PECVD Process:

  • Set the process parameters:
  • RF power (e.g., 50-300 W).[7]
  • Chamber pressure (e.g., 500 mTorr).[11]
  • Substrate temperature (e.g., 300 °C).[11]
  • Initiate the plasma to start the deposition process.
  • Control the deposition time to achieve the target film thickness.

4. Post-Deposition Annealing (Optional):

  • Anneal the deposited films at high temperatures (e.g., 1000 °C) to improve film density and reduce defects.[10][11]

5. Film Characterization:

  • Evaluate film properties such as thickness, refractive index, stress, and chemical composition using appropriate analytical techniques.

Logical Workflow and Decision Making

The selection between TTMSS and other alternatives involves a careful consideration of various factors. The following diagrams illustrate the decision-making process and the experimental workflow.

CostBenefitAnalysis cluster_cost Cost Factors cluster_benefit Benefit Factors PrecursorCost Precursor Cost Decision Precursor Selection PrecursorCost->Decision ProcessComplexity Process Complexity ProcessComplexity->Decision SafetyHandling Safety & Handling Costs SafetyHandling->Decision FilmQuality Film Quality (Purity, Uniformity) FilmQuality->Decision DepositionRate Deposition Rate DepositionRate->Decision ProcessTemp Process Temperature ProcessTemp->Decision

Caption: Cost-Benefit Analysis for Precursor Selection.

ExperimentalWorkflow Start Start SubstratePrep Substrate Preparation Start->SubstratePrep PrecursorSetup Precursor Delivery Setup SubstratePrep->PrecursorSetup PECVD PECVD Deposition PrecursorSetup->PECVD PostAnneal Post-Deposition Annealing (Optional) PECVD->PostAnneal Characterization Film Characterization PECVD->Characterization PostAnneal->Characterization End End Characterization->End

Caption: Generalized Experimental Workflow for Thin Film Deposition.

Other Alternatives

While TEOS is a primary alternative, other silicon-containing precursors are also utilized in thin film deposition, each with its own set of advantages and disadvantages. These include:

  • Silane (SiH₄): Offers high deposition rates and excellent film quality but is a pyrophoric and hazardous gas, requiring stringent safety precautions.

  • Hexamethyldisiloxane (HMDSO): A liquid precursor that can be used to deposit SiO₂-like films at low temperatures.

  • Tris(trimethylsilyl)silane (TTMSS): Not to be confused with this compound, this is another organosilicon compound used in chemical synthesis.[15][16][17][18]

The choice among these alternatives will depend on the specific requirements of the application, including the acceptable level of risk, desired film properties, and processing constraints.

Conclusion

This compound presents a valuable option for the deposition of SiO₂-like thin films, particularly for applications requiring low-temperature processing and the formation of nanostructured films. While its cost is currently higher than that of the industry workhorse, TEOS, the benefits of lower deposition temperatures and unique film morphologies may outweigh the cost in specialized applications. For high-volume manufacturing where cost is a primary driver and higher processing temperatures are acceptable, TEOS remains a strong contender. Ultimately, the selection of the optimal precursor requires a thorough evaluation of the trade-offs between cost, performance, and processability for the specific thin film application.

References

Safety Operating Guide

Proper Disposal of Tetrakis(trimethylsiloxy)silane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Tetrakis(trimethylsiloxy)silane is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory requirements.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Therefore, proper handling and disposal are paramount. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility.[3]

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below. This information is critical for a comprehensive understanding of the chemical's characteristics relevant to safety and handling.

PropertyValue
Molecular FormulaC12H36O4Si5[4]
Molecular Weight384.84 g/mol [4]
AppearanceColorless liquid[2][5]
Boiling Point103 - 106 °C @ 2 mmHg[2][6][7]
Melting Point-60 °C / -76 °F[2][4]
Flash Point80 °C / 176 °F[2][5]
Specific Gravity0.868 g/mL[2]

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of this compound waste. This protocol is designed to provide clear, actionable guidance from the point of waste generation to its final disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a lab coat.[3]

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][8]

  • Ensure that an emergency eye wash station and safety shower are readily accessible.[3]

  • Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.[2][3]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and be in good condition with a secure lid.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents.[3]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[4][8]

  • Do not use combustible materials like paper towels for the initial absorption of large spills.

  • Collect the absorbed material and contaminated debris into a suitable container for disposal, following the same labeling and handling procedures as for liquid waste.[4][8]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][3]

  • The storage area should be away from heat sources and incompatible materials.[3]

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[3][9]

  • Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8]

  • Complete all necessary waste manifest documentation as required for transportation and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Tetrakis_trimethylsiloxy_silane_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Dedicated, Labeled Container A->C B Work in a Well-Ventilated Area (Chemical Fume Hood) B->C D Segregate from Incompatible Chemicals C->D G Store Waste Container in a Designated Safe Area D->G E Absorb Spill with Inert Material F Collect Contaminated Material for Disposal E->F F->G H Arrange for Professional Hazardous Waste Disposal G->H I Complete All Required Waste Manifests H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrakis(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tetrakis(trimethylsiloxy)silane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or inhalation may be harmful.[1] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale and Source
Eyes/Face Chemical goggles. A face shield may be necessary for splash-prone procedures.[4][5]Prevents serious eye irritation.[2][3][6] Contact lenses should not be worn.[4]
Hands Neoprene or nitrile rubber gloves.[4]Protects against skin irritation and potential absorption.[1]
Body Appropriate protective clothing to prevent skin exposure.[1][4] For significant handling, chemical-resistant boots may be required.[5]Minimizes skin contact and contamination of personal clothing.
Respiratory A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate, exposure limits are exceeded, or irritation occurs.[1][2][4]Protects against respiratory tract irritation.[1][3]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes, and avoid breathing any dust, vapor, mist, or gas.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2][4] Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Storage Plan:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • It is recommended to store under nitrogen to maintain stability.[1]

  • Incompatible with strong oxidizing agents.[2]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1][7]

  • Collect: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][4]

  • Decontaminate: Clean the spill area once the material has been removed.

  • Environmental Protection: Prevent the spill from entering sewers or public waterways.[4][8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[1]

  • Disposal Method: The recommended disposal method is incineration at a licensed waste disposal facility.[4][8] Do not release into the environment.[4]

  • Consult Authorities: Always consult with your institution's environmental health and safety (EHS) office and local hazardous waste regulations for complete and accurate classification and disposal procedures.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation (Review SDS, Don PPE) handling Handling (Use in Fume Hood, Avoid Ignition Sources) prep->handling storage Storage (Cool, Dry, Ventilated, Tightly Closed) handling->storage If not all used spill Spill / Emergency (Evacuate, Contain, First Aid) handling->spill If spill occurs disposal Disposal (Collect Waste, Consult EHS) handling->disposal After use finish Task Completion (Doff PPE, Decontaminate) handling->finish If all used storage->handling For subsequent use spill->disposal Collect spill waste disposal->finish

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Tetrakis(trimethylsiloxy)silane
Reactant of Route 2
Reactant of Route 2
Tetrakis(trimethylsiloxy)silane

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